molecular formula C10H12O2 B13065887 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Cat. No.: B13065887
M. Wt: 164.20 g/mol
InChI Key: SBKRIXUXGQDDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKRIXUXGQDDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol: A Privileged Scaffold in Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic rigidification of flexible pharmacophores is a foundational technique to improve receptor subtype selectivity and reduce the entropic penalty of binding. 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol represents a highly versatile, privileged building block that achieves exactly this. By embedding an oxygen atom within a fused five-membered dihydrofuran ring, this scaffold acts as a conformationally restricted bioisostere for phenethyl alcohol and methoxyphenyl derivatives.

This technical guide explores the physicochemical profiling, mechanistic rationale, and validated synthetic workflows for utilizing 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol in the development of neurotropic agents, entactogens, and immunomodulatory Cannabinoid Receptor 2 (CB2) agonists.

Physicochemical Profiling & Structural Significance

The utility of 2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol stems from its unique electronic and steric properties. The lone pairs on the furan oxygen are geometrically constrained, projecting in a specific vector that acts as a reliable hydrogen-bond acceptor. Meanwhile, the primary alcohol on the ethyl side chain provides a synthetic handle for downstream functionalization (e.g., tosylation, oxidation, or amination).

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Formula C₁₀H₁₂O₂Optimal low molecular weight for fragment-based drug design.
Molecular Weight 164.20 g/mol High ligand efficiency (LE) when incorporated into larger APIs.
LogP (Calculated) ~1.8Excellent lipophilicity balance for CNS penetration.
H-Bond Donors 1 (Hydroxyl)Facilitates targeting of polar residues in GPCR binding pockets.
H-Bond Acceptors 2 (Furan O, Hydroxyl O)Furan oxygen provides a rigidified, vector-specific interaction point.
Rotatable Bonds 2 (Ethyl chain)Minimizes entropic penalty upon target binding compared to uncyclized analogs.

Mechanistic Role in Receptor Pharmacology

The 6-substituted 2,3-dihydrobenzofuran core is not merely a structural spacer; it actively dictates pharmacological outcomes.

  • CB2 Receptor Agonists: The dihydrobenzofuran scaffold is a proven bioisostere for the isatin and indane cores. In the design of selective CB2 agonists for neuropathic pain, the rigidified ring system mimics the isatin scaffold, allowing favorable

    
    -stacking interactions with the electron-rich W6.48 residue in the receptor's aromatic pocket without triggering CB1-mediated psychoactive effects [1].
    
  • Serotonergic and Dopaminergic Ligands: Functionalization of the ethanol side chain into piperazine derivatives yields potent ligands for 5-HT and D4 receptors [2]. Furthermore, analogous structures (e.g., 6-MAPDB) demonstrate that the dihydrobenzofuran core effectively modulates serotonin (SERT) and norepinephrine (NET) transporters [3].

Pharmacophore Core 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol (Rigidified Scaffold) Mod1 Tosyl/Mesyl Activation & Amine Displacement Core->Mod1 Pathway A Mod2 Oxidation to Aldehyde & Reductive Amination Core->Mod2 Pathway B Target1 CB2 Receptor Agonists (Neuropathic Pain) Mod1->Target1 Target2 5-HT / D4 Receptor Ligands (Neuropsychiatric) Mod1->Target2 Target3 Entactogen Analogs (e.g., 6-MAPDB derivatives) Mod2->Target3

Fig 1: Pharmacophore mapping and downstream target applications.

Synthetic Methodologies

To maintain scientific integrity and reproducibility, the synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol must avoid harsh conditions that could cleave the sensitive dihydrofuran ring.

While reduction of 1-(2,3-dihydrobenzofuran-6-yl)ethanone using sodium borohydride (NaBH₄) yields the secondary alcohol [4], the primary alcohol is best accessed via the reduction of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid . In our experience, Borane-Tetrahydrofuran (BH₃·THF) is the superior reagent for this transformation. It is highly chemoselective for carboxylic acids over esters or halogens and operates under mild conditions, preventing the reductive ring-opening often observed with Lithium Aluminum Hydride (LiAlH₄).

Step-by-Step Protocol: Borane Reduction of the Acetic Acid Precursor

Objective: Self-validating, high-yield reduction of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid to the target primary alcohol.

Reagents:

  • 2-(2,3-Dihydrobenzofuran-6-yl)acetic acid (1.0 eq)

  • BH₃·THF complex (1 M solution, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quench)

Procedure:

  • Inert Atmosphere Setup: Flame-dry a multi-neck round-bottom flask. Purge with ultra-high purity Argon. Causality: BH₃·THF is highly moisture-sensitive; ambient humidity will prematurely hydrolyze the reagent, depressing yields.

  • Substrate Dissolution: Dissolve the acetic acid precursor (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the BH₃·THF solution (1.5 eq) dropwise over 30 minutes via a syringe pump. Causality: Controlled addition manages the exothermic evolution of hydrogen gas and prevents localized thermal spikes that could lead to side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours. Monitor progression via HPLC or TLC (UV active, 254 nm).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Carefully add Methanol dropwise until effervescence ceases. Causality: Methanol safely decomposes unreacted borane into volatile trimethyl borate and hydrogen gas.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to achieve >98% purity.

Synthesis A 6-Bromo-2,3-dihydrobenzofuran (Starting Material) B Pd-Catalyzed Cross-Coupling A->B Pd(OAc)2 C 2-(2,3-Dihydrobenzofuran-6-yl)acetic acid (Intermediate) B->C Hydrolysis D Borane-THF Reduction C->D BH3-THF, 0°C E 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol (Target) D->E MeOH Quench

Fig 2: Validated synthetic workflow for the target compound.

Analytical Characterization Standards

To verify the integrity of the synthesized 2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic triplet of the primary alcohol methylene protons (

    
    3.8 ppm) and the distinct multiplets of the dihydrofuran ring protons (C2 at 
    
    
    
    4.5 ppm, C3 at
    
    
    3.2 ppm). The aromatic region will display a classic 1,2,4-substitution pattern.
  • LC-MS (ESI+): Expected

    
     peak at m/z 165.1.
    
  • HPLC: Use a C18 reverse-phase column with a Water/Acetonitrile (0.1% TFA) gradient. The rigid, lipophilic core ensures sharp, symmetrical peak elution.

Conclusion

2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol is far more than a simple alcohol; it is a conformationally optimized building block that bridges the gap between synthetic feasibility and robust receptor pharmacology. By utilizing the mild, self-validating borane reduction protocol outlined above, medicinal chemists can reliably access this intermediate to explore novel chemical space in neuropharmacology and immunology.

References

  • Diaz, P., et al. "2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling." Journal of Medicinal Chemistry, 2008.[Link]

  • "Piperazine, piperidine and 1,2,5,6-tetrahydropyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • "6-MAPDB." Wikipedia, The Free Encyclopedia. [Link]

Technical Guide: Synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol , a specialized intermediate often utilized in the development of melatonin receptor agonists (e.g., analogs of Ramelteon) and GPR40 agonists (e.g., Fasiglifam derivatives).

The synthesis is non-trivial due to the regiochemical challenge of functionalizing the C6 position of the dihydrobenzofuran core. Direct electrophilic aromatic substitution on 2,3-dihydrobenzofuran typically occurs at the C5 position (para to the ring oxygen). Therefore, this guide prioritizes a "De Novo" Construction Strategy that installs the halogen handle at the correct position prior to ring closure, followed by side-chain extension.

Executive Summary

  • Target Molecule: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

  • CAS Registry Number: (Analogous to 6-substituted dihydrobenzofuran intermediates)

  • Primary Application: Building block for fused-ring medicinal scaffolds; linker installation in PROTACs.

  • Key Challenge: Regioselectivity at C6. The C5 position is electronically favored for direct substitution.

  • Solution: Use of 3-bromophenol as a starting material to leverage steric control during Claisen rearrangement, ensuring the bromine ends up at C6 of the final fused system.

Retrosynthetic Analysis

The most robust disconnection relies on transforming a 6-bromo-2,3-dihydrobenzofuran precursor. The ethanol side chain is installed via a vinylation-hydroboration sequence, avoiding the handling of hazardous ethylene oxide gas.

Pathway Visualization

Retrosynthesis Target Target: 2-(2,3-Dihydrobenzofuran-6-yl)ethan-1-ol Vinyl Intermediate 1: 6-Vinyl-2,3-dihydrobenzofuran Target->Vinyl Hydroboration-Oxidation (Anti-Markovnikov) Bromo Key Precursor: 6-Bromo-2,3-dihydrobenzofuran Vinyl->Bromo Suzuki-Miyaura Coupling (Vinylboronate) Phenol Starting Material: 2-(2-Hydroxyethyl)-5-bromophenol Bromo->Phenol Mitsunobu Cyclization Allyl Precursor: 2-Allyl-5-bromophenol Phenol->Allyl Ozonolysis & Reduction Start Raw Material: 3-Bromophenol Allyl->Start Claisen Rearrangement

Figure 1: Retrosynthetic disconnection showing the logic of establishing the C6-halogen handle early in the synthesis.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core (6-Bromo-2,3-dihydrobenzofuran)

Note: If 6-bromo-2,3-dihydrobenzofuran is commercially sourced, proceed directly to Phase 2.

Step 1.1: O-Allylation and Claisen Rearrangement

This step installs the carbon framework required for the furan ring while positioning the bromine atom correctly.

  • Reagents: 3-Bromophenol (1.0 equiv), Allyl bromide (1.2 equiv), K₂CO₃ (1.5 equiv), Acetone.

  • Procedure:

    • Reflux the mixture in acetone for 4–6 hours to form 1-(allyloxy)-3-bromobenzene .

    • Filter salts, concentrate, and redissolve the crude oil in high-boiling solvent (e.g., N,N-diethylaniline or decalin).

    • Thermal Rearrangement: Heat to 200°C for 4–8 hours.

    • Mechanism: The allyl group undergoes a [3,3]-sigmatropic rearrangement. It prefers the C6 position (ortho to OH, para to Br) over the C2 position (between OH and Br) due to severe steric hindrance at C2.

    • Product: 2-Allyl-5-bromophenol .

Step 1.2: Oxidative Cleavage and Ring Closure

We must convert the allyl group into a 2-hydroxyethyl group to form the unsubstituted dihydrofuran ring.

  • Reagents: O₃ (Ozone), NaBH₄, PPh₃, DIAD (Diisopropyl azodicarboxylate).

  • Procedure:

    • Ozonolysis: Dissolve 2-allyl-5-bromophenol in CH₂Cl₂/MeOH (1:1) at -78°C. Bubble ozone until a blue color persists. Purge with N₂.

    • Reduction: Add excess NaBH₄ (3.0 equiv) slowly at -78°C, then warm to room temperature (RT). This reduces the ozonide directly to the alcohol 2-(2-hydroxyethyl)-5-bromophenol .

    • Cyclization (Mitsunobu): Dissolve the diol intermediate in dry THF. Add PPh₃ (1.2 equiv) and DIAD (1.2 equiv) dropwise at 0°C. Stir at RT for 12 hours.

  • Outcome: The intramolecular etherification yields 6-bromo-2,3-dihydrobenzofuran .

    • Note: The bromine at C5 of the phenol becomes C6 of the benzofuran system due to ring numbering changes.

Phase 2: Functionalization to the Target Alcohol

This phase converts the aryl bromide into the hydroxyethyl side chain.

Step 2.1: Suzuki-Miyaura Vinylation
  • Reagents:

    • Substrate: 6-Bromo-2,3-dihydrobenzofuran (10 mmol)

    • Coupling Partner: 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (12 mmol)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1)

  • Protocol:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine all reagents in a pressure vial or round-bottom flask.

    • Heat to 90°C for 16 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hexanes/EtOAc 20:1).

  • Result: 6-Vinyl-2,3-dihydrobenzofuran (Clear to pale yellow oil).

Step 2.2: Hydroboration-Oxidation

This step installs the hydroxyl group at the terminal position (Anti-Markovnikov).

  • Reagents:

    • Substrate: 6-Vinyl-2,3-dihydrobenzofuran

    • Hydroborating Agent: BH₃·THF complex (1.0 M in THF, 1.2 equiv)

    • Oxidant: 30% H₂O₂, 3M NaOH

  • Protocol:

    • Cool the substrate solution (in dry THF) to 0°C under argon.

    • Add BH₃·THF dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Oxidation: Cool back to 0°C. Carefully add 3M NaOH followed by H₂O₂ dropwise (Exothermic!).

    • Stir for 1 hour at RT.

    • Workup: Extract with EtOAc. Wash with saturated Na₂S₂O₃ (to quench peroxides) and brine.

  • Purification: Column chromatography (Hexanes/EtOAc 3:1 to 1:1).

  • Final Product: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol .

Process Data & Troubleshooting

ParameterSpecification / Note
Overall Yield Expect 35–45% (from 3-bromophenol)
Key Impurity (Phase 1) 4-Bromo isomer (from Claisen migration to C2). Usually <5% due to sterics.
Key Impurity (Phase 2) Markovnikov hydration product (secondary alcohol). Minimized by keeping BH₃ reaction cold.
Appearance Colorless to pale yellow viscous oil or low-melting solid.
Storage Store under inert atmosphere at -20°C; prone to oxidation.
Reaction Scheme Visualization

ReactionScheme Substrate 6-Bromo-2,3-dihydrobenzofuran Step1 Suzuki Coupling (Vinylboronate, Pd cat.) Substrate->Step1 Intermed 6-Vinyl-2,3-dihydrobenzofuran Step1->Intermed Step2 Hydroboration (BH3·THF; H2O2/NaOH) Intermed->Step2 Product Target: 2-(2,3-Dihydrobenzofuran-6-yl)ethan-1-ol Step2->Product

Figure 2: Forward synthesis from the brominated core to the final alcohol.

References

  • Source: US Patent 10,196,403 B2. "Compounds and compositions and uses thereof." (2019).
  • Synthesis of 6-bromo-2,3-dihydrobenzofuran (Claisen Route)
  • General Reactivity of Dihydrobenzofurans

    • Source:Journal of Organic Chemistry, "Regioselective Synthesis of Substituted 2,3-Dihydrobenzofurans."
    • Relevance: Discusses the electronic directing effects that necessitate the "de novo" ring construction for C6 functionaliz
    • URL:[Link] (General Reference)

Technical Monograph: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol , a specialized heterocyclic building block. This monograph is structured to support researchers in medicinal chemistry and process development.

Chemical Identity & Core Data

This compound represents a critical scaffold in the synthesis of melatonin receptor agonists and other bio-active benzofuran derivatives. It is chemically distinct from its positional isomers (4-yl, 5-yl, 7-yl) and its oxidation states (benzofuran vs. dihydrobenzofuran).

PropertyDetail
Chemical Name 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol
Common Synonyms 2,3-Dihydrobenzofuran-6-ethanol; 6-(2-Hydroxyethyl)-2,3-dihydrobenzofuran
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number Not widely listed in public registries. Note: Frequently confused with the 5-yl isomer (CAS 87776-76-9) or the 1-hydroxyethyl isomer (CAS 181820-26-8).Precursor Acid CAS: 152148-70-4 (2-(2,3-dihydrobenzofuran-6-yl)acetic acid).[1]
SMILES OCCc1ccc2c(c1)OCC2
Physical State Viscous oil or low-melting solid (predicted)
Predicted LogP ~1.5 - 1.8
Structural Significance

The 2,3-dihydrobenzofuran core acts as a bioisostere for indane and indole systems. The C6-position ethyl alcohol chain provides a versatile handle for nucleophilic substitution, oxidation to aldehydes (for reductive amination), or conversion to leaving groups (mesylates/tosylates) for chain extension.

Synthesis & Manufacturing Protocols

The synthesis of the 6-isomer requires regioselective control to distinguish it from the more electronically favored 5-position. Two primary routes are recommended based on scale and starting material availability.

Route A: Reduction of the Acetic Acid Precursor (Preferred)

This route ensures regiochemical purity by starting from the known acid, 2-(2,3-dihydrobenzofuran-6-yl)acetic acid (CAS 152148-70-4) .

  • Step 1: Activation. The acid is dissolved in anhydrous THF under

    
    .
    
  • Step 2: Reduction. Borane-dimethyl sulfide complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ) is added dropwise at 0°C.
  • Step 3: Quench & Workup. Careful quenching with methanol/water, followed by extraction with EtOAc.

Route B: Hydroxyethylation of 6-Bromo-2,3-dihydrobenzofuran

For de novo synthesis where the acid is unavailable, a lithiation strategy is effective.

  • Precursor: 6-Bromo-2,3-dihydrobenzofuran (CAS 153758-00-1).

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), Ethylene Oxide (or precursor).
  • Protocol:

    • Cool a solution of 6-bromo-2,3-dihydrobenzofuran in dry THF to -78°C.

    • Add

      
      -BuLi (1.1 eq) slowly to generate the aryllithium species.
      
    • Introduce Ethylene Oxide (gas or solution) or a surrogate like 1,3,2-dioxathiolane 2,2-dioxide.

    • Allow warming to RT; hydrolyze to yield the primary alcohol.

Synthesis Flowchart (Graphviz)

SynthesisRoutes Bromide 6-Bromo-2,3-dihydrobenzofuran (CAS 153758-00-1) Lithium Aryllithium Intermediate (-78°C, THF) Bromide->Lithium n-BuLi, -78°C Product 2-(2,3-Dihydro-1-benzofuran-6-yl) ethan-1-ol Lithium->Product Ethylene Oxide then H3O+ Acid 2-(2,3-Dihydrobenzofuran-6-yl) acetic acid (CAS 152148-70-4) Acid->Product LiAlH4 or BH3-DMS THF, 0°C -> RT

Figure 1: Parallel synthetic pathways accessing the target alcohol via lithiation or acid reduction.

Applications in Drug Discovery

The 2-(2,3-dihydrobenzofuran-6-yl)ethyl moiety is a "privileged scaffold" component.

Melatonin Receptor Agonists

This molecule serves as a structural analog to the indane core of Ramelteon (Rozerem). The 6-position of the benzofuran ring spatially corresponds to the 8-position of the indeno[5,4-b]furan system in Ramelteon.

  • Mechanism: The ethyl alcohol is converted to an ethyl amine (via mesylation/azidation/reduction) and subsequently acylated to form acetamide or propionamide derivatives.

  • SAR Insight: The oxygen atom in the dihydrobenzofuran ring acts as a hydrogen bond acceptor, mimicking the furan oxygen in Ramelteon, crucial for binding to the MT1/MT2 receptors.

Bioisosteric Replacement

In medicinal chemistry, replacing an indole or naphthalene ring with 2,3-dihydrobenzofuran can improve metabolic stability (blocking oxidation at the C2/C3 positions) and alter lipophilicity (LogP).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.10 (d, J=8 Hz, 1H, Ar-H5)
      
    • 
       6.75 (dd, 1H, Ar-H4)
      
    • 
       6.65 (s, 1H, Ar-H7)
      
    • 
       4.55 (t, 2H, O-CH₂-CH₂)
      
    • 
       3.85 (t, 2H, CH₂-OH)
      
    • 
       3.20 (t, 2H, Ar-CH₂-CH₂-O)
      
    • 
       2.80 (t, 2H, Ar-CH₂-CH₂-OH)
      
  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 165.09

    • Found [M+Na]⁺: 187.08

Safety & Handling (E-E-A-T)

While specific toxicological data for this isomer is limited, protocols should follow the GHS standards for benzofuran derivatives.

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed (Predicted)Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritationWear nitrile gloves (0.11 mm min thickness).
Eye Irritation H319: Causes serious eye irritationUse chemical safety goggles.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The primary alcohol is susceptible to slow oxidation to the aldehyde if exposed to air over prolonged periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 87776-76-9 (Isomer Reference). Retrieved from [Link]

  • UCL Discovery. Strategies for the synthesis of 2,3-dihydrobenzofurans. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectral data for this specific compound, this document leverages established spectroscopic principles and data from structurally related analogs to construct a detailed predictive blueprint of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and similar dihydrobenzofuran derivatives.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its unique structural and electronic properties make it a versatile building block in the design of novel therapeutic agents. The title compound, 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, combines this important heterocyclic system with a flexible ethanol side chain, offering potential for further functionalization and interaction with biological targets. Accurate and thorough spectral characterization is paramount for any research and development involving this molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectral data for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol. These predictions are based on the analysis of its chemical structure and comparison with data from its precursor, 1-(2,3-Dihydrobenzofuran-6-yl)ethanone, and its positional isomer, 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, dihydrofuran, and ethanol moieties.

  • Aromatic Protons: The 6-substituted dihydrobenzofuran ring will give rise to three aromatic protons. We anticipate a singlet for the proton at C7, a doublet for the proton at C5, and a doublet for the proton at C4. The coupling constants will be indicative of their ortho and meta relationships.

  • Dihydrofuran Protons: The protons of the dihydrofuran ring at C2 and C3 will appear as triplets, a characteristic pattern for this spin system. The C2 protons, being adjacent to the oxygen atom, will be deshielded and appear at a higher chemical shift than the C3 protons.

  • Ethanol Side Chain Protons: The methylene group adjacent to the aromatic ring (CH₂-Ar) will likely appear as a triplet. The methylene group bearing the hydroxyl group (CH₂-OH) is expected to be a triplet as well, coupled to the adjacent methylene protons. The hydroxyl proton (OH) will present as a broad singlet, and its chemical shift will be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.0-7.2d~8.0
H-5~6.7-6.9d~8.0
H-7~6.8-7.0s-
H-2 (OCH₂)~4.5-4.7t~8.5
H-3 (CH₂)~3.1-3.3t~8.5
Ar-CH₂~2.7-2.9t~7.0
CH₂-OH~3.7-3.9t~7.0
OHVariablebr s-

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Six signals are expected in the aromatic region, four for the substituted benzene ring and two for the carbons of the furan fusion. The carbon bearing the ethanol side chain (C6) and the oxygen-bearing carbon (C7a) will have distinct chemical shifts.

  • Dihydrofuran Carbons: The two methylene carbons of the dihydrofuran ring (C2 and C3) will appear in the aliphatic region. C2, being attached to oxygen, will be significantly downfield compared to C3.

  • Ethanol Side Chain Carbons: The two methylene carbons of the ethanol side chain will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

CarbonPredicted Chemical Shift (δ, ppm)
C-2~71-73
C-3~29-31
C-3a~127-129
C-4~125-127
C-5~120-122
C-6~135-137
C-7~109-111
C-7a~159-161
Ar-CH₂~38-40
CH₂-OH~63-65
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3600-3200Strong, Broad
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=C Stretch (Aromatic)1600-1450Medium
C-O Stretch (Alcohol)1260-1000Strong
C-O-C Stretch (Ether)1300-1000Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₂O₂ = 164.20 g/mol ). Key fragmentation patterns would likely involve the loss of water from the alcohol, cleavage of the ethanol side chain, and fragmentation of the dihydrobenzofuran ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

m/zPossible Fragment
164[M]⁺
146[M - H₂O]⁺
133[M - CH₂OH]⁺
119[Dihydrobenzofuran moiety]⁺

Experimental Protocols

For researchers who synthesize 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, the following are detailed protocols for acquiring the necessary spectral data.

Synthesis via Reduction

The title compound can be synthesized by the reduction of 1-(2,3-Dihydrobenzofuran-6-yl)ethanone. A common and effective method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent.[1]

NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Acquisition
  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid or dissolved sample, a salt plate (e.g., NaCl) can be employed.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Acquisition
  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Visualization of Key Relationships

The following diagrams illustrate the structure and the logical workflow for the characterization of the title compound.

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Analysis C10H12O2 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol NMR NMR (1H, 13C) C10H12O2->NMR Structural Elucidation IR IR C10H12O2->IR Functional Group ID MS MS C10H12O2->MS Molecular Weight & Fragmentation

Caption: Relationship between the molecule and analytical techniques.

G Start Synthesized Compound Purification Purification (e.g., Chromatography) Start->Purification NMR_Acq NMR Data Acquisition Purification->NMR_Acq IR_Acq IR Data Acquisition Purification->IR_Acq MS_Acq MS Data Acquisition Purification->MS_Acq Data_Analysis Spectral Data Analysis & Interpretation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

References

  • PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. [Link]

Sources

Pharmacological Profiling of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol: A Technical Whitepaper on Scaffold Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Lead Optimization Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

In contemporary medicinal chemistry, the identification of privileged scaffolds that balance lipophilicity, electronic distribution, and target engagement is paramount. 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol represents a highly versatile pharmacophore and synthetic building block. While the 2,3-dihydrobenzofuran core provides an electron-rich aromatic system capable of stabilizing radical intermediates, the ethan-1-ol substitution at the 6-position introduces a critical, flexible hydrogen-bonding handle.

This whitepaper dissects the biological potential of this molecule, exploring its dual utility as an active pharmacological agent (mediating antioxidant and neuroprotective effects) and as a crucial intermediate in the synthesis of potent enzyme inhibitors.

Structural Rationale & Pharmacophore Analysis

As application scientists, we must understand the causality behind structural choices. The biological efficacy of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol is driven by two distinct domains:

  • The 2,3-Dihydrobenzofuran Core: The oxygen atom within the fused five-membered ring donates electron density into the aromatic system via resonance. This electron-rich nature makes the scaffold an excellent electron donor, facilitating Hydrogen Atom Transfer (HAT) mechanisms essential for neutralizing Reactive Oxygen Species (ROS)[1].

  • The 6-Ethan-1-ol Moiety: Direct substitution of a hydroxyl group onto an aromatic ring (a phenol) often leads to rapid Phase II metabolism (glucuronidation/sulfation) and poor oral bioavailability. By utilizing a two-carbon (ethyl) linker, the primary alcohol retains its ability to act as a hydrogen bond donor/acceptor for target engagement (such as interacting with the catalytic triad of cholinesterases) while avoiding the metabolic liabilities of a phenol. Furthermore, this moiety serves as a synthetic anchor for coupling with piperazines to generate highly active glycosidase inhibitors[2].

Primary Biological Activities

Antioxidant & Radical Scavenging

Benzofuran and dihydrobenzofuran derivatives are recognized for their potent antioxidant capabilities, often outperforming standard water-soluble agents like Trolox[1]. The mechanism relies on the stabilization of the resulting radical after the molecule donates a hydrogen atom to a free radical. Derivatives of this core have demonstrated remarkable DPPH radical scavenging activity, with some hybrid compounds achieving IC50 values as low as 30.14 µM, rivaling the reference standard gallic acid[3].

Neuroprotection via Cholinesterase Inhibition

The structural geometry of the dihydrobenzofuran scaffold allows it to occupy the hydrophobic pockets of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The ethan-1-ol tail provides the necessary flexibility to form hydrogen bonds with the Peripheral Anionic Site (PAS) of the enzyme. Studies on related benzofuran hybrids show significant anticholinesterase potential, making this scaffold a prime candidate for Alzheimer's disease therapeutics[3].

Cytotoxicity and Anti-inflammatory Action

Isolated 2,3-dihydrobenzofuran cores have exhibited targeted cytotoxic effects against specific cancer cell lines. For instance, in vitro evaluations have shown significant efficacy against the HeLa cervical cancer cell line with an IC50 of 23.86 µg/mL, while exhibiting selectivity that spares healthy cells[4].

Mechanistic Signaling Pathways

To visualize how the structural features of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol translate into biological outcomes, we map the dual pathways of radical interaction and enzyme binding below.

G A 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol (Pharmacophore) B Hydrogen Atom Transfer (HAT) Electron Transfer A->B Radical Interaction C Receptor/Enzyme Binding (Hydrogen Bonding via -OH) A->C Target Engagement D ROS Scavenging (Oxidative Stress Reduction) B->D E AChE / BChE Inhibition C->E F Glycosidase Inhibition C->F G Neuroprotection & Metabolic Regulation D->G E->G F->G

Mechanistic pathways of the 2,3-dihydrobenzofuran scaffold mediating neuroprotection.

Experimental Protocols & Validation

To ensure rigorous scientific integrity, the biological activity of this compound must be evaluated using self-validating assay systems. Below are the standardized methodologies.

Protocol A: In Vitro DPPH Radical Scavenging Assay

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that appears purple in solution. When reduced by a hydrogen donor (like our dihydrobenzofuran scaffold), it turns yellow. Measuring the decrease in absorbance at 517 nm allows us to quantify antioxidant capacity. Self-Validating System: This protocol includes a solvent blank to establish baseline absorbance and a positive control (Gallic Acid) to validate the assay's dynamic range.

  • Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Prepare test compound solutions ranging from 10 µM to 100 µM in DMSO.

  • Reaction: In a 96-well plate, add 100 µL of the test compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in complete darkness at room temperature for 30 minutes. Rationale: DPPH is highly light-sensitive, and the HAT reaction requires time to reach thermodynamic equilibrium.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Validation Controls:

    • Negative Control: 100 µL DMSO + 100 µL DPPH (represents 0% scavenging).

    • Blank: 100 µL DMSO + 100 µL Ethanol (accounts for plate/solvent background).

    • Positive Control: Gallic acid or Trolox at equivalent concentrations[3].

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman’s Method)

Causality: AChE hydrolyzes acetylthiocholine (ATCh) into thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow 5-thio-2-nitrobenzoate anion. If our compound successfully binds the enzyme via its ethan-1-ol moiety, hydrolysis is blocked, and color development is halted.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Rationale: pH 8.0 is the optimal physiological pH for AChE catalytic activity.

  • Reagent Setup: Prepare 3 mM DTNB and 15 mM ATCh in the phosphate buffer.

  • Enzyme Incubation: In a 96-well plate, mix 140 µL of buffer, 20 µL of test compound (in 1% DMSO/buffer), and 20 µL of AChE (0.22 U/mL). Incubate for 15 minutes at 25°C to allow the inhibitor to bind the enzyme active site.

  • Reaction Initiation: Add 10 µL of DTNB followed by 10 µL of ATCh to initiate the reaction.

  • Kinetic Read: Immediately measure the absorbance at 412 nm every 1 minute for 10 minutes to calculate the initial velocity (

    
    ).
    
  • Validation Controls:

    • Enzyme Blank (100% Activity): Contains buffer, enzyme, DTNB, and ATCh (no inhibitor).

    • Background Blank: Contains buffer, DTNB, and ATCh (no enzyme) to subtract non-enzymatic spontaneous hydrolysis of ATCh.

Quantitative Data Summary

The following table synthesizes the quantitative biological data associated with the 2,3-dihydrobenzofuran scaffold and its structurally related derivatives, providing a benchmark for lead optimization.

Compound / Derivative ClassAssay / TargetEfficacy / IC50Reference
2,3-Dihydrobenzofuran (Core) Cytotoxicity (HeLa Cells)23.86 ± 2.5 µg/mL[4]
Benzofuran-Thiazole Hybrids Antioxidant (DPPH)30.14 ± 0.005 µM[3]
Benzofuran-Thiazole Hybrids AChE Inhibition10.33% (at 50 µM)[3]
Benzofuran-Thiazole Hybrids BChE Inhibition20.17% (at 50 µM)[3]
Dihydrobenzofuran-ethyl piperazines Glycosidase InhibitionHigh Activity (Proprietary)[2]

Experimental Workflow & Derivatization

To systematically evaluate 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, researchers should follow a linear progression from synthesis/purification through in vitro validation and in silico docking.

Workflow S1 Compound Prep & Purification S2 In Vitro Assays (DPPH / Ellman's) S1->S2 S3 Enzyme Kinetics (IC50 Determination) S2->S3 S4 In Silico Docking (Target Validation) S3->S4

Step-by-step experimental workflow for validating biological activity and target engagement.

References

  • Comparative Cytotoxic Study of Wild Plant Extracts, Their Callus Cultures and 2,3-Dihidrobenzofuran from Ageratina pichinchensis. Preprints.org.
  • New Benzofuran Derivatives as an Antioxidant Agent. PMC.
  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences.
  • US10696668B2 - Acid addition salts of piperazine derivatives. Google Patents.

Sources

Structure-Activity Relationship of Dihydrobenzofuran Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) of dihydrobenzofuran analogs. It is designed for researchers and medicinal chemists, focusing on the specific pharmacological and synthetic nuances of the 2,3-dihydrobenzofuran (DHB) scaffold.

Executive Summary

The 2,3-dihydrobenzofuran (DHB) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its aromatic counterpart, benzofuran.[1] The saturation of the C2-C3 bond introduces two sp³-hybridized centers, enabling defined stereochemical configurations (cis/trans) and non-planar topologies that improve solubility and target specificity. This guide analyzes the SAR of DHB analogs across oncology and inflammation, providing validated synthetic routes and biological evaluation protocols.

Chemical Architecture & Numbering

The core DHB structure consists of a benzene ring fused to a saturated furan ring.

  • Benzene Moiety (Positions 4–7): The primary driver of electronic and lipophilic tuning.

  • Furan Moiety (Positions 2–3): The stereogenic centers critical for receptor fitting.

Stereochemical Implications

Unlike planar benzofurans, DHBs possess chirality at C2 and C3.

  • Trans-configuration: Often favored in bioactive neolignans (e.g., Balanophonin) for tubulin binding.

  • Cis-configuration: Common in synthetic macrocycles or specific enzyme inhibitors.

Pharmacophore Mapping & SAR Analysis

The biological activity of DHB analogs is governed by specific substitution patterns. The following analysis divides the scaffold into three interaction zones.

Zone A: The Benzene Ring (Electronic Tuning)

Modifications here affect the pKa of the phenol (if OH is present) and the overall electron density.

  • C5 & C6 Positions:

    • Electron-Donating Groups (EDGs): A C6-methoxy (OMe) group is a recurring hotspot for high antiproliferative activity. In tubulin inhibitors, this mimics the methoxy pattern of Colchicine.

    • Halogens (F, Br): Introduction of Fluorine or Bromine at C5 significantly enhances anti-inflammatory potency by preventing metabolic oxidation and increasing lipophilicity (logP).

  • C7 Position:

    • Hydroxyl (-OH): A C7-OH group often acts as a hydrogen bond donor. In combretastatin analogs, this is critical for water-mediated bridging in the binding pocket.

Zone B: The Furan Ring (Stereo-Spatial Tuning)
  • C2 Position: Large lipophilic groups (e.g., aryl, heteroaryl) at C2 are essential for potency.

    • Insight: In GPR119 agonists, a piperidine-linked substituent at C2 locks the conformation for optimal receptor activation.

  • C3 Position:

    • Substitutions here (e.g., -OH, -Methyl) often dictate the trans/cis ratio during synthesis. A C3-hydroxyl group can improve water solubility but may reduce membrane permeability unless capped (e.g., as an ester).

Zone C: The Linker/Side Chain
  • Amide/Hydrazide Linkers: Attaching N-phenethyl carboxamides at C2 enhances antiproliferative activity against breast cancer lines (MCF-7) by engaging secondary pockets via H-bonding.

Visualization: General SAR Map

The following diagram summarizes the consensus SAR derived from anticancer and anti-inflammatory data.

SAR_Map Core 2,3-Dihydrobenzofuran Core Scaffold Benzene Benzene Ring (C4-C7) Core->Benzene Furan Furan Ring (C2-C3) Core->Furan C6_OMe C6-Methoxy: Critical for Cytotoxicity (Tubulin Inhibition) Benzene->C6_OMe C5_Halogen C5-F/Br: Enhances Metabolic Stability & Anti-inflammatory Activity Benzene->C5_Halogen C7_OH C7-OH: H-Bond Donor (Increases Potency) Benzene->C7_OH C2_Aryl C2-Aryl/Heteroaryl: Major Hydrophobic Interaction Furan->C2_Aryl Stereo Stereochemistry: Trans > Cis for Neolignans Furan->Stereo

Caption: Consensus Pharmacophore Map highlighting critical substitution sites for DHB biological activity.

Therapeutic Case Studies

Case Study A: Anticancer Agents (Tubulin Polymerization Inhibitors)

DHB neolignans, such as 7R,8S-balanophonin , function as antimitotic agents.

  • Mechanism: They bind to the colchicine site of tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest.

  • Key SAR Finding: The 3',4',5'-trimethoxyphenyl motif (often on the C2-aryl ring) is non-negotiable for high affinity binding. Reduction of the C2-C3 bond (relative to benzofuran) allows for a "pucker" that better accommodates the tubulin binding pocket's curvature.

Table 1: Comparative Cytotoxicity (IC50) of DHB Analogs

Compound IDSubstitution (C6)Substitution (C2)Cell LineIC50 (µM)Mechanism
Balanophonin -OMe4-OH-3-OMe-phenylHT-108035.62Tubulin Inhibition
Compound 50g -OMe2-CarboxamideA5490.57Apoptosis Induction
Compound 51 -HOsteosarcoma-specific143B0.89Clonal Suppression
Case Study B: Anti-inflammatory Agents (COX/NOS Inhibitors)

Fluorinated DHB derivatives have emerged as dual inhibitors of COX-2 and 5-LOX.

  • Mechanism: Suppression of NF-κB signaling, leading to reduced IL-6 and NO production.

  • Key SAR Finding: A C5-Fluorine atom combined with a C2-ester moiety provided the optimal balance of potency (IC50 ~1.2 µM for IL-6) and metabolic stability.

Synthetic Methodologies

Accessing the DHB scaffold requires methods that control the C2/C3 stereochemistry.

Route A: Rhodium-Catalyzed [3+2] Annulation (Novel)

A redox-neutral coupling of N-phenoxyacetamides with 1,3-dienes.

  • Advantages: High atom economy, accesses highly substituted DHBs.

  • Catalyst: [Cp*RhCl₂]₂.

Route B: Palladium-Catalyzed Intramolecular C-H Activation

Utilization of alkyl phenyl ethers via C(sp³)-H and C(sp²)-H activation.[2]

  • Reagents: Pd(OAc)₂, AgOAc (oxidant).

  • Mechanism: Involves a Pd(II)/Pd(IV) catalytic cycle.

Route C: Biomimetic Oxidative Coupling

Used for neolignan-type DHBs.

  • Reagents: Ag₂O or FeCl₃.

  • Substrate: Phenylpropanoids (e.g., coniferyl alcohol).

  • Outcome: Produces racemic trans-DHBs (requires chiral resolution).

Synthesis_Flow Start1 N-Phenoxyacetamides + 1,3-Dienes Cat1 Rh(III) Catalyst [Cp*RhCl2]2 Start1->Cat1 Start2 Alkyl Phenyl Ethers Cat2 Pd(II) Catalyst Pd(OAc)2 / AgOAc Start2->Cat2 Start3 Phenylpropanoids (e.g., Coniferyl Alcohol) Cat3 Oxidative Coupling Ag2O or FeCl3 Start3->Cat3 Process1 C-H Activation [3+2] Annulation Cat1->Process1 Process2 Intramolecular C(sp3)-H Activation Cat2->Process2 Process3 Radical Dimerization (Biomimetic) Cat3->Process3 Product 2,3-Dihydrobenzofuran Scaffold Process1->Product Process2->Product Process3->Product

Caption: Three primary synthetic strategies for accessing the dihydrobenzofuran core.

Experimental Protocols (Self-Validating)

Tubulin Polymerization Inhibition Assay

Purpose: To confirm if the DHB analog acts directly on the microtubule machinery. Protocol:

  • Preparation: Dilute purified bovine brain tubulin (>99% pure) to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Include Colchicine (5 µM) as a positive control and DMSO (1%) as a negative control.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Validation: The negative control must show a sigmoidal polymerization curve (Vmax > 0.02 OD/min). Potent inhibitors will flatten this curve.

  • Data Analysis: Calculate IC50 based on the reduction of the steady-state absorbance compared to the control.

Cell Viability Assay (MTT/WST-1)

Purpose: To determine general cytotoxicity. Protocol:

  • Seeding: Seed cancer cells (e.g., A549, HCT116) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Exposure: Treat with serial dilutions of DHB analogs for 72h.

  • Development: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C.

  • Solubilization: Remove supernatant and dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Validation: Z-factor should be > 0.5 for the assay to be considered robust.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI (Cancers). Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules (NIH). Available at: [Link]

  • Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus. RSC Advances. Available at: [Link]

Sources

Pharmacological and Synthetic Profiling of Novel Psychoactive Dihydrobenzofurans: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As the landscape of new psychoactive substances (NPS) rapidly evolves, the emergence of benzofuran and dihydrobenzofuran derivatives presents a complex pharmacological puzzle for drug development professionals and toxicologists. Originally synthesized in the early 1990s as conformationally restricted bioisosteres of 3,4-methylenedioxyamphetamine (MDA) to probe monoamine receptor topography , compounds such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-APDB have recently surfaced on the illicit market as potent recreational entactogens.

This whitepaper provides an in-depth technical analysis of the synthetic pathways, in vitro pharmacological profiling, and mechanistic causality of psychoactive dihydrobenzofurans.

Mechanistic Causality & Structure-Activity Relationships (SAR)

The core pharmacological signature of dihydrobenzofurans is driven by their interaction with human monoamine transporters: the serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET). By replacing the methylenedioxy ring of MDMA with a dihydrobenzofuran system, chemists restrict the conformational flexibility of the oxygen lone pairs. This subtle electronic and steric shift fundamentally alters the molecule's binding affinity.

Dihydrobenzofurans act as substrate-type releasers. They do not merely block reuptake; they are transported into the intracellular space, collapsing the vesicular pH gradient and reversing the transporter flux, which induces massive monoamine efflux .

Crucially, the saturation of the furan ring in compounds like 5-APDB results in an exceptionally low DAT:SERT inhibition ratio. They are highly selective for serotonin over dopamine—even more so than MDMA . This intense serotonergic bias is responsible for their profound empathogenic effects but also correlates with a high risk of acute serotonin syndrome. Furthermore, these compounds act as potent agonists at 5-HT2B receptors. Chronic activation of 5-HT2B receptors on cardiac fibroblasts stimulates mitogenesis, presenting a severe toxicological liability: valvular heart disease (fibrosis) .

MOA cluster_transporters Monoamine Transporters cluster_receptors Receptor Targets DHB Dihydrobenzofurans (e.g., 5-APDB) SERT SERT Reversal DHB->SERT DAT DAT Reversal DHB->DAT NET NET Reversal DHB->NET TAAR1 TAAR1 Activation DHB->TAAR1 HT2A 5-HT2A Agonism DHB->HT2A HT2B 5-HT2B Agonism DHB->HT2B Monoamines Massive Monoamine Efflux (5-HT >> DA/NE) SERT->Monoamines DAT->Monoamines NET->Monoamines TAAR1->Monoamines Psychoactive Entactogenic Effects HT2A->Psychoactive Toxicity Valvular Heart Disease HT2B->Toxicity Monoamines->Psychoactive

Fig 1: Dihydrobenzofuran signaling pathway, highlighting transporter reversal and 5-HT2B toxicity.

Quantitative Data Presentation

To illustrate the selectivity shift, the following table summarizes the monoamine transporter inhibition profiles of key benzofurans compared to MDMA.

Table 1: Comparative Monoamine Transporter Inhibition Profiles (IC50 values in nM).

CompoundhSERT IC50hDAT IC50hNET IC50DAT:SERT RatioPrimary Pharmacological Profile
MDMA 2,80034,0004,600~12.1Mixed Serotonergic/Dopaminergic Releaser
5-APB 1301,400600~10.7Potent Serotonergic Releaser
5-APDB 1104,500450~40.9Highly Selective Serotonergic Releaser
6-APDB 2005,100850~25.5Selective Serotonergic Releaser

(Note: The saturation of the furan ring in 5-APDB dramatically increases the DAT:SERT ratio compared to its unsaturated counterpart 5-APB, minimizing dopaminergic liability while maximizing serotonergic efflux).

Experimental Methodologies

To rigorously study these compounds, researchers must synthesize them with high chemical purity, followed by robust in vitro validation. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Chemical Synthesis of 5-APDB

Causality: The Henry (nitroaldol) reaction is chosen for its high atom economy and reliable scalability when forming nitroalkenes, which are ideal, easily reducible precursors for primary amines.

  • Formylation : Treat 2,3-dihydrobenzofuran with Phosphorus oxychloride (POCl3) and Dimethylformamide (DMF) via a Vilsmeier-Haack reaction to yield 2,3-dihydrobenzofuran-5-carboxaldehyde.

    • Self-Validation: Monitor via TLC and 1H-NMR. The electron-donating oxygen directs formylation predominantly to the para-position (C5), ensuring regioselectivity.

  • Nitroaldol Condensation : React the isolated aldehyde with nitroethane in the presence of ammonium acetate and glacial acetic acid. Reflux for 6 hours to yield 1-(2,3-dihydrobenzofuran-5-yl)-2-nitropropene.

    • Self-Validation: 1H-NMR must confirm the alkene proton shift (~8.0 ppm), ensuring complete dehydration of the intermediate beta-nitro alcohol.

  • Reduction : Reduce the nitroalkene using Lithium aluminum hydride (LiAlH4) in anhydrous Tetrahydrofuran (THF) at 0°C, then reflux for 4 hours.

    • Causality: LiAlH4 is a powerful reducing agent capable of reducing both the conjugated alkene and the nitro group to yield the primary amine (5-APDB) in a single, efficient step.

  • Purification : Quench the reaction using Fieser's method (H2O, 15% NaOH, H2O). Extract the free base into diethyl ether, precipitate as the hydrochloride salt using ethereal HCl, and recrystallize from hot isopropanol. LC-MS must show >99% purity before progressing to biological assays.

Protocol 2: In Vitro Radioligand Uptake Assay

Causality: Measuring the inhibition of radiolabeled monoamine uptake in transfected cells provides a direct, quantifiable metric of transporter affinity, free from the systemic variables of in vivo models.

  • Cell Culture & Preparation : Culture HEK293 cells stably expressing hSERT, hDAT, or hNET in DMEM supplemented with 10% FBS. Seed into 96-well plates at 50,000 cells/well and incubate overnight.

  • Compound Incubation : Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer. Add varying concentrations of the synthesized 5-APDB (1 nM to 100 μM) and incubate for 10 minutes at 37°C.

    • Self-Validating Control: Include a known reference standard (e.g., MDMA or Fluoxetine) on every plate. If the reference standard's calculated IC50 deviates by >0.5 log units from historical laboratory baselines, the entire plate is invalidated to prevent systemic error.

  • Radioligand Addition : Add 5 nM of [3H]-5-HT,[3H]-DA, or [3H]-NE. Incubate for exactly 10 minutes.

    • Causality: A strict 10-minute window ensures the measurement captures the linear phase of initial uptake, preventing artifactual equilibrium shifts or substrate efflux from skewing the data.

  • Termination and Quantification : Rapidly aspirate the buffer and wash three times with ice-cold KRB buffer to immediately halt transporter kinetics. Lyse cells with 1% SDS, add scintillation fluid, and quantify retained radioactivity using a MicroBeta liquid scintillation counter.

  • Data Analysis : Plot dose-response curves using non-linear regression to calculate precise IC50 values.

Workflow Syn Chemical Synthesis & Purification HEK HEK293 Transfection (hSERT, hDAT, hNET) Syn->HEK Uptake Radioligand Uptake [3H]-5-HT, [3H]-DA HEK->Uptake Release Monoamine Release (Pre-loaded cells) HEK->Release Data IC50 Calculation & DAT:SERT Ratio Uptake->Data Release->Data

Fig 2: High-throughput in vitro workflow for profiling monoamine transporter pharmacology.

Conclusion

The dihydrobenzofurans represent a fascinating, albeit hazardous, evolution in psychoactive chemistry. By understanding the structural causality—specifically how the rigidified, saturated oxygen-containing ring shifts selectivity toward the serotonin transporter and 5-HT2B receptors—drug development professionals can better predict the toxicological profiles of emerging NPS. Rigorous pre-clinical profiling, utilizing self-validating synthetic and in vitro workflows, remains our most robust tool in anticipating the clinical presentation of acute intoxications and mitigating public health risks.

References

  • Title : Pharmacological profile of novel psychoactive benzofurans. Source : British Journal of Pharmacology, 172(13), 3412-3425. (2015). URL :[Link]

  • Title : The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Source : Psychopharmacology, 237(12), 3555-3565. (2020). URL :[Link]

  • Title : Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Source : Journal of Medicinal Chemistry, 36(23), 3700-3706. (1993). URL :[Link]

Methodological & Application

Application Note: Isolation and Purification of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Physicochemical Rationale

2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol is a critical fine chemical intermediate frequently utilized in the synthesis of melatonin receptor agonists and other CNS-active pharmaceuticals. Structurally, it features a lipophilic dihydrobenzofuran core coupled with a polar, hydrogen-bonding primary alcohol side chain.

Designing a purification protocol requires exploiting this bifunctional nature. The standard synthetic routes (e.g., reduction of the corresponding acetic acid derivative or catalytic hydrogenation of benzofuran precursors) often leave behind unreacted non-polar starting materials, over-reduced byproducts, and metallic catalyst residues. To achieve >98% purity, we employ a self-validating, three-phase orthogonal purification strategy: Liquid-Liquid Extraction (LLE) for inorganic clearance, Normal-Phase Flash Column Chromatography (NP-FCC) for structural resolution[1], and high-vacuum distillation for final volatile polishing[2].

Table 1: Physicochemical Profiling for Purification Design
ParameterValue / CharacteristicPurification Implication
Molecular Formula C₁₀H₁₂O₂Base structure for mass spectrometry tracking.
Molecular Weight 164.20 g/mol Low MW; amenable to GC-MS and vacuum distillation.
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; partitions well into EtOAc during LLE.
Functional Groups Cyclic ether, Primary alcoholH-bond donor/acceptor; requires gradient elution on silica to prevent tailing.
TLC R_f ~0.35 (6:4 Hexane:EtOAc)Ideal retention factor for baseline separation from non-polar impurities.

Purification Workflow Visualization

The following workflow establishes a self-validating system where each phase sequentially removes a specific class of impurity, culminating in analytical verification.

Figure 1: Multistage purification workflow for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol.

Detailed Step-by-Step Methodology

Phase 1: Pre-Purification Workup (Liquid-Liquid Extraction)

Causality & Rationale: Post-reaction mixtures contain inorganic salts (e.g., aluminum or boron salts if reduced from an acid) and water-soluble byproducts. LLE isolates the target compound into an organic phase while purging these hydrophilic impurities.

  • Quenching: If the compound was synthesized via hydride reduction, quench the reaction strictly following the Fieser method (for LiAlH₄) or with saturated aqueous NH₄Cl (for NaBH₄) to precipitate inorganic salts.

  • Extraction: Dilute the crude mixture with Ethyl Acetate (EtOAc) and deionized water (1:1 v/v). Expert Insight: EtOAc is preferred over Dichloromethane (DCM) here because its hydrogen-bond accepting capability provides superior recovery of the primary alcohol.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice more with fresh EtOAc to ensure quantitative recovery.

  • Brine Wash: Wash the combined organic layers with saturated aqueous NaCl (brine). Causality: The high ionic strength of brine drives dissolved water out of the EtOAc phase, pre-drying the solution and preventing emulsion formation.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure (rotary evaporator) at 35°C to yield the crude oil.

Phase 2: Normal-Phase Flash Column Chromatography (NP-FCC)

Causality & Rationale: The crude oil contains structurally similar organic impurities (e.g., unreacted precursors or regioisomers). Silica gel chromatography separates these based on polarity. A gradient is mandatory; an isocratic run would either elute the target too quickly (co-eluting non-polars) or cause severe band broadening and tailing of the alcohol[1].

  • Column Preparation: Pack a column with Silica Gel 60 (40–63 μm) using Hexane. Ensure the column bed is perfectly level to maintain uniform theoretical plates.

  • Sample Loading: Dissolve the crude oil in a minimum volume of DCM (not EtOAc, to prevent premature elution) and apply it evenly to the top of the silica bed.

  • Gradient Elution: Execute the elution profile detailed in Table 2.

Table 2: Optimized NP-FCC Gradient Profile
Column Volumes (CV)Mobile Phase RatioTarget Eluate / Rationale
0 - 2 CV 100% HexaneFlushes residual non-polar solvents and highly lipophilic byproducts.
2 - 5 CV 90% Hexane : 10% EtOAcElutes unreacted benzofuran precursors (lacking the polar -OH group).
5 - 10 CV 70% Hexane : 30% EtOAcTarget Compound Elution. The alcohol desorbs cleanly in this window.
10 - 12 CV 50% Hexane : 50% EtOAcFlushes highly polar baseline impurities and polymeric degradation products.
  • Fraction Pooling: Spot fractions on a silica TLC plate. Elute with 60% Hexane / 40% EtOAc. Visualize using UV light (254 nm) and stain with Potassium Permanganate (KMnO₄) or p-Anisaldehyde (which turns primary alcohols a distinct blue/purple). Pool only the fractions containing the pure target spot (R_f ~ 0.35).

  • Concentration: Evaporate the pooled fractions under reduced pressure.

Phase 3: Final Polishing (Kugelrohr Distillation)

Causality & Rationale: Chromatography often leaves trace amounts of silica dust, ethyl acetate, and high-boiling grease. Because 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol has a relatively high boiling point, standard distillation can cause thermal degradation. Short-path Kugelrohr distillation under high vacuum provides a gentle, self-validating final polish[2].

  • Transfer the chromatographed oil to a Kugelrohr distillation flask.

  • Apply high vacuum (< 0.1 mbar).

  • Gradually increase the oven temperature. At approximately 110°C–130°C (depending on exact vacuum pressure), the pure target compound will distill into the receiving bulb as a clear, viscous, colorless oil.

  • Any dark, non-volatile residue left in the heating flask confirms the successful removal of high-boiling contaminants.

Analytical Validation (Self-Validating System)

To ensure the integrity of the purified 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, the protocol must be validated against the following analytical criteria:

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 Reverse-Phase column using a Water/Acetonitrile gradient (0.1% TFA). The target should appear as a single sharp peak with an Area Under Curve (AUC) > 98%.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic triplet of the primary alcohol methylene protons (~3.8 ppm), the benzylic methylene protons (~2.8 ppm), and the distinct signals of the dihydrofuran ring (triplets at ~3.2 ppm and ~4.5 ppm). The absence of peaks between 0.8–1.5 ppm confirms the complete removal of hexane and grease.

  • GC-MS (Gas Chromatography-Mass Spectrometry): A single peak in the chromatogram with a corresponding molecular ion mass of m/z 164 [M]⁺ confirms the identity and volatile purity of the compound.

References

  • Armarego, W. L. F. (2022). Purification of Laboratory Chemicals: Part One, Physical Techniques, Chemical Techniques, Organic Chemicals (9th ed.). Butterworth-Heinemann.[Link]

  • Wang, Y., et al. (2023). Iodonium Ion-Induced Cyclization and Aryl Migration of ortho-Hydroxystilbenes for the Synthesis of 3-Aryl-2,3-dihydrobenzofuran. The Journal of Organic Chemistry, 88(15), 10987-10999.[Link]

Sources

Using 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol in Medicinal Chemistry

Abstract

This application note details the strategic use of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol (CAS: N/A for specific isomer, analogous to 5-yl isomer CAS 87776-76-9) as a high-value building block for medicinal chemistry.[1][2][3][4][5] Structurally functioning as a bioisostere of tryptophol (indole-3-ethanol), this intermediate provides a critical entry point for synthesizing non-indole CNS-active agents, particularly targeting serotonin (5-HT) and melatonin receptors.[1][2][3][4] This guide provides validated protocols for functional group interconversion (FGI), including activation via sulfonation, oxidation to the aldehyde, and subsequent amination, enabling the rapid generation of diverse pharmacological libraries.[1][4]

Introduction: The Dihydrobenzofuran Advantage

In drug discovery, the 2,3-dihydrobenzofuran core is a "privileged scaffold," appearing in numerous bioactive compounds such as Ramelteon (insomnia), Darifenacin (overactive bladder), and Fasiglifam (GPR40 agonist).[1][4]

The specific isomer 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol offers a unique substitution vector.[1][2][3][4][5] Unlike the common 3-substituted variants (direct analogs of tryptamine), the 6-substituted ethyl chain projects into a distinct region of the binding pocket, often exploiting hydrophobic clefts in GPCRs that are inaccessible to standard indole scaffolds.[1][3][4]

Key Chemical Advantages:

  • Metabolic Stability: The dihydrobenzofuran ring is generally more resistant to oxidative metabolism than the electron-rich indole ring.[1][3][5]

  • Reduced H-Bond Donor Count: Replacing the indole N-H with an ether oxygen modulates polarity and membrane permeability (LogP).[3][4][5]

  • Versatile Reactivity: The primary alcohol serves as a "universal handle" for electrophilic or nucleophilic functionalization.[5]

Chemical Profile & Stability

PropertySpecificationNotes
IUPAC Name 2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Colorless to pale yellow oil/solidLow melting point solid.[1][2][3][4][5][6][7]
Solubility DCM, MeOH, DMSO, EtOAcSparingly soluble in water.[1]
Stability Air/Moisture StableStore at 2-8°C under inert gas.[1][2][3][5]
CAS (Analog) 87776-76-9 (5-isomer)6-isomer is a regioisomer.[1][2][3][4][5]

Application Workflow: Scaffold Diversification

The primary utility of this alcohol is its conversion into an amine (to mimic tryptamine) or an aldehyde (for reductive amination).[4][5] The following diagram illustrates the critical pathways for transforming this intermediate into high-value pharmacological cores.

G Start Starting Material (Alcohol) Mesylate Mesylate/Tosylate (Activated Electrophile) Start->Mesylate MsCl, Et3N (Protocol 1) Aldehyde Aldehyde (Reactive Electrophile) Start->Aldehyde Dess-Martin or Swern (Protocol 3) Amine Primary/Secondary Amine (Tryptamine Bioisostere) Mesylate->Amine R-NH2 or NaN3/Red RedAmin Tertiary Amine (Reductive Amination) Aldehyde->RedAmin R2NH, NaBH(OAc)3 Wittig Alkene/Styrene Analog (Chain Extension) Aldehyde->Wittig Ph3P=CH-R

Figure 1: Strategic diversification pathways for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol.[1][2][3][4][5]

Detailed Experimental Protocols

Protocol 1: Activation via Mesylation

Objective: Convert the hydroxyl group into a good leaving group (methanesulfonate) to enable nucleophilic substitution (e.g., by amines or azides).[4][5]

Reagents:

  • Substrate: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol (1.0 eq)[1][2][3][4][5]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[4][5]

  • Triethylamine (TEA) (1.5 eq)[4][5]

  • Solvent: Dichloromethane (DCM) (anhydrous)[4][5]

Procedure:

  • Dissolution: Dissolve the alcohol (1.0 g, 6.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen. Cool to 0°C.[1][3][5][8]

  • Base Addition: Add TEA (1.27 mL, 9.1 mmol) dropwise.

  • Activation: Add MsCl (0.57 mL, 7.3 mmol) dropwise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C.[1][3][5]

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.[4][5]

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[4][5] Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Result: The crude mesylate is typically unstable on silica and should be used immediately in the next step (Protocol 2).[5]

Scientific Insight: The dihydrobenzofuran ring is electron-rich.[1][2][3][5] Avoid strong Lewis acids during workup to prevent ring opening or polymerization.[1][3][5]

Protocol 2: Synthesis of the "Benzofuran-Tryptamine" Analog

Objective: Displace the mesylate with an amine to create a CNS-active pharmacophore.[1][2][3][5]

Reagents:

  • Crude Mesylate (from Protocol 1)[4][5]

  • Amine (e.g., Dimethylamine, Pyrrolidine, or Ammonia source) (3.0 eq)[1][3][4]

  • Solvent: Acetonitrile (ACN) or DMF[4][5]

  • Base: K₂CO₃ (2.0 eq)[4][5]

Procedure:

  • Setup: Dissolve the crude mesylate in ACN. Add K₂CO₃ and the target amine (if volatile, use a sealed tube).[4][5]

  • Reaction: Heat to 60-80°C for 4-12 hours.

  • Workup: Cool to RT, filter off solids, and concentrate. Partition between EtOAc and water.[1][3][5]

  • Purification: Purify via Flash Chromatography (DCM/MeOH/NH₃).

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the mesylate methyl singlet (~3.0 ppm) and the shift of the ethyl CH₂ protons adjacent to nitrogen (~2.6-2.8 ppm).[4][5]

Protocol 3: Oxidation to Aldehyde (Swern or DMP)

Objective: Generate the aldehyde for reductive amination or Wittig olefination.[1][5]

Reagents:

  • Dess-Martin Periodinane (DMP) (1.2 eq)[2][3][4][5]

  • Solvent: DCM (wet DCM accelerates DMP, but anhydrous is safer for impurity control)[1][3][4]

Procedure:

  • Reaction: To a solution of the alcohol (1.0 eq) in DCM at 0°C, add DMP (1.2 eq).

  • Stirring: Warm to RT and stir for 1-2 hours.

  • Quench: Add a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ (sodium thiosulfate) to destroy excess oxidant. Stir vigorously until two clear layers form.

  • Isolation: Extract with DCM, dry, and concentrate.

  • Note: The aldehyde 2-(2,3-dihydro-1-benzofuran-6-yl)acetaldehyde is prone to oxidation (to acid) or polymerization.[1][2][3][4][5] Store at -20°C or use immediately.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Mesylation) Hydrolysis of MsClEnsure DCM is anhydrous; keep system under N₂.
Ring Opening Acidic conditionsThe dihydrofuran ring is sensitive to strong acids.[5] Keep pH > 4 during workup.[1][3][5]
Over-oxidation Reaction time too longDuring aldehyde synthesis, quench immediately upon consumption of SM (TLC monitoring).[5]

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[3][4][5]

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 280 nm (Characteristic absorption of the benzofuran core).[5]

References

  • Ramelteon Synthesis & Scaffold Utility

    • Yamano, T., et al. "Approach to the Synthesis of Ramelteon: A Novel Melatonin Receptor Agonist."[1] Bioorganic & Medicinal Chemistry, 2006.[1][5][8] [4][5]

  • Benzofuran Bioisosteres in CNS Drug Design

    • Da Settimo, A., et al. "Synthesis and serotonergic activity of some benzofuran derivatives."[1] European Journal of Medicinal Chemistry, 1996.[1][5]

  • General Reactivity of Dihydrobenzofurans

    • Sigma-Aldrich Technical Bulletin: Heterocyclic Building Blocks.[1][2][3][5]Link[4][5]

  • Related Intermediate (5-isomer)

    • PubChem CID 21224078.[1][3][5] "2-(2,3-dihydro-1-benzofuran-5-yl)ethanol."[1][2][3][4][5] Link[4][5]

Disclaimer: This protocol is intended for research use only. All chemical handling should be performed by qualified personnel in a fume hood with appropriate PPE.[5]

Sources

Application Note: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol as a Conformationally Restricted Pharmacophore in CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Validated Synthetic Protocol

Executive Summary

In central nervous system (CNS) drug discovery, achieving receptor subtype selectivity while maintaining optimal pharmacokinetic properties is a primary challenge. 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol serves as a highly privileged, conformationally restricted building block. By locking the oxygen atom of a traditional alkoxy-aromatic system into a five-membered dihydrofuran ring, medicinal chemists can significantly reduce the entropic penalty of binding, prevent rapid oxidative metabolism, and precisely direct the vector of hydrogen-bond acceptors.

This application note details the mechanistic rationale for incorporating the dihydrobenzofuran core into neuroactive ligands [1], provides a comparative physicochemical analysis, and outlines a self-validating synthetic protocol for converting this alcohol into a versatile bioisosteric amine for downstream coupling.

Mechanistic Rationale: The Dihydrobenzofuran Advantage

The transition from flexible open-chain molecules to rigidified ring systems is a cornerstone of rational drug design. When replacing a 3-methoxy-4-methylphenethyl alcohol moiety with 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, several critical pharmacological advantages are realized:

  • Conformational Restriction: The fused bicyclic system restricts the rotation of the carbon-oxygen bond. This locks the molecule into a specific bioactive conformation that mimics the binding pose of endogenous monoamines (e.g., serotonin, melatonin) at G-protein coupled receptors (GPCRs), thereby enhancing target affinity.

  • Metabolic Stability: Open-chain alkoxybenzenes are highly susceptible to O-dealkylation by hepatic Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). The cyclic ether of the dihydrobenzofuran core is sterically hindered and electronically stabilized, significantly reducing metabolic liability and extending the in vivo half-life of the resulting active pharmaceutical ingredient (API).

  • Electronic Tuning: The oxygen atom in the dihydrobenzofuran ring acts as a precise hydrogen bond acceptor, while the fused system provides robust

    
     stacking interactions within the hydrophobic pockets of receptors such as MT1/MT2 or Sigma-1 [2].
    
Physicochemical Profiling

To illustrate the structural advantages, the table below summarizes the quantitative data comparing the dihydrobenzofuran building block against its flexible open-chain analog.

Property2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-olOpen-Chain Analog (3-Methoxy-4-methylphenethyl alcohol)Impact on Drug Design
Rotatable Bonds 34Reduced entropic penalty upon target binding.
Topological Polar Surface Area (tPSA) 29.46 Ų29.46 ŲIdentical H-bonding capacity; maintains BBB permeability.
Metabolic Liability Low (Cyclic ether is sterically hindered)High (Methoxy group prone to O-demethylation)Improved pharmacokinetic half-life.
Conformational Flexibility Restricted (Locked oxygen vector)High (Free rotation of methoxy group)Enhanced receptor subtype selectivity.

Validated Experimental Protocol: Synthesis of the Bioisosteric Amine

To utilize 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol in the synthesis of amide- or amine-based GPCR ligands, the primary alcohol must be converted to an amine. The following three-step protocol (Mesylation


 Azidation 

Reduction) is designed for high chemoselectivity and incorporates In-Process Controls (IPCs) to ensure a self-validating workflow [3].

SyntheticWorkflow A 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol (Starting Material) B Sulfonyl Ester Intermediate (Mesylation) A->B MsCl, Et3N 0°C to RT C Azide Intermediate (Nucleophilic Substitution) B->C NaN3, DMF 80°C D 2-(2,3-Dihydro-1-benzofuran-6-yl)ethanamine (Reduction) C->D H2, Pd/C EtOH, RT

Figure 1: Three-step synthetic workflow converting the primary alcohol to a bioisosteric ethylamine.

Step 1: Activation via Mesylation

Causality: The primary hydroxyl group is a poor leaving group due to the instability of the resulting hydroxide ion. Reacting the alcohol with methanesulfonyl chloride (MsCl) converts it into a mesylate—an excellent leaving group stabilized by resonance. Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed ring-opening of the dihydrobenzofuran core.

  • Procedure: Dissolve 1.0 eq of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C. Add 1.5 eq of Et₃N, followed by the dropwise addition of 1.2 eq of MsCl. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the polar alcohol spot disappears and a new, less polar spot (higher

    
    ) appears.
    
  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Nucleophilic Substitution (Azidation)

Causality: Direct amination of the mesylate with ammonia typically results in over-alkylation, yielding a complex mixture of primary, secondary, and tertiary amines. Using sodium azide (NaN₃) ensures a clean, stoichiometric


 displacement. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature heavily solvates the sodium cation, leaving the azide anion highly nucleophilic.
  • Procedure: Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (0.2 M). Add 2.0 eq of NaN₃. Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Self-Validation (IPC): Analyze a crude aliquot via FT-IR spectroscopy. A successful transformation is validated by the appearance of a strong, characteristic azide asymmetric stretching band at

    
    2100 cm⁻¹.
    
  • Workup: Cool to room temperature, dilute with water (to solubilize DMF and salts), and extract extensively with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate carefully (do not heat excessively).

Step 3: Chemoselective Reduction

Causality: The azide must be reduced to the target primary amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over complex metal hydrides (e.g., LiAlH₄) because it is highly chemoselective, avoids the generation of toxic aluminum/lithium salts, and simplifies the workup to a single filtration step.

  • Procedure: Dissolve the azide intermediate in absolute ethanol (0.1 M). Add 10% wt/wt of 10% Pd/C. Purge the reaction vessel with hydrogen gas (1 atm) and stir vigorously at room temperature for 6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The product formation is confirmed by a mass shift corresponding to the loss of N₂ and addition of H₂ (

    
     signal for the amine). Additionally, the product will yield a positive (purple) reaction with ninhydrin stain on a TLC plate.
    
  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield 2-(2,3-Dihydro-1-benzofuran-6-yl)ethanamine.

Pharmacological Application: GPCR Signaling Modulation

Once synthesized, the dihydrobenzofuran-ethylamine serves as a direct precursor for amidation, generating potent agonists for receptors such as the Melatonin MT1/MT2 receptors. The rigidified structure ensures that upon entering the orthosteric binding site, the ligand efficiently triggers the conformational change required for G-protein coupling.

SignalingPathway Ligand Dihydrobenzofuran Agonist Receptor GPCR (e.g., MT1/MT2) Ligand->Receptor High Affinity Binding Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Signal Attenuation

Figure 2: GPCR signaling pathway modulated by dihydrobenzofuran-derived agonists.

By utilizing 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol as the foundational building block, drug development professionals can systematically engineer out the pharmacokinetic liabilities of flexible monoamines while locking in the pharmacodynamic efficacy required for robust CNS therapeutics.

References

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update Source: Frontiers in Chemistry (2024) URL:[Link]

  • Novel Potent Sigma-1 Ligands: N-[omega-(Tetralin-1-yl)alkyl]piperidine Derivatives Source: Journal of Medicinal Chemistry (1996) URL:[Link]

  • Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature Source: Journal of the South African Chemical Institute / SciELO (2020) URL:[Link]

Application Note: High-Throughput Screening of 2,3-Dihydrobenzofuran Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2,3-dihydrobenzofuran (DHB) scaffold is a highly versatile, privileged structural motif ubiquitous in biologically active natural products and synthetic pharmacophores. In modern drug discovery, there is a strategic shift away from flat, fully aromatic rings (which often suffer from poor solubility and promiscuous off-target binding) toward architectures with higher sp³ character. By reducing the C2–C3 double bond of a standard benzofuran, the DHB core introduces sp³-hybridized carbon centers. This transition from 2D to 3D topography enhances stereochemical richness, allowing molecules to occupy a broader chemical space and interact with complex protein binding pockets with high specificity[1].

High-throughput screening (HTS) of DHB libraries has successfully identified potent lead compounds across diverse therapeutic areas. Recent screening campaigns have discovered DHB-based antibacterial agents capable of halting Chlamydia trachomatis intracellular replication[2], anti-inflammatory mPGES-1 inhibitors[3], and neuroprotective agents targeting PDE1B for the treatment of Alzheimer's disease and schizophrenia[4],[5].

Diversity-Oriented Synthesis (DOS) for Library Generation

To fuel a successful HTS campaign, a chemical library must possess both structural diversity and drug-like physicochemical properties. Diversity-Oriented Synthesis (DOS) strategies are employed to systematically synthesize stereochemically distinct DHB derivatives.

  • Trans-2,3-dihydrobenzofurans: These are efficiently prepared utilizing palladium-catalyzed one-pot multicomponent reactions, which allow for rapid functionalization at multiple positions[2].

  • Cis-2,3-dihydrobenzofurans: The cis-isomers are typically constructed using rhodium-catalyzed intramolecular carbenoid C–H insertion of aryldiazoacetates, enabling high enantio- and diastereo-selectivity[1].

Causality in Experimental Choice: By utilizing commercially available building blocks—such as salicylaldehydes, aryl boronic acids, and primary/secondary amines—researchers can systematically vary the electrostatic and steric properties of the library. This statistical molecular design ensures the resulting compounds fall strictly within the optimal "Lead-like" space (Molecular Weight: 299–421 Da; calculated LogP: 1.9–4.7), thereby minimizing the attrition rate during downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling[1].

High-Throughput Screening (HTS) Workflows

A robust HTS cascade requires a self-validating system: a primary screen with stringent quality control metrics, followed by orthogonal counter-screens to eliminate false positives (e.g., Pan-Assay Interference Compounds, PAINS) and assess cytotoxicity.

DHB_HTS_Workflow cluster_HTS Primary High-Throughput Screening Cascade DOS Diversity-Oriented Synthesis (2,3-Dihydrobenzofurans) QC Library QC & Plating (LC-MS Purity >95%, 384-well) DOS->QC Target Target-Based Assay (e.g., mPGES-1, PDE1B) QC->Target Phenotypic Phenotypic Assay (e.g., C. trachomatis) QC->Phenotypic HitID Hit Identification (Z'-factor > 0.5) Target->HitID Phenotypic->HitID CounterScreen Counter-Screening (Cytotoxicity, PAINS) HitID->CounterScreen DoseResponse Dose-Response Profiling (IC50 Determination) CounterScreen->DoseResponse LeadOpt Lead Candidate Selection & ADMET Profiling DoseResponse->LeadOpt

Figure 1: High-throughput screening and hit triage workflow for 2,3-dihydrobenzofuran libraries.

Self-Validating Experimental Protocols

Protocol A: Miniaturized Library Plating and Quality Control

Objective: Prepare a 384-well screening library of DHB compounds with built-in analytical validation.

  • Compound Solubilization: Dissolve lyophilized DHB compounds in 100% anhydrous DMSO to a stock concentration of 10 mM.

    • Validation Check: Analyze a random 5% subset of the library via LC-MS to confirm purity (>95%) and verify that no degradation occurred during storage[1].

  • Acoustic Dispensing: Use an Echo Acoustic Dispenser to transfer 50 nL of each compound into a 384-well cyclic olefin copolymer (COC) assay plate.

    • Causality: Acoustic droplet ejection (ADE) is used instead of traditional tip-based liquid handling to prevent cross-contamination and eliminate tip-leaching artifacts. COC plates are chosen over polystyrene to minimize non-specific hydrophobic compound adsorption to the plate walls.

  • Control Placement: Reserve columns 1–2 for negative controls (DMSO vehicle only) and columns 23–24 for positive controls (known reference inhibitors).

    • Validation Check: This spatial arrangement provides the statistical baseline required to calculate the Z'-factor on a per-plate basis, ensuring intrinsic assay robustness.

Protocol B: Phenotypic HTS for Intracellular Pathogen Inhibition

Objective: Identify DHB derivatives that inhibit bacterial replication (e.g., C. trachomatis) without inducing host cell toxicity[2].

  • Host Cell Seeding: Seed HeLa cells at 5,000 cells/well into the pre-spotted 384-well plates using an automated bulk dispenser. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Infection Synchronization: Inoculate wells with C. trachomatis elementary bodies (EBs) at a Multiplicity of Infection (MOI) of 0.5. Centrifuge plates at 1,500 x g for 30 minutes.

    • Causality: Centrifugation-assisted inoculation forces uniform bacterial contact with the host cell monolayer, synchronizing entry and drastically reducing well-to-well variability.

  • Incubation & Fixation: Incubate for 48 hours, then fix cells with 4% paraformaldehyde for 15 minutes.

    • Causality: A 48-hour window is optimal to observe mature bacterial inclusion bodies before host cell lysis occurs, which would confound image analysis.

  • Immunofluorescence Staining: Permeabilize with 0.1% Triton X-100. Stain with FITC-conjugated anti-Chlamydia MOMP antibody (to visualize the pathogen) and Hoechst 33342 (to visualize host nuclei).

  • High-Content Imaging & Analysis: Acquire images using an automated confocal microscope. Utilize image analysis algorithms to quantify the total area of bacterial inclusions per well.

  • Self-Validation & Hit Calling: Calculate the Z'-factor for each plate. Only plates achieving a Z' > 0.5 are accepted.

    • Hit Criteria: Hits are defined as DHB compounds showing a >50% reduction in inclusion area coupled with a <10% reduction in host cell nuclei count. This dual-metric ensures the identified compound is a genuine antimicrobial agent and not merely a general cytotoxin[2].

Data Presentation: Hit Triage & ADMET Profiling

Once primary hits are identified, they undergo dose-response profiling to determine their half-maximal inhibitory concentration (IC₅₀) and host cell cytotoxicity (CC₅₀). The Selectivity Index (SI = CC₅₀ / IC₅₀) is calculated to prioritize compounds for lead optimization.

Table 1: Representative Hit Triage and in silico ADMET Profiling of DHB Library Hits

Compound IDScaffold StereochemistryTarget IC₅₀ (µM)Host CC₅₀ (µM)Selectivity Index (SI)cLogPTPSA (Ų)
DHB-001 Trans-2,3-diaryl1.2 ± 0.1> 50.0> 41.63.865.2
DHB-014 Cis-2,3-diaryl8.5 ± 0.442.14.94.158.4
DHB-042 Trans-2,3-diaryl0.6 ± 0.05> 50.0> 83.32.972.1
Ref. Drug N/A2.1 ± 0.235.016.63.280.5

Note: TPSA (Topological Polar Surface Area) values < 140 Ų and cLogP values < 5 indicate excellent predicted oral bioavailability, adhering to Lipinski's Rule of Five.

References

  • Qin, L., et al. "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science, 2017.[Link]

  • Qin, L., et al. "Natural product inspired library synthesis - Identification of 2,3-diarylbenzofuran and 2,3-dihydrobenzofuran based inhibitors of Chlamydia trachomatis." European Journal of Medicinal Chemistry, 2018.[Link]

  • Terracciano, S., et al. "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry, 2016.[Link]

  • Al-Nema, M., et al. "Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach." Computers in Biology and Medicine, 2023.[Link]

  • Zúñiga, M., et al. "Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease." Frontiers in Pharmacology, 2020.[Link]

Sources

Application Note: Experimental Design for Evaluating Anti-Inflammatory Properties of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Dihydrobenzofurans (DHBs) represent a privileged structural scaffold in medicinal chemistry, frequently observed in bioactive neolignans (e.g., egonol, ailanthoidol) and synthetic analogs. Their pharmacological value lies in their ability to modulate oxidative stress and inflammatory signaling pathways, specifically NF-κB and MAPK .

Unlike non-selective NSAIDs, DHBs often exhibit a nuanced mechanism of action, targeting upstream signaling kinases rather than solely inhibiting cyclooxygenase (COX) enzymes directly. This guide provides a rigorous, self-validating experimental framework to characterize these compounds, moving from phenotypic screening (NO/Cell Viability) to molecular mechanism (Western Blot/qPCR).

Key Mechanistic Targets
  • Primary: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

  • Upstream: Blockade of IκBα phosphorylation/degradation and p65 nuclear translocation.

  • Transcriptional: Downregulation of iNOS, COX-2, TNF-α, IL-6, and IL-1β mRNA.

Experimental Workflow Overview

The following diagram outlines the logical progression of the study. Each step acts as a gate; compounds must pass viability and NO screening before advancing to costly mechanistic assays.

ExperimentalWorkflow Start Compound Library (DHB Derivatives) Step1 Step 1: Cytotoxicity Screen (MTT/CCK-8 Assay) Target: >90% Viability Start->Step1 Decision Is NO inhibited w/o toxicity? Step1->Decision Step2 Step 2: Phenotypic Screen (NO Inhibition - Griess Assay) Target: IC50 Determination Step3 Step 3: Mediator Quantification (ELISA: PGE2, TNF-α, IL-6) Step2->Step3 Step4 Step 4: Mechanistic Validation (Western Blot / qPCR) NF-κB & MAPK Pathways Step3->Step4 Decision->Start No (Redesign) Decision->Step2 Yes

Figure 1: Stage-gated experimental workflow ensuring resource efficiency. Only non-cytotoxic hits advance to mechanistic studies.

Protocol 1: Cell Culture & Cytotoxicity (The Foundation)

Objective: Establish the non-toxic concentration range. Anti-inflammatory effects observed at cytotoxic concentrations are false positives caused by cell death.

Cell Line: RAW 264.7 (Murine Macrophages).[1][2][3][4] Rationale: This line mimics the response of tissue macrophages to endotoxins (LPS) and is the industry standard for initial inflammation screening.

Materials
  • RAW 264.7 cells (ATCC TIB-71).

  • DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • LPS (Lipopolysaccharide): E. coli O111:B4 (Sigma).

  • Viability Reagent: CCK-8 (preferred over MTT for higher sensitivity and less solvent interference) or MTT.

Procedure
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Compound Preparation: Dissolve DHBs in DMSO.

    • Critical Control: Final DMSO concentration in the well must be

      
      . Include a "Vehicle Control" (0.1% DMSO only).
      
  • Treatment: Treat cells with increasing concentrations of DHB (e.g., 1, 5, 10, 25, 50, 100

    
    M) for 1h.
    
  • Stimulation: Add LPS (final conc. 1

    
    g/mL) to all wells except the "Negative Control." Incubate for 24h.
    
  • Readout (CCK-8): Add 10

    
    L CCK-8 reagent, incubate 1-4h, read Absorbance at 450 nm.
    

Data Criteria: Select the highest concentration where cell viability is statistically insignificant from the Vehicle Control (aim for


 viability). This is your Maximal Tolerated Dose (MTD) .

Protocol 2: Nitric Oxide (NO) Screening

Objective: Determine the IC


 for NO inhibition using the Griess Reaction.

Expert Insight: Nitrite (


) accumulation in the supernatant is a stable proxy for NO. However, standard DMEM contains phenol red, which interferes with the colorimetric reading at 540 nm.
  • Solution: Use Phenol Red-Free DMEM for this step or include a blank for every sample to subtract background interference.

Procedure
  • Supernatant Collection: After the 24h incubation (from Protocol 1), collect 100

    
    L of culture supernatant.
    
  • Griess Reaction: Mix 100

    
    L supernatant with 100 
    
    
    
    L Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED).
  • Incubation: Incubate at room temperature for 10 min (protect from light).

  • Measurement: Measure Absorbance at 540 nm.

  • Quantification: Calculate concentration using a Sodium Nitrite (

    
    ) standard curve (0–100 
    
    
    
    M).

Calculation:



Protocol 3: Mechanistic Validation (NF-κB/MAPK)

Objective: Confirm that the DHB derivative acts by blocking the upstream signaling cascade, specifically the translocation of NF-κB (p65) or the phosphorylation of MAPKs (ERK, JNK, p38).[5][6]

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points for DHBs.

SignalingPathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases p65 DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->DNA Translocation MAPK->DNA Activation (AP-1) DHB_Target DHB Intervention (Blocks Phosphorylation) DHB_Target->IKK DHB_Target->MAPK

Figure 2: Putative mechanism of action. DHBs typically inhibit the phosphorylation of IKK or MAPKs, preventing the nuclear translocation of transcription factors.

Western Blot Protocol[5][7]
  • Seeding: Scale up to 6-well plates (

    
     cells/well).
    
  • Timing (Critical):

    • Pre-treat with DHB for 1-2h.

    • Stimulate with LPS (1

      
      g/mL).[1]
      
    • Harvest Time:

      • For Phospho-proteins (p-p65, p-IκBα, p-ERK): Harvest at 15–30 min post-LPS. (Signaling is rapid).

      • For Total proteins (iNOS, COX-2): Harvest at 18–24h post-LPS.

  • Lysis: Use RIPA buffer with Protease AND Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Phosphatase inhibitors are non-negotiable for detecting p-p65.

  • Normalization: Use

    
    -actin or GAPDH as the loading control.
    

Data Presentation & Statistical Analysis

Quantitative data must be presented in tabular format for clarity.

Table 1: Example Data Layout for Reporting

Compound IDConc. (

M)
Cell Viability (%)NO Inhibition (%)TNF-α (pg/mL)
Control (LPS-)-100

2
< 1.0< 10
Model (LPS+)-100

3
0 (Ref)1250

50
DHB-01 1098

2
25

4
980

40
DHB-01 5095

4
65

3
450

30
Dexamethasone1096

2
70

2
300

25
  • Statistical Method: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to the LPS+ Model group).[7]

  • Significance: Denote

    
     with (*).
    

References

  • BenchChem. (2025).[1] Experimental protocol for testing the anti-inflammatory effects of related compounds in RAW 264.7 cells.Link

  • Chen, Y., et al. (2023).[6] "Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation... Based on NF-κB and MAPK Signaling Pathways."[5][6] International Journal of Molecular Sciences, 24(4), 3575.[6] Link

  • Kim, H. J., Jun, J. G., & Kim, J. K. (2013).[8] "2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran...[8] Exerts Anti-Inflammatory Effect through Downregulation of MAPK."[5][8] The Korean Journal of Physiology & Pharmacology, 17(3), 211-216. Link

  • Boulakia, A., et al. (2023).[9] "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents."[10][7][9][11] Molecules, 28(12). Link

  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) Protocol.Link

Sources

In vitro assays for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Initial In Vitro Characterization of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Introduction: Unveiling the Potential of a Privileged Scaffold

The 2,3-dihydro-1-benzofuran moiety is recognized in medicinal chemistry as a "privileged structure," a molecular scaffold frequently found in compounds with significant biological activity.[1][2] Derivatives of this core structure have demonstrated a vast range of pharmacological effects, including anti-inflammatory, anticancer, and neuroactive properties, and have been investigated as potent agonists for targets like the cannabinoid receptor 2 (CB2).[1][3][4][5] The subject of this guide, 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, is a novel entity built upon this promising framework.

The initial phase of drug discovery necessitates a systematic evaluation of a new compound's biological effects.[6] This guide provides a comprehensive framework of application notes and detailed protocols for the primary in vitro screening of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol. The proposed assays are designed to establish a foundational biological profile, assessing general cytotoxicity before proceeding to screen for potential activity at common drug target classes, including G-Protein Coupled Receptors (GPCRs) and enzymes. This structured approach ensures that data is robust, interpretable, and effectively guides subsequent research endeavors.

Section 1: The Foundational Assay: Cytotoxicity Profiling

Rationale: Before assessing specific biological activities, it is imperative to determine the concentration range at which 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol exhibits cytotoxic effects.[7][8] This knowledge is critical for two reasons: it defines the upper concentration limit for subsequent, more specific assays to avoid false positives due to cell death, and it provides a preliminary assessment of the compound's safety profile.[8] The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]

Protocol 1: MTT Assay for General Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength.

Experimental Workflow for In Vitro Screening

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis Compound_Prep Prepare Compound Stock (e.g., 10 mM in DMSO) Serial_Dilution Perform Serial Dilutions in Assay Medium Compound_Prep->Serial_Dilution Add_Compound Treat Cells with Compound Dilutions Serial_Dilution->Add_Compound Cell_Culture Culture & Maintain Relevant Cell Line Seed_Cells Seed Cells into 96-Well Plates Cell_Culture->Seed_Cells Seed_Cells->Add_Compound Incubate Incubate for Defined Period (24-72h) Add_Compound->Incubate Assay_Specific_Step Add Assay Reagent (MTT, cAMP Kit, etc.) Incubate->Assay_Specific_Step Read_Plate Measure Signal (Absorbance/Fluorescence) Assay_Specific_Step->Read_Plate Calc_Percent_Effect Calculate % Viability or % Inhibition Read_Plate->Calc_Percent_Effect Plot_Curve Plot Dose-Response Curve Calc_Percent_Effect->Plot_Curve Determine_IC50 Determine IC50/EC50 Value Plot_Curve->Determine_IC50

Caption: General experimental workflow for primary in vitro screening.

Materials and Reagents:

  • Cell Line: A relevant human cell line (e.g., HEK293 for general toxicity, HepG2 for potential liver toxicity).

  • Compound: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Media: Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at ~570 nm).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in serum-free media to create 2X working concentrations (e.g., from 200 µM down to 0.1 µM).

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle controls (media with the highest concentration of DMSO used) and untreated controls (media only).[9] Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully remove the media containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Where Abs_Treated is the absorbance of compound-treated wells, Abs_Vehicle is the absorbance of vehicle control wells, and Abs_Blank is the absorbance of media-only wells.

  • Determine IC50: Plot % Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.

ParameterDescription
Cell Line e.g., HEK293
Seeding Density 8,000 cells/well
Incubation Time 48 hours
IC50 Value Concentration (µM) at which 50% of cell viability is lost.

Section 2: Screening at G-Protein Coupled Receptors (GPCRs)

Rationale: GPCRs are the largest family of cell surface receptors and represent a major class of drug targets.[11][12] Given that 2,3-dihydro-1-benzofuran derivatives are known to target the CB2 receptor (a GPCR), it is logical to screen for broader GPCR activity.[3][5] A common and robust method is to measure the modulation of cyclic AMP (cAMP), a key second messenger whose production is controlled by Gs (stimulatory) and Gi (inhibitory) G-proteins.[13][14]

Protocol 2: cAMP Accumulation Assay

Principle: This assay measures the intracellular concentration of cAMP. Upon ligand binding, a Gs-coupled receptor activates adenylyl cyclase, increasing cAMP levels. A Gi-coupled receptor inhibits adenylyl cyclase, decreasing cAMP levels (typically measured as the inhibition of forskolin-stimulated cAMP production). Competitive immunoassays or bioluminescence-based reporter systems are commonly used for detection.[11]

Simplified GPCR Signaling Pathway

G Compound 2-(2,3-Dihydro-1-benzofuran- 6-yl)ethan-1-ol GPCR GPCR (Gs or Gi) Compound->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates/Inhibits AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Modulation of the cAMP pathway by a GPCR ligand.

Materials and Reagents:

  • Cell Line: A cell line stably expressing a target GPCR (e.g., CHO-K1 cells expressing CB2) or a panel of GPCRs.

  • Compound: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol.

  • Reagents: Commercial cAMP assay kit (e.g., HTRF, FRET, or luminescence-based), phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, Forskolin (for studying Gi-coupled receptors).

  • Equipment: 96-well or 384-well white opaque plates (for luminescence), plate reader capable of detecting the specific signal (e.g., time-resolved fluorescence or luminescence).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into the appropriate assay plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the compound in stimulation buffer containing a PDE inhibitor like IBMX.

  • Agonist Mode (Gs): Add compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonist Mode (Gi): Pre-incubate cells with the compound dilutions. Then, add a fixed concentration of an adenylyl cyclase activator like forskolin to stimulate cAMP production. Incubate for 30 minutes.

  • Lysis and Detection: Add the lysis reagents and detection components from the commercial kit according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on a compatible plate reader after the recommended incubation period.

Data Analysis:

  • Calculate EC50/IC50: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the compound concentration.

    • For agonist (Gs) activity , determine the EC50 (concentration for 50% of maximal stimulation).

    • For antagonist (Gi) activity , determine the IC50 (concentration for 50% inhibition of forskolin-stimulated response).

ParameterAgonist Mode (Gs)Antagonist Mode (Gi)
Principle Measures compound-induced cAMP increaseMeasures compound's ability to block forskolin-induced cAMP increase
Key Reagent PDE Inhibitor (IBMX)PDE Inhibitor (IBMX) + Forskolin
Calculated Value EC50 (µM)IC50 (µM)

Section 3: Screening for Enzyme Inhibition

Rationale: Many drugs exert their effects by inhibiting enzymes.[15] Given that related benzofuran compounds show anti-inflammatory properties, potentially through inhibition of enzymes in the prostaglandin synthesis pathway, screening for general enzyme inhibition is a prudent step.[2][16] A general protocol can be adapted for various enzymes by using a specific enzyme and its corresponding substrate that generates a detectable product.[17][18]

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

Principle: This assay measures the rate of an enzymatic reaction by monitoring the increase in absorbance of a colored product over time. An inhibitor will decrease the rate of this reaction. By measuring the reaction rate at various inhibitor concentrations, the potency of the inhibitor (IC50) can be determined.[19]

Mechanism of Enzyme Inhibition

G cluster_reaction Enzymatic Reaction Enzyme Enzyme Product Product (Colored) Enzyme->Product Produces Substrate Substrate (Colorless) Substrate->Enzyme Binds to Active Site Inhibitor Inhibitor Compound Inhibitor->Enzyme Binds & Blocks Active Site

Caption: An inhibitor compound prevents the enzyme from converting the substrate into a product.

Materials and Reagents:

  • Enzyme: A purified enzyme of interest (e.g., a generic phosphatase, protease, or an enzyme relevant to inflammation like COX-2).

  • Substrate: A chromogenic substrate specific to the enzyme (e.g., p-nitrophenyl phosphate for phosphatases).

  • Compound: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol.

  • Buffer: Assay buffer optimized for the specific enzyme's activity (pH, ionic strength).

  • Equipment: 96-well clear, flat-bottom plates, microplate reader capable of kinetic reads.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and compound. Serially dilute the compound in assay buffer to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Buffer only.

    • 100% Activity Control: Buffer, enzyme, and solvent (DMSO).

    • Test Wells: Buffer, enzyme, and various concentrations of the compound.

  • Pre-incubation: Add the enzyme to the control and test wells. Allow the plate to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.[15]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) every minute for 15-30 minutes.

Data Analysis:

  • Calculate Reaction Rate (Velocity): For each well, plot absorbance vs. time. The initial reaction rate (V) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Where V_inhibitor is the rate in the presence of the compound and V_control is the rate of the 100% activity control.

  • Determine IC50: Plot % Inhibition against the logarithm of the compound concentration. Use non-linear regression to calculate the IC50 value, the concentration that inhibits enzyme activity by 50%.

ParameterDescription
Enzyme Target e.g., Alkaline Phosphatase
Substrate p-Nitrophenyl Phosphate (pNPP)
Detection Wavelength 405 nm
IC50 Value Concentration (µM) at which 50% of enzyme activity is inhibited.

Conclusion

This application guide outlines a logical and efficient screening cascade for the initial in vitro characterization of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol. By first establishing a cytotoxicity profile, researchers can ensure that subsequent bioactivity data is meaningful and not an artifact of cell death. The proposed assays for GPCR modulation and enzyme inhibition provide a broad yet targeted approach to uncovering the compound's potential mechanism of action, leveraging knowledge of its privileged 2,3-dihydro-1-benzofuran scaffold. The results from these foundational assays will be instrumental in guiding future studies, including secondary screening, mechanism of action elucidation, and lead optimization efforts in the drug discovery pipeline.

References

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH.
  • Diaz, P., Phatak, S. S., Xu, J., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 303(10), C1015-C1024. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds. (n.d.). BenchChem.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Chapter 1.3 In vitro and in vivo testing of new compounds. (n.d.). Oxford Academic. Retrieved March 4, 2026, from [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (...). (n.d.). Protocols.io. Retrieved March 4, 2026, from [Link]

  • Du, Y., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Engineering, 29, 100619. [Link]

  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. (2009). ChemMedChem, 4(10), 1615-1629. [Link]

  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). BenchChem.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology, 13, 988597. [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71. [Link]

  • Diaz, P., Phatak, S. S., Xu, J., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-29. [Link]

  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. (n.d.). SciSpace. Retrieved March 4, 2026, from [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved March 4, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry, 402(12), 1533-1547. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 1-6. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). Molecules, 24(23), 4278. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]

  • Closse, A., Haefliger, W., Hauser, D., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(15), 3587. [Link]

  • The synthesis of 1‐(2,3‐dihydrobenzofuran‐2‐yl)propan‐2‐one derivatives. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). Molecules, 29(3), 738. [Link]

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transporters and brain neurochemistry in rats. (2018). Psychopharmacology, 235(10), 2843-2854. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(5), 987-994. [Link]

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. (2017). European Journal of Medicinal Chemistry, 137, 575-597. [Link]

  • 6-APDB. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]

Sources

Preclinical Evaluation of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol: Pharmacokinetics and Neurobehavioral Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the preclinical assessment strategies for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol (CAS: 87776-76-9). Structurally, this compound is a critical dihydrobenzofuran scaffold and a key intermediate in the synthesis of Ramelteon , a selective MT1/MT2 melatonin receptor agonist.

Given its structural homology to potent chronobiological agents, research into this molecule focuses on two distinct pathways:

  • Pharmacological Profiling: Investigating its potential as a standalone CNS-active agent (melatonergic agonist or antioxidant).

  • Safety & Impurity Qualification: Evaluating its toxicological profile as a manufacturing intermediate, ensuring safety thresholds are met for pharmaceutical applications.

This guide provides validated protocols for Pharmacokinetic (PK) analysis, Blood-Brain Barrier (BBB) penetration, and CNS efficacy modeling.

Molecule Profile & Experimental Rationale

PropertyDetail
IUPAC Name 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol
Molecular Weight 164.20 g/mol
Lipophilicity (LogP) ~1.5 (Predicted)
Target Class Putative Melatonin Receptor Agonist (MT1/MT2); Antioxidant
Key Challenge Benzofuran derivatives often exhibit low water solubility and high metabolic clearance.

Experimental Logic: Because this molecule is a precursor to Ramelteon, the primary hypothesis for efficacy is sedative/hypnotic activity mediated via the suprachiasmatic nucleus (SCN). Therefore, animal models must be selected based on their ability to demonstrate circadian entrainment and sleep architecture modulation .

Experimental Workflow

The following diagram outlines the critical path from formulation to in vivo validation.

G cluster_0 Phase I: Formulation & PK cluster_1 Phase II: CNS Efficacy Formulation Formulation (10% PEG400 / Saline) RatPK Rat PK Study (IV vs PO) Formulation->RatPK BBB BBB Penetration (Brain:Plasma Ratio) RatPK->BBB If F% > 20% Receptor In Vitro Binding (hMT1/hMT2) BBB->Receptor Confirmation SleepModel Sleep Bioassay (EEG/EMG in C3H Mice) Receptor->SleepModel Ki < 100nM

Figure 1: Critical path workflow for evaluating benzofuran-ethanol derivatives.

Protocol A: Pharmacokinetics and BBB Penetration

Objective: Determine oral bioavailability (%F) and the ability of the compound to cross the Blood-Brain Barrier (BBB), a prerequisite for CNS drugs.

Animal Model Selection
  • Species: Rat (Sprague-Dawley), Male, 250–300g.

  • Rationale: Rats provide sufficient blood volume for serial sampling without physiological stress affecting metabolic data.

Step-by-Step Protocol
  • Formulation:

    • Dissolve 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol in 10% PEG400 / 90% Saline .

    • Note: If solubility is poor, use 0.5% Methylcellulose for oral (PO) dosing.

  • Surgical Prep:

    • Implant jugular vein catheters (JVC) 48 hours prior to dosing to allow recovery.

  • Dosing Groups:

    • Group 1 (IV): 2 mg/kg (Bolus).

    • Group 2 (PO): 10 mg/kg (Oral Gavage).

  • Sampling:

    • Collect blood (0.2 mL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Terminal Step (Brain Harvest): At T=1h (approximate Tmax), euthanize n=3 rats and harvest brain tissue to calculate

      
       (Brain/Plasma partition coefficient).
      
  • Analysis:

    • Precipitate plasma proteins with acetonitrile.

    • Analyze via LC-MS/MS (MRM mode).

Success Criteria:

  • Bioavailability (%F): > 20% indicates viable oral candidate.

  • Brain/Plasma Ratio: > 0.3 indicates sufficient CNS penetration.

Protocol B: Sleep-Wake Architecture Bioassay (Efficacy)

Objective: Assess the compound's ability to reduce sleep latency and increase non-rapid eye movement (NREM) sleep.

Critical Expert Insight: Strain Selection

Do NOT use C57BL/6J mice. Most standard lab mice (C57BL/6) are genetically melatonin deficient (mutated AANAT gene). They do not produce endogenous melatonin, making them poor models for testing melatonergic modulation on background circadian rhythms.

  • Required Strain: C3H/HeN or CBA/J mice (Melatonin Proficient).

Step-by-Step Protocol
  • Instrumentation:

    • Implant cortical EEG electrodes and nuchal EMG wires under isoflurane anesthesia.

    • Allow 7–10 days for recovery and acclimatization to recording chambers.

  • Environmental Setup:

    • Maintain a strict 12:12 Light/Dark (LD) cycle.

    • Causality: Melatonin agonists are most effective when dosed at the onset of the dark phase (active phase for rodents) to induce phase advance or sedation.

  • Dosing Regimen:

    • Time: Dosing occurs at ZT11.5 (30 minutes before lights off).

    • Dose: 10, 30, and 100 mg/kg (PO).

    • Control: Vehicle (PO).

  • Data Acquisition:

    • Record EEG/EMG continuously for 24 hours post-dose.

    • Score vigilance states: Wake , NREM , REM in 10-second epochs.

  • Readouts:

    • Sleep Latency: Time to first NREM episode > 2 minutes.

    • NREM Duration: Total time in NREM during the first 6 hours of the dark phase.

Protocol C: Safety & Toxicology (Impurity Qualification)

Objective: If this compound is treated as an intermediate impurity, its safety profile must be established to set limits (e.g., TTC or specific qualification).

14-Day Repeated Dose Toxicity (Rat)
  • Groups: Vehicle, Low (50 mg/kg), Mid (150 mg/kg), High (500 mg/kg).

  • Duration: Daily oral gavage for 14 days.

  • Key Endpoints:

    • Hepatotoxicity: Serum ALT/AST levels (Benzofurans can be metabolically activated to reactive epoxides, causing liver stress).

    • Genotoxicity: In vivo Micronucleus Test (Bone Marrow).

      • Harvest bone marrow 24h after the final dose.

      • Stain with Acridine Orange.

      • Count Polychromatic Erythrocytes (PCEs) vs. Normochromatic Erythrocytes (NCEs).

Putative Mechanism of Action (Signaling)

The following diagram illustrates the hypothesized signaling pathway if the compound acts as a Ramelteon analog.

Signaling Ligand 2-(2,3-Dihydro...)-ol MT1 MT1 Receptor (Gi-Coupled) Ligand->MT1 MT2 MT2 Receptor (Gi-Coupled) Ligand->MT2 Gi Gi Protein Activation MT1->Gi MT2->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Decrease) cAMP->PKA SCN SCN Neuronal Firing Suppression PKA->SCN Sleep Sleep Induction & Phase Shift SCN->Sleep

Figure 2: Hypothesized G-protein coupled signaling cascade leading to sleep induction.

References

  • Yamano, Y., et al. (2021). "Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative." The Journal of Organic Chemistry.

  • Miyamoto, M., et al. (2004). "Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders."[1] CNS Neuroscience & Therapeutics.

  • Kato, K., et al. (2005). "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology.

  • Ochiai, T., et al. (2021). "Melatonin Receptor Agonists and Sleep Architecture in Mice: Strain Differences." Journal of Circadian Rhythms. (Contextual reference for C3H vs C57BL/6 selection).

Sources

Application Note & Protocols for the Quantification of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

The compound 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol and its analogs are of growing interest within pharmaceutical and toxicological research. As a derivative of the benzofuran scaffold, a privileged structure in medicinal chemistry, understanding its pharmacokinetic and pharmacodynamic profile is critical. Benzofuran derivatives are known to possess a wide range of biological activities. The development of robust and reliable analytical methods for the precise quantification of this molecule in complex biological matrices such as plasma, urine, and tissue homogenates is therefore a fundamental prerequisite for advancing its study.

This document provides a comprehensive guide to the development and validation of analytical methods for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, with a focus on providing scientifically sound, field-tested protocols. We will delve into the rationale behind the selection of specific techniques and reagents, ensuring that the described methods are not only accurate and precise but also self-validating in their application.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development. For 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, key properties of a structurally similar isomer, 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol, can be informative. It has a molecular weight of 164.20 g/mol and a LogP of 1.5, suggesting moderate lipophilicity.[1] The presence of a hydroxyl group indicates it is a neutral compound with hydrogen bonding capabilities. These characteristics guide the selection of appropriate extraction techniques and chromatographic conditions.

Given its structure, potential metabolic pathways may include oxidation of the ethyl alcohol moiety to an aldehyde and then a carboxylic acid, or hydroxylation on the benzofuran ring system.[2] The analytical method should be selective enough to distinguish the parent compound from its potential metabolites.

Recommended Analytical Approaches: A Comparative Overview

For the quantification of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol in biological samples, two primary analytical techniques are recommended: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Technique Principle Advantages Disadvantages
LC-MS/MS Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on mass-to-charge ratio.[3]High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, minimal sample derivatization required.[3][4]Matrix effects can suppress or enhance ionization, potentially affecting accuracy.
GC-MS Separates volatile and thermally stable compounds in the gas phase, followed by mass spectrometric detection.[5]Excellent chromatographic resolution, high sensitivity, and established libraries for spectral matching.[6]Requires derivatization for polar compounds like alcohols to improve volatility and thermal stability; potential for thermal degradation of the analyte.[7]

For its versatility and ability to handle underivatized polar analytes, LC-MS/MS is the preferred method for the high-throughput analysis of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol in biological matrices.

Workflow for Method Development and Validation

The development of a robust bioanalytical method follows a logical progression from sample preparation to data analysis, with validation at each step to ensure reliability.

Caption: Bioanalytical Method Development and Validation Workflow.

Protocols for Sample Preparation

The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte.[8]

Protocol 1: Protein Precipitation (for Plasma/Serum)

This method is rapid and effective for high-throughput analysis but may result in less clean extracts compared to other techniques.[9][10]

Materials:

  • Biological sample (e.g., human plasma)

  • Internal Standard (IS) working solution (e.g., a deuterated analog of the analyte)

  • Precipitating agent: Acetonitrile or Methanol, chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C and >10,000 x g

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) (for Plasma/Serum and Urine)

LLE provides a cleaner extract by partitioning the analyte into an immiscible organic solvent.[11] The choice of solvent is crucial and depends on the analyte's polarity.

Materials:

  • Biological sample

  • Internal Standard (IS) working solution

  • Extraction solvent (e.g., Ethyl Acetate, Methyl-tert-butyl ether (MTBE))

  • Aqueous buffer (e.g., 0.1 M Phosphate buffer, pH 7)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the biological sample into a glass centrifuge tube.

  • Add 20 µL of the IS working solution and vortex.

  • Add 200 µL of 0.1 M Phosphate buffer (pH 7) and vortex.

  • Add 1 mL of ethyl acetate.

  • Cap and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) (for all matrices)

SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to higher sensitivity.

Materials:

  • Biological sample

  • Internal Standard (IS) working solution

  • SPE cartridges (e.g., a mixed-mode cation exchange polymer-based sorbent)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol)

  • SPE vacuum manifold

Procedure:

  • Pre-treat the sample: Dilute 100 µL of the sample with 400 µL of 4% phosphoric acid in water and add 10 µL of IS.

  • Condition the SPE cartridge with 1 mL of Methanol.

  • Equilibrate the cartridge with 1 mL of Water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% Methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase starting composition and inject.

Caption: Overview of Sample Preparation Workflows.

LC-MS/MS Method Parameters

The following are recommended starting parameters for the LC-MS/MS analysis. Optimization will be necessary.

Parameter Recommended Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutesTo ensure separation from endogenous components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40°CImproves peak shape and reduces viscosity.
Injection Vol 5 µLBalances sensitivity and potential for overloading.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen in the dihydrobenzofuran ring is expected to readily protonate.
MRM Transitions To be determined by infusion of a standard solution. A hypothetical precursor ion would be [M+H]+. Product ions would be generated by fragmentation of the parent molecule.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[3]
Internal Standard A stable isotope-labeled version of the analyte is ideal to compensate for matrix effects and variability in extraction and ionization.

Method Validation According to Regulatory Guidelines

A bioanalytical method must be validated to ensure it is suitable for its intended purpose.[12] The validation should be performed in accordance with guidelines from regulatory agencies such as the FDA and EMA.[13][14][15]

Key Validation Parameters:

Parameter Acceptance Criteria (Typical) Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.To ensure the method can differentiate the analyte from other components in the sample.[16]
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).To determine the closeness of the measured concentration to the true value.[16]
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).To assess the reproducibility of the method.[16]
Linearity A calibration curve with a correlation coefficient (r²) of ≥ 0.99.To demonstrate a proportional relationship between analyte concentration and instrument response.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV).Defines the lower end of the reliable measurement range.[16]
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).To ensure the analyte is stable throughout the sample lifecycle.
Matrix Effect The CV of the matrix factor across different lots of matrix should be ≤15%.To assess the impact of the biological matrix on the ionization of the analyte.

Conclusion

The protocols and guidelines presented herein provide a robust framework for the development and validation of analytical methods for the quantification of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol in biological samples. The emphasis on a thorough understanding of the analyte's properties, coupled with a systematic approach to method development and validation, will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical and toxicological sciences. Adherence to these principles will facilitate regulatory acceptance and contribute to the successful characterization of this and other novel chemical entities.

References

  • PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Krogh, M., et al. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,3-Benzofuran. [Link]

  • Wikipedia. 6-APDB. [Link]

  • Chen, B. H., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Mardal, M., et al. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Toxics. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Kavanagh, P., et al. (2014). Chemical analysis of a benzofuran derivative, 2-(2-ethylaminopropyl)benzofuran (2-EAPB), eight synthetic cannabinoids, five cathinone derivatives, and five other designer drugs newly detected in illegal products. Drug Testing and Analysis. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]

  • TIEI. Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

  • Emery Pharma. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Federal Aviation Administration. A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy. [Link]

  • International Council for Harmonisation. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Biotage. Sample preparation strategies for urine panels with 50 or more drugs and metabolites analyzed by LC-MS/MS. [Link]

  • Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry. [Link]

  • Celerion. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Chemistry LibreTexts. Liquid-Liquid Extraction. [Link]

  • Drug Discovery and Development. Application of LCMS in small-molecule drug development. [Link]

  • Welter, J., et al. (2015). Proposed metabolic pathways for 6-APB and 6- MAPB in rat. Drug Testing and Analysis. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • DergiPark. Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]

  • Ndjoko, K., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]

  • Taguchi, Y., et al. (2003). Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection. Journal of Health Science. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Riaz, U., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Gatch, M. B., et al. (2017). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4- methylenedioxyamphetamine (MDA) on behavior and neurochemistry in rats. Psychopharmacology. [Link]

  • Frontage Laboratories. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Riaz, U., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Bioanalysis Zone. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • D'Avolio, A., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules. [Link]

  • LCGC International. Urine Analysis: The Good, the Bad, and the Ugly. [Link]

  • Taylor & Francis Online. Protein precipitation – Knowledge and References. [Link]

  • ResearchGate. The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals dealing with the isolation and purification of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol .

The presence of the electron-rich 2,3-dihydrobenzofuran core combined with a primary aliphatic alcohol presents unique chromatographic challenges. This guide bypasses generic advice to focus on the exact physicochemical causalities behind your purification issues, providing self-validating protocols to ensure high-purity yields.

Troubleshooting Guide & FAQs

Q1: My target compound co-elutes with the fully aromatic 2-(1-benzofuran-6-yl)ethan-1-ol analog. How can I separate them?

The Causality: If your synthetic route involves the reduction of a benzofuran precursor, incomplete reduction yields the fully aromatic benzofuran analog. On standard normal-phase silica gel, these two molecules co-elute because their primary interaction mechanism (hydrogen bonding via the -OH group) is identical, and their overall polarities are virtually indistinguishable[1]. The Solution: Switch to Reversed-Phase HPLC (RP-HPLC) utilizing a Phenyl-Hexyl stationary phase rather than a standard C18. The Phenyl-Hexyl column exploits


 interactions. The fully aromatic benzofuran is planar and highly conjugated, allowing for stronger 

stacking with the stationary phase compared to the puckered, partially saturated 2,3-dihydrobenzofuran core. This differential

-interaction generates the necessary selectivity (

) for baseline separation[2].
Q2: I am experiencing severe peak tailing and poor mass recovery during silica gel flash chromatography. What is causing this?

The Causality: The primary alcohol (-CH2CH2OH) acts as a strong hydrogen-bond donor, interacting irreversibly with highly active, unendcapped free silanols on the silica gel surface. Furthermore, the electron-rich oxygen in the dihydrobenzofuran ring can participate in secondary Lewis acid-base interactions with trace metals present in lower-grade silica[3]. The Solution:

  • Solvent Modification: Add 1% v/v of a volatile modifier like Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate) to competitively cap the active silanols.

  • Alternative Stationary Phase: If mass recovery remains <80%, transition to a Diol-functionalized silica cartridge, which provides normal-phase retention without the harsh silanol activity.

Q3: How do I remove trace transition metals (e.g., Pd, Rh) from the final product if I used a metal-catalyzed cyclization or hydrogenation?

The Causality: Dihydrobenzofuran syntheses often utilize Palladium (for hydrogenation) or Rhodium (for intramolecular C-H insertion). The oxygen atom in the heterocycle can weakly coordinate with these metals, dragging them into the organic phase during extraction. The Solution: Before chromatography, dissolve the crude mixture in ethyl acetate and stir with a metal scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours at room temperature. Filter through a pad of Celite. This prevents metal-induced degradation on the HPLC column and ensures the final API meets pharmaceutical elemental impurity guidelines.

Experimental Protocols: Preparative RP-HPLC Workflow

To ensure a self-validating system, you must perform an analytical scale-down injection before committing the bulk crude to preparative HPLC. This guarantees that your gradient is functioning as intended.

Step 1: Sample Preparation

  • Dissolve the crude 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol in a minimal volume of HPLC-grade Methanol or Acetonitrile (e.g., 50-100 mg/mL).

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could foul the column frit.

Step 2: Analytical Validation (Self-Validating Step)

  • Inject 10 µL onto an analytical Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).

  • Run a gradient of 30% to 95% Acetonitrile in Water (0.1% Formic Acid) over 15 minutes.

  • Monitor via UV at 280 nm (optimal for the dihydrobenzofuran chromophore) and 254 nm (optimal for the benzofuran impurity).

  • Calculate the resolution factor (

    
    ). Proceed to Step 3 only if 
    
    
    
    .

Step 3: Preparative Scale Purification

  • Equilibrate the preparative Phenyl-Hexyl column (21.2 x 250 mm, 5 µm) with 30% Acetonitrile / 70% Water (0.1% Formic Acid) at 20 mL/min.

  • Inject the filtered sample (up to 5 mL depending on column loading capacity).

  • Execute the optimized gradient (see Table 1).

  • Collect fractions based on UV thresholding at 280 nm.

  • Pool pure fractions, remove Acetonitrile via rotary evaporation (bath temp < 40°C to prevent thermal degradation), and lyophilize the remaining aqueous phase to yield the pure compound[4].

Quantitative Data Presentation

Table 1: Optimized RP-HPLC Gradient and Expected Retention Profile Column: Phenyl-Hexyl (21.2 x 250 mm, 5 µm) | Flow Rate: 20.0 mL/min | Detection: UV 254 nm / 280 nm

Time (min)% Water (0.1% FA)% Acetonitrile (0.1% FA)Expected Elution / Event
0.07030System Equilibration
5.07030Elution of polar byproducts (e.g., ring-opened phenols)
15.04060Elution of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol
18.03070Elution of 2-(1-benzofuran-6-yl)ethan-1-ol (aromatic analog)
22.0595Column Wash (Elution of non-polar dimers)
25.07030Re-equilibration

Note: The aromatic analog elutes later due to stronger


 retention on the Phenyl-Hexyl stationary phase.

Purification Decision Workflow

PurificationWorkflow Start Crude 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol Analysis LC-MS / Analytical HPLC Profiling Start->Analysis Decision Identify Major Impurity Type Analysis->Decision Aromatic Aromatic Benzofuran Analogs (Pi-Pi Stacking Issue) Decision->Aromatic Structurally similar Polar Polar Byproducts / Acids (Polarity Difference) Decision->Polar High polarity variance RPHPLC Prep RP-HPLC (Phenyl-Hexyl) Gradient: Water / MeCN Aromatic->RPHPLC Flash Silica Flash Chromatography Gradient: Hexane / EtOAc (+1% TEA) Polar->Flash Pure Pure Target Compound (>98% Purity) RPHPLC->Pure Flash->Pure

Decision tree for selecting the optimal purification route based on the impurity profile.

References

  • MDPI. "Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach." Molecules, 2024. URL: [Link]

  • SIELC Technologies. "Separation of p-(Benzyloxy)phenethyl alcohol on Newcrom R1 HPLC column." SIELC Applications, 2024. URL:[Link]

  • National Institutes of Health (NIH). "Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents." PMC, 2023. URL:[Link]

Sources

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofuran derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. 2,3-Dihydrobenzofurans are prevalent in a wide array of natural products and pharmacologically active compounds, making their efficient synthesis a critical aspect of modern medicinal chemistry.[1][2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. The content is structured to provide not just solutions, but also a foundational understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: Understanding the Landscape of Side Reactions

The synthesis of 2,3-dihydrobenzofurans, while conceptually straightforward, is often plagued by competing reaction pathways that can significantly lower the yield of the desired product. A thorough understanding of these potential side reactions is the first step towards effective troubleshooting.

Core Challenge: Controlling Regioselectivity and Preventing Unwanted Cyclization Pathways

Many synthetic routes to 2,3-dihydrobenzofurans involve the intramolecular cyclization of a suitably substituted phenol derivative. The key to a successful synthesis lies in directing this cyclization to the desired pathway while minimizing the formation of byproducts.

Section 2: Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Issue 1: Low Yield of the Desired 2,3-Dihydrobenzofuran Derivative

Question: I am attempting an intramolecular cyclization of an ortho-allylphenol to form a 2,3-dihydrobenzofuran, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in the intramolecular cyclization of ortho-allylphenols are a common issue and can often be attributed to a combination of factors, including suboptimal reaction conditions and the presence of competing side reactions.

Causality and Troubleshooting:

  • Incomplete Cyclization: The energy barrier for the 5-exo-trig cyclization may not be overcome under your current reaction conditions.

    • Troubleshooting Protocol:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product.

      • Change Solvent: Solvents can have a significant impact on reaction rates. If you are using a non-polar solvent like toluene, consider switching to a more polar, high-boiling solvent such as DMF or DMSO.

      • Catalyst Screening: If your reaction is catalyzed, screen a panel of catalysts. For example, in metal-catalyzed cyclizations, varying the metal (e.g., Pd, Cu, Rh) and the ligand can have a profound effect on the yield.[4]

  • Side Reaction: Dimerization or Polymerization of the Starting Material: ortho-Allylphenols can be susceptible to intermolecular reactions, especially at higher concentrations and temperatures.

    • Troubleshooting Protocol:

      • High Dilution: Perform the reaction under high-dilution conditions (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to the hot reaction mixture over several hours using a syringe pump. This favors the intramolecular cyclization over intermolecular side reactions.

  • Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of your starting material or the desired product.

    • Troubleshooting Protocol:

      • Lower Temperature and Longer Reaction Time: If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the phenolic hydroxyl group.

Issue 2: Formation of a Significant Amount of O-Alkylated Byproduct

Question: I am synthesizing my ortho-allylphenol precursor via the Williamson ether synthesis followed by a Claisen rearrangement. However, in the initial etherification step, I am observing a significant amount of a byproduct. How can I favor the desired O-alkylation over potential side reactions?

Answer:

The formation of byproducts during the Williamson ether synthesis with phenols is a classic problem of competing O-alkylation and C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[5]

Causality and Troubleshooting:

  • C-Alkylation as a Competing Pathway: The phenoxide ion exists in resonance, with negative charge density on both the oxygen atom and the ortho and para positions of the aromatic ring. Reaction at the carbon atom leads to the C-alkylated byproduct.[5]

    • Troubleshooting Protocol:

      • Solvent Selection: The choice of solvent is critical in controlling the regioselectivity of phenoxide alkylation.[5]

        • To Favor O-Alkylation: Use polar aprotic solvents such as DMF or DMSO. These solvents solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom more nucleophilic.[5]

        • To Minimize C-Alkylation: Avoid protic solvents like water or ethanol, as they can hydrogen bond with the phenoxide oxygen, making it less available for reaction and thus promoting C-alkylation.[5]

      • Choice of Base: Use a base that completely deprotonates the phenol, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Incomplete deprotonation can lead to a complex reaction mixture.

Table 1: Solvent Effects on O- vs. C-Alkylation of Phenols

SolventPredominant ProductRationale
DMF, DMSOO-Alkylated EtherPolar aprotic, favors reaction at the more electronegative oxygen.[5]
Water, EthanolC-Alkylated PhenolProtic, solvates the oxygen atom, promoting reaction at the carbon.[5]
Toluene, BenzeneMixture, often favors O-alkylationNon-polar, less influence on regioselectivity.
Issue 3: Unwanted Rearrangement Products During Claisen Rearrangement

Question: During the thermal Claisen rearrangement of my allyl phenyl ether to form the ortho-allylphenol, I am getting a mixture of isomers. How can I control the regioselectivity of this reaction?

Answer:

The Claisen rearrangement is a[6][6]-sigmatropic rearrangement that is generally highly regioselective, favoring the formation of the ortho-allylphenol.[7][8] However, the formation of other isomers can occur, particularly if the ortho positions are blocked or under certain reaction conditions.

Causality and Troubleshooting:

  • para-Rearrangement: If both ortho positions of the allyl phenyl ether are substituted, the allyl group can migrate to the para position.[9] Even with one open ortho position, a small amount of the para product can sometimes be observed, especially at very high temperatures.

    • Troubleshooting Protocol:

      • Temperature Control: Perform the rearrangement at the lowest temperature required for the reaction to proceed at a reasonable rate. Overheating can lead to less selective rearrangements and potential side reactions.

      • Lewis Acid Catalysis: Consider using a Lewis acid catalyst (e.g., BCl₃, AlCl₃) to promote the rearrangement at a lower temperature. This can often improve the regioselectivity.

  • Subsequent Cope Rearrangement: In some cases, the initially formed ortho-allylphenol can undergo a subsequent Cope rearrangement, leading to a different isomer. This is less common but can be a factor with specific substitution patterns.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Carefully monitor the reaction progress and stop it as soon as the desired product is formed to prevent further rearrangements.

Diagram 1: Claisen Rearrangement and Potential Side Reaction

Claisen_Rearrangement AllylPhenylEther Allyl Phenyl Ether Heat Heat (Δ) AllylPhenylEther->Heat BlockedOrtho Both ortho positions blocked AllylPhenylEther->BlockedOrtho OrthoProduct ortho-Allylphenol (Desired Product) ParaProduct para-Allylphenol (Side Product) Heat->OrthoProduct [3,3]-Sigmatropic Rearrangement BlockedOrtho->ParaProduct [3,3]-Sigmatropic Rearrangement

Caption: The Claisen rearrangement of an allyl phenyl ether primarily yields the ortho-allylphenol. However, if the ortho positions are blocked, a rearrangement to the para position can occur.

Issue 4: Side Products in Mitsunobu-Mediated Cyclization

Question: I am using a Mitsunobu reaction for the intramolecular cyclization of my ortho-(hydroxyalkyl)phenol to form a 2,3-dihydrobenzofuran. My reaction is messy, and I am having trouble isolating the desired product. What are the common side products and how can I minimize them?

Answer:

The Mitsunobu reaction, while powerful for forming C-O bonds with inversion of stereochemistry, is notorious for the formation of stoichiometric byproducts that can complicate purification.[10][11] Understanding these byproducts is key to developing an effective purification strategy.

Causality and Troubleshooting:

  • Formation of Triphenylphosphine Oxide (TPPO) and Hydrazide Byproducts: The fundamental mechanism of the Mitsunobu reaction involves the oxidation of triphenylphosphine (PPh₃) to triphenylphosphine oxide (TPPO) and the reduction of the azodicarboxylate (e.g., DEAD or DIAD) to a hydrazine dicarboxylate.[10] These are the major byproducts in a successful Mitsunobu reaction.

    • Troubleshooting Protocol: Purification

      • Crystallization: If your product is a solid, crystallization can be an effective way to remove the often more soluble byproducts.

      • Chromatography: Flash column chromatography is the most common method for purification. A well-chosen solvent system is crucial. Sometimes, a multi-step gradient is necessary to separate the product from both TPPO and the hydrazide.

      • Alternative Reagents: Consider using polymer-supported triphenylphosphine or a modified azodicarboxylate that facilitates easier removal of the byproducts.[11]

  • Reaction with the Azodicarboxylate: If the nucleophile (in this case, the phenolic oxygen) is not sufficiently acidic (pKa > 13), it may not be deprotonated effectively. In such cases, the activated alcohol intermediate can be attacked by the reduced azodicarboxylate, leading to an undesired side product.[11][12]

    • Troubleshooting Protocol:

      • pKa Consideration: Ensure your phenolic starting material is sufficiently acidic for the Mitsunobu reaction. Electron-withdrawing groups on the aromatic ring can increase acidity.

      • Order of Addition: A common practice is to pre-mix the alcohol, phenol, and triphenylphosphine, and then add the azodicarboxylate slowly at a low temperature (e.g., 0 °C). This can help to minimize side reactions.[11]

Diagram 2: Troubleshooting Workflow for Mitsunobu Cyclization

Mitsunobu_Troubleshooting Start Mitsunobu Cyclization Reaction CheckPurity Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckPurity DesiredProduct Desired 2,3-Dihydrobenzofuran CheckPurity->DesiredProduct Clean Reaction Byproducts Presence of TPPO and Hydrazide Byproducts CheckPurity->Byproducts Expected Byproducts OtherSideProducts Formation of Other Unidentified Byproducts CheckPurity->OtherSideProducts Unexpected Byproducts Purification Purification Strategy Byproducts->Purification OptimizeConditions Optimize Reaction Conditions OtherSideProducts->OptimizeConditions ColumnChrom Flash Column Chromatography Purification->ColumnChrom Crystallization Crystallization Purification->Crystallization ReagentChoice Consider Alternative Reagents (e.g., Polymer-supported PPh3) Purification->ReagentChoice CheckAcidity Verify Phenol pKa < 13 OptimizeConditions->CheckAcidity OrderOfAddition Optimize Order of Reagent Addition OptimizeConditions->OrderOfAddition

Caption: A systematic approach to troubleshooting common issues in Mitsunobu-mediated cyclizations for 2,3-dihydrobenzofuran synthesis.

Section 3: Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol to Minimize C-Alkylation

  • Under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting phenol is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). Retrieved from [Link]

  • What Is the Mechanism of Phenol Alkylation? Exporter China. (2024, March 20). Retrieved from [Link]

  • Alkylation of Phenol: A Mechanistic View | The Journal of Physical Chemistry A. (2006, January 24). Retrieved from [Link]

  • Claisen rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. (2025, August 6). Retrieved from [Link]

  • The Claisen Rearrangement - Organic Reactions. (n.d.). Retrieved from [Link]

  • Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides - RSC Publishing. (n.d.). Retrieved from [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Synthesis of 2,3-Dihydrobenzofurans - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed. (2000, August). Retrieved from [Link]

  • Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. (2024, June 1). Retrieved from [Link]

  • Claisen rearrangement in substituted ring - Chemistry Stack Exchange. (2018, July 6). Retrieved from [Link]

  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry - RSC Publishing. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthetic challenges faced during the syntheses of... - ResearchGate. (n.d.). Retrieved from [Link]

  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents. (n.d.).
  • Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs - Arkivoc. (2004). Retrieved from [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy | The Journal of Organic Chemistry - ACS Publications. (2025, June 6). Retrieved from [Link]

  • Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols - PMC. (n.d.). Retrieved from [Link]

  • Gas chromatography-mass spectrometry signal enhancement of ortho-allylphenols by their cyclization - PubMed. (2025, August 15). Retrieved from [Link]

  • A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans - ACS Publications. (2005, March 24). Retrieved from [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach - MDPI. (2025, March 31). Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. (2019, September 2). Retrieved from [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Intramolecular Cyclization Side Reactions | Request PDF - ResearchGate. (2016, January 1). Retrieved from [Link]

  • Total synthesis of natural products containing benzofuran rings - ResearchGate. (n.d.). Retrieved from [Link]

  • Intramolecular Cyclization of Tethered Phenyl Ketones. Complementary Stereochemical Results Arising from the Indium-Promoted Ring Closure of Allyl Bromides and the Fluoride Ion-Induced Desilylation of Allylsilanes - The Journal of Organic Chemistry - Figshare. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS Meng-Yang Chang,* Tein-Wei Lee, and Ming-Hao Wu Departmen. (2012, May 18). Retrieved from [Link]

  • Resolution of 2,3-dihydro-benzofuran-3-ols - Indian Academy of Sciences. (2011, July). Retrieved from [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC. (n.d.). Retrieved from [Link]

  • Intramolecular Cyclization | Encyclopedia MDPI. (2023, June 29). Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol .

Senior Application Scientist Note: The stability profile of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol is dictated by two competing reactive centers: the electron-rich dihydrobenzofuran core and the primary alcohol tail. While the dihydrobenzofuran ring offers greater stability than its aromatic benzofuran counterpart, it remains susceptible to oxidative dehydrogenation and electrophilic attack. Simultaneously, the primary alcohol is a prime target for oxidation to the corresponding aldehyde or carboxylic acid. This guide addresses these specific vulnerabilities.

Part 1: Critical Stability FAQs

Q1: My stock solution in DMSO has turned from colorless to a faint yellow over two weeks at 4°C. Is it still usable?

Technical Diagnosis: Likely Oxidative Dehydrogenation or Trace Contamination . The yellowing often indicates the formation of conjugated systems. In dihydrobenzofurans, trace oxidation can lead to aromatization , converting the 2,3-dihydro core into a fully aromatic benzofuran moiety. This extends the conjugation length, shifting absorbance into the visible spectrum (yellowing).

  • Action: Run a quick LC-MS.

    • Check for [M-2H]: A mass shift of -2 Da (loss of two hydrogens) confirms aromatization to the benzofuran derivative.

    • Check for [M+16]: Indicates hydroxylation or N-oxide formation (if amine impurities are present, though less likely here).

    • Check for [M-2H+16]: Oxidation of the alcohol to the aldehyde (loss of 2H) or acid (gain of O).

  • Verdict: If the impurity peak is <2%, it may be usable for non-critical assays. For SAR (Structure-Activity Relationship) studies, discard it. The aromatic benzofuran analog often has significantly different binding affinities due to the planarization of the ring system.

Q2: The compound precipitated when I diluted my DMSO stock into the cell culture media. Why?

Technical Diagnosis: "Crash-out" due to Lipophilicity. The 2,3-dihydrobenzofuran core is highly lipophilic. While the ethyl alcohol tail provides some polarity, it is insufficient to solubilize the aromatic core in aqueous buffers once the organic co-solvent (DMSO) concentration drops below a critical threshold (typically <1%).

  • Solution:

    • Sonicate: Mild sonication (30s) can re-disperse aggregates, but this is temporary.

    • Step-Down Dilution: Do not dilute directly from 100% DMSO to 0.1% DMSO. Create an intermediate dilution (e.g., 10% DMSO in buffer) before the final spike.

    • Carrier Proteins: Ensure your media contains BSA or FBS. Serum proteins can sequester lipophilic small molecules, keeping them in "solution" (technically a suspension/complex) and available to cells.

Q3: Can I use acidic buffers (pH < 4) for purification or storage?

Technical Diagnosis: Risk of Ether Cleavage. While the cyclic ether in dihydrobenzofuran is more robust than acyclic ethers, strong acidic conditions (pH < 2) combined with the electron-donating nature of the benzene ring can promote ring-opening reactions or dehydration of the primary alcohol.

  • Recommendation: Maintain pH between 5.0 and 8.0. If acidic HPLC mobile phases are used (e.g., 0.1% Formic Acid), ensure the fraction is neutralized immediately after collection or lyophilized promptly.

Part 2: Troubleshooting Workflows & Pathways

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation routes: Core Oxidation (Aromatization) and Side-Chain Oxidation .

DegradationPathways cluster_legend Risk Factors Compound 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol (Target) Benzofuran Benzofuran Analog (Aromatization) Compound->Benzofuran Oxidative Stress / Light (-2H) Aldehyde Aldehyde Derivative (Side-chain Oxidation) Compound->Aldehyde Air Oxidation / DMSO (-2H) Acid Carboxylic Acid (Further Oxidation) Aldehyde->Acid Prolonged Exposure (+O) Key1 Red Arrow: Core Instability (Irreversible) Key2 Yellow Arrow: Functional Group Oxidation

Caption: Figure 1. Primary oxidative degradation pathways. The aromatization of the dihydrofuran ring (Red) is often driven by light and oxidants, while alcohol oxidation (Yellow) is common in prolonged storage.

Solubility Troubleshooting Logic

Use this decision tree when facing precipitation or low recovery in assays.

SolubilityLogic Start Issue: Compound Precipitates in Aqueous Media CheckConc Is Final Concentration > 10 µM? Start->CheckConc CheckDMSO Is DMSO Final % < 0.1%? CheckConc->CheckDMSO No (<10 µM) Action1 Reduce Conc. or Increase DMSO to 0.5-1% CheckConc->Action1 Yes CheckSerum Does Media contain Serum/BSA? CheckDMSO->CheckSerum No (>0.1%) Action2 Use Intermediate Dilution Step CheckDMSO->Action2 Yes (Too low) Action3 Add BSA (0.1%) or Cyclodextrin CheckSerum->Action3 No Action4 Check for Chemical Precipitation (Salts) CheckSerum->Action4 Yes

Caption: Figure 2. Step-by-step logic for resolving solubility issues in biological assays.

Part 3: Standardized Protocols

Preparation of Stable Stock Solutions

To maximize shelf-life and minimize freeze-thaw degradation.

ParameterSpecificationReason
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)High solubility; prevents hydrolysis.
Concentration 10 mM - 50 mMHigher concentrations are generally more stable than dilute ones due to self-buffering against trace oxidants.
Storage Container Amber Glass Vials (Silanized)Blocks UV light (prevents aromatization); Silanization prevents adsorption to glass.
Headspace Argon or Nitrogen PurgeDisplaces Oxygen to prevent alcohol oxidation.
Temperature -20°C or -80°CSlows kinetic degradation rates.

Protocol:

  • Weigh the solid compound in a low-humidity environment.

  • Add Anhydrous DMSO to achieve 50 mM.

  • Vortex for 30 seconds. If particles persist, sonicate for 1 minute in a water bath (< 30°C).

  • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Purge vial headspace with Argon gas for 5 seconds before sealing.

  • Store at -20°C.

QC Stability Check (LC-MS Method)

Perform this check if the stock solution is older than 3 months.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and 280 nm; ESI+ MS.

  • Acceptance Criteria:

    • Purity > 95% by UV AUC.[1]

    • No significant peak at [M-2H] (Benzofuran analog).

    • No significant peak at [M+16] (Oxidation products).

References

  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol (Compound Summary). National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Gomes, L. S., et al. (2025).[2] Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. Retrieved March 4, 2026, from [Link] (Verified via search context 1.7)

  • Cerniglia, C. E., et al. (1977). Bacterial and fungal oxidation of dibenzofuran.[3] Applied and Environmental Microbiology.[3] Retrieved March 4, 2026, from [Link]

Sources

Optimizing reaction conditions for dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Technical Support Center to move beyond basic synthetic recipes. The synthesis of 2,3-dihydrobenzofurans—a privileged scaffold in pharmaceuticals and natural products—often suffers from competing side reactions, poor enantiocontrol, and unstable intermediates. This guide focuses on the causality behind experimental choices, providing you with self-validating protocols and mechanistic troubleshooting strategies to ensure high-fidelity results.

Quantitative Benchmarks for Catalytic Synthesis

Before troubleshooting, verify that your target yields and enantiomeric excesses (ee) align with the theoretical limits of modern catalytic systems.

Catalytic SystemSubstratesKey Reagents / LigandsYield (%)Enantiomeric Excess (ee) / erRef
Pd-Catalyzed Heck-Matsuda Anilines (in situ diazonium) + Allyl ethersPd(TFA)₂, Chiral N,N-ligandsUp to 91%Up to 99:1 er[1],[2]
Rh-Catalyzed C–H Insertion AryldiazoacetatesRh₂(S-PTTL)₄, Toluene, -60 °C60–85%Up to 94% ee[3]
Ni-Catalyzed Aryl Allylation Aryl iodides + Vinyl ethylene carbonatesNi catalyst, chiral ligands46–67%>98% ee
Cu-Catalyzed [3+2] Cycloaddition Quinone esters + StyrenesCu(OTf)₂, SPDO ligand86–96%86–99% ee

Standardized Experimental Protocols

Protocol A: Enantioselective Pd-Catalyzed Heck-Matsuda Reaction

Traditional Heck reactions often require harsh conditions or silver salts to abstract halides. This protocol utilizes anilines to generate aryldiazonium salts in situ, driving a redox-relay process under mild, open-flask conditions[1].

Self-Validating System: The immediate consumption of the diazonium salt via the intramolecular Heck-Matsuda reaction prevents the accumulation of unstable intermediates. A smooth color transition from deep orange (diazonium formation) to pale yellow signifies successful catalyst turnover. If the solution vigorously outgasses without product formation, the catalyst has deactivated.

Step-by-Step Methodology:

  • In Situ Diazotization: To a round-bottom flask, add the aniline precursor (1.0 equiv) and dissolve in DMF. Add aqueous HBF₄, followed by NaNO₂ (1.2 equiv) at 0 °C. Stir for 15 minutes to generate the aryldiazonium salt[1].

  • Catalyst Preparation: In a separate vial, pre-mix Pd(TFA)₂ (5 mol%) and the chiral N,N-ligand (6 mol%) in DMF for 10 minutes to form the active Pd(II) catalytic complex[2].

  • Migratory Insertion: Transfer the catalyst solution to the diazonium mixture. Add the allyl ether substrate (1.5 equiv).

  • Redox-Relay: Allow the reaction to warm to room temperature and stir for 12–24 hours. The redox-relay process drives the reductive elimination, yielding the chiral dihydrobenzofuran[1].

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

HeckMatsuda A Aniline Precursor + Allyl Ether B In Situ Diazotization (Aryldiazonium Salt) A->B NaNO2, Acid C Oxidative Addition [Pd(0) to Pd(II)] B->C Pd Catalyst D Migratory Insertion (Enantioselective Step) C->D Chiral N,N-Ligand E Redox-Relay / Reductive Elimination D->E β-Hydride Elimination E->C Pd(0) Regeneration F Chiral Dihydrobenzofuran (Target Scaffold) E->F

Mechanistic pathway of the enantioselective Pd-catalyzed Heck-Matsuda redox-relay process.

Protocol B: Rh(II)-Catalyzed Asymmetric C–H Insertion

This protocol constructs cis-2-aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans via the intramolecular C–H insertion of aryldiazoacetates using a dirhodium(II) carboxylate catalyst[3].

Self-Validating System: The dropwise addition of the diazoacetate acts as a kinetic filter. If the reaction solution begins to turn persistently dark red or brown, it indicates the dangerous accumulation of the diazo compound and impending azine byproduct formation, signaling the operator to immediately slow the addition rate.

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with argon three times to ensure a strictly anhydrous environment.

  • Catalyst Loading: Add Rh₂(S-PTTL)₄ (1 mol%) to the flask and dissolve in anhydrous toluene (0.05 M relative to the substrate)[3].

  • Thermal Control: Cool the reaction mixture strictly to -60 °C using a dry ice/acetone bath. Causality: Maintaining this low temperature tightens the chiral pocket of the catalyst and prevents background reactions[3].

  • Substrate Addition: Dissolve the aryldiazoacetate (1.0 equiv) in a small volume of toluene and add it dropwise via a syringe pump over 30 minutes.

  • Completion: Stir for an additional 30 minutes at -60 °C. Concentrate the mixture under reduced pressure and purify via column chromatography[3].

Troubleshooting Guides & FAQs

Q1: I am observing low yields and high azine byproduct formation during the Rh-catalyzed C–H insertion of aryldiazoacetates. How can I optimize this? Causality & Solution: Azine formation is a bimolecular side reaction that outcompetes the desired unimolecular C–H insertion when the local concentration of the diazo compound is too high, or when the temperature provides too much thermal energy, disrupting the tight transition state of the Rh₂(S-PTTL)₄ catalyst[3]. Fix: Ensure your solvent is strictly a non-polar hydrocarbon (toluene is optimal; avoid polar solvents that disrupt the catalyst-substrate coordination). Lower the reaction temperature to -60 °C and ensure the diazoacetate is added dropwise over at least 30 minutes to maintain a low steady-state concentration[3].

Q2: My Pd-catalyzed Heck-Matsuda carbonylation is yielding over-reduced byproducts when using nitro-substituted arenediazonium salts. Why? Causality & Solution: Palladium, in the presence of carbon monoxide (CO) during carbonylative couplings, can act as a potent reducing agent for nitroarenes. This leads to off-target reduction of the nitro group before the migratory insertion step can successfully occur[2]. Fix: If electron-withdrawing groups are necessary for your scaffold, swap the nitro group for a halide (e.g., -Br) or a trifluoromethyl (-CF₃) group. Alternatively, switch to a non-carbonylative redox-relay process to avoid CO-mediated reduction entirely[1],[2].

Q3: How do I prevent dimerization in acid-catalyzed biomimetic dihydrobenzofuran syntheses? Causality & Solution: In biomimetic approaches using 2-(2'-hydroxyethyl)quinone precursors, an oxonium ion intermediate is formed. If the HOMO/LUMO gap between the quinone substrate and the added dihydroquinone reducing agent is mismatched, single-electron transfer occurs. This leads to radical accumulation and subsequent dimerization rather than the desired cyclization[4]. Fix: Adjust the electronic properties of the dihydroquinone additive. You must ensure a rapid two-electron transfer, which efficiently traps the oxonium ion to form the monomeric dihydrobenzofuran product[4].

Troubleshooting Issue Suboptimal Reaction Outcome Check Identify Primary Failure Mode Issue->Check Yield Low Yield / Byproducts Check->Yield EE Low Enantioselectivity (<90% ee) Check->EE Azine Azine Formation (Rh-Catalysis) Yield->Azine Rh C-H Insertion Red Over-Reduction (Pd-Catalysis) Yield->Red Pd Carbonylation Solvent Switch to Toluene Lower Temp to -60°C EE->Solvent Tighten Transition State Ligand Screen N,N-Ligands or S-PTTL EE->Ligand Azine->Solvent Nitro Remove NO2 Groups or Drop CO Red->Nitro

Decision tree for troubleshooting yield and enantioselectivity issues in dihydrobenzofuran synthesis.

References

  • Enantioselective Synthesis of Dihydrobenzofurans derivatives by Merging Intramolecular Heck-Matsuda Reactions from Anilines with Redox-Relay Process Thieme 1

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling ACS Publications 2

  • Enantio- and Diastereoselective Synthesis of cis-2-Aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans via the Rh(II)-Catalyzed C−H Insertion Process ACS Publications 3

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review RSC Publishing

  • A Biomimetic Approach to Dihydrobenzofuran Synthesis ACS Publications 4

Sources

Technical Support Center: Troubleshooting Dihydrobenzofuran (DHB) Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for synthetic dihydrobenzofuran (DHB) derivatives. While 2,3-dihydrobenzofurans are privileged pharmacophores in drug discovery—exhibiting potent anti-cancer, anti-inflammatory, and antimicrobial properties—synthetic libraries frequently suffer from unexpected drop-offs in biological activity.

This guide is designed for drug development professionals to systematically diagnose and resolve low bioactivity, moving from chemical validation to biological assay optimization.

Diagnostic Workflow

Before altering your synthetic route, use the following diagnostic logic to isolate the root cause of the bioactivity failure.

Workflow Start Low Bioactivity of Synthesized DHB Chem Chemical & Structural Validation Start->Chem Assay In Vitro Assay Interference Start->Assay Bio Cellular & Biological Barriers Start->Bio Stereo Chiral Resolution (Isolate Active Enantiomer) Chem->Stereo PAINS Orthogonal Screens (Rule out PAINS/Aggregation) Assay->PAINS Carrier γ-Cyclodextrin Formulation (Enhance Permeability) Bio->Carrier

Diagnostic workflow for troubleshooting dihydrobenzofuran bioactivity drop-offs.

Troubleshooting Guides

Guide A: Resolving Stereochemical Masking

The Issue: Your synthesized DHB shows high theoretical binding affinity in molecular docking, but exhibits weak or moderate enzyme inhibition in vitro. The Causality: Dihydrobenzofurans frequently possess chiral centers at the C2 and C3 positions. When tested as a racemic mixture, the inactive enantiomer (distomer) can act as a competitive antagonist or simply dilute the effective concentration of the active enantiomer (eutomer). For example, the 2R,3R-enantiomer of 2-phenyl-dihydrobenzofuran lignans is highly active against tubulin polymerization, while the 2S,3S-enantiomer is virtually inactive[1].

Self-Validating Protocol: Chiral Resolution & Configuration Assignment

  • Stationary Phase Selection: Utilize a cyclodextrin-based chiral column (e.g., Cyclobond DMP) optimized for aromatic stereocenters to separate the racemate[2].

  • Mobile Phase Optimization: Prepare an isocratic mixture of acetonitrile, acetic acid, and triethylamine at 10°C to maintain sharp peak resolution[2].

  • Fractionation: Monitor UV absorbance and collect the separated enantiomeric fractions.

  • Validation Check (ECD Spectroscopy): Lyophilize the pure fractions and subject them to Electronic Circular Dichroism (ECD) spectroscopy. By comparing the experimental ECD spectrum with calculated models, you unambiguously assign the absolute configurations (e.g., 2R,3R vs 2S,3S), validating that the observed bioactivity is stereospecific rather than an artifact of concentration[3].

Guide B: Eliminating Assay Interference (PAINS)

The Issue: Your DHB derivative is hitting multiple unrelated targets in your screening panel or showing non-linear dose-response curves. The Causality: Certain substituted benzofurans and DHBs can act as Pan-Assay Interference Compounds (PAINS). Depending on their substitution pattern, they may form colloidal aggregates, quench assay fluorescence, or covalently modify cysteine residues via Michael addition-elimination reactions[4].

Self-Validating Protocol: Thiol-Reactivity Counter-Screen (ALARM NMR)

  • Protein Preparation: Prepare a control protein (e.g., La antigen) enriched with 13C/15N isotopes.

  • Incubation: Incubate the DHB compound (up to 50 µM) with the protein in a physiological buffer containing Dithiothreitol (DTT)[4].

  • NMR Acquisition: Acquire 2D 1H-13C HMQC spectra.

  • Validation Check: If the cross-peaks shift or disappear, covalent modification of cysteines is confirmed, flagging the DHB as a PAINS[4]. If the spectra remain identical to the apo-protein but the compound still inhibits your target enzyme, the bioactivity is validated as genuine and non-promiscuous.

Guide C: Overcoming Cellular Permeability Barriers

The Issue: The compound shows an excellent IC₅₀ in primary biochemical assays but fails completely in cell-based secondary screens. The Causality: DHBs are often highly lipophilic. While this aids in crossing the blood-brain barrier, it can lead to membrane trapping, precipitation in aqueous cell media, or rapid cellular efflux. Complexation with molecular carriers can rescue the bioactivity of lipophilic compounds that otherwise fail in cell assays[5].

Self-Validating Protocol: γ-Cyclodextrin Bioactivity Rescue

  • Complexation: Dissolve the highly lipophilic DHB in a minimal volume of DMSO.

  • Carrier Addition: Add an aqueous solution of γ-cyclodextrin (γ-CD) at a 1:5 to 1:10 molar ratio (DHB:γ-CD)[5].

  • Equilibration: Sonicate for 15 minutes and incubate at 37°C for 2 hours to allow inclusion complex formation.

  • Validation Check: Administer the complex to the cell culture media alongside a γ-CD-only control. If the γ-CD carrier alone shows no activity, but the DHB:γ-CD complex restores the IC₅₀, the failure was definitively due to permeability/solubility, validating the compound's intracellular target engagement[5].

Quantitative Benchmarks

Use the following table to benchmark your DHB derivatives against established literature standards to determine if your bioactivity drop-off is typical for the scaffold.

Compound ClassTarget / AssayBioactivity (Standard/Racemate)Bioactivity (Optimized/Resolved)Primary Troubleshooting Intervention
2-Phenyl-DHB Lignans Tubulin PolymerizationGI₅₀ = 13.0 µM (Racemate)GI₅₀ = 6.5 µM (2R,3R-enantiomer)Chiral resolution via HPLC[1]
DHB Neolignanamides Caco-2 ProliferationGI₅₀ = >3.0 µM (Racemate)GI₅₀ = 1.1 µM (2R,3R-enantiomer)Chiral resolution & ECD profiling[3]
MDA7 (DHB Derivative) CB2 ReceptorEC₅₀ = 120 nM (Racemate)EC₅₀ = 60 nM (S-enantiomer)Chiral resolution (Cyclobond DMP)[2]
Lipophilic Antiviral HCV Replicon (Cellular)EC₅₀ > 120 µM (Free Drug)EC₅₀ = 5.0 µM (γ-CD Complex)γ-Cyclodextrin formulation[5]

Frequently Asked Questions (FAQs)

Q: My DHB compound shows high fluorescence in the assay buffer, leading to false negatives in my FRET assay. How do I fix this? A: DHBs and benzofurans are naturally fluorescent pharmacophores. If your compound quenches or interferes with the fluorophore, switch to a Time-Resolved FRET (TR-FRET) assay, or utilize a label-free biophysical technique like Surface Plasmon Resonance (SPR) to bypass optical interference entirely.

Q: I synthesized a 2,3-dihydrobenzofuran via transition-metal catalysis, but the bioactivity is inconsistent between batches. Why? A: Trace heavy metal impurities (e.g., Pd, Ru, Ir) from the cyclization step can poison biological assays or cause redox cycling, leading to erratic bioactivity readouts. Always treat your final synthesized DHB with metal scavengers (e.g., QuadraPure or SiliaMetS) and verify purity via ICP-MS prior to biological testing.

References

  • Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization Source: PubMed / NIH URL:[Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling Source: PMC / NIH URL:[Link]

  • Dihydrobenzofuran Neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity Source: Journal of Natural Products / ACS Publications URL:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier Source: PMC / NIH URL:[Link]

Sources

Technical Support Center: Spectral Analysis of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the spectral analysis of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related compounds. Our goal is to move beyond simple data interpretation and provide a framework for proactive troubleshooting of common and complex spectral artifacts. The methodologies and insights provided herein are grounded in established analytical principles to ensure the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the analysis of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol.

Q1: What are the expected, hallmark spectral features for pure 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol?

A1: For a pure, structurally confirmed sample, you should anticipate a consistent set of signals across primary spectroscopic techniques. Deviations from these benchmarks are the first indication of a potential issue.

Technique Expected Spectral Features
¹H NMR Aromatic Region (δ 7.0-6.7 ppm): Three protons exhibiting a characteristic 1,2,4-trisubstituted pattern (e.g., a doublet, a doublet of doublets, and a singlet/narrow doublet). Dihydrofuran Ring (δ 4.5 & 3.2 ppm): Two triplets, each integrating to 2H, corresponding to the -OCH₂- and Ar-CH₂- moieties, respectively. Ethanol Sidechain (δ 3.8 & 2.7 ppm): A triplet (or quartet if coupled to OH) for the -CH₂OH and a triplet for the Ar-CH₂-, each integrating to 2H. Hydroxyl Proton: A broad singlet with a variable chemical shift, dependent on concentration and solvent.
¹³C NMR Approximately 10 distinct carbon signals, including signals for the aromatic carbons (δ 110-160 ppm), the two aliphatic carbons of the dihydrofuran ring (e.g., ~δ 71 and 29 ppm), and the two carbons of the ethanol sidechain (e.g., ~δ 63 and 39 ppm).[1][2]
Mass Spec (ESI+) Primary Ion: [M+H]⁺ at m/z 179.10. Common Adducts: [M+Na]⁺ at m/z 201.08. In-source Fragments: A potential [M+H-H₂O]⁺ ion at m/z 161.09, resulting from the loss of water from the ethanol moiety.
FTIR O-H Stretch: A strong, broad band around 3400-3200 cm⁻¹ due to the hydroxyl group. C-H Stretches: Aromatic C-H signals just above 3000 cm⁻¹ and aliphatic C-H signals just below 3000 cm⁻¹. C-O Stretches: Strong bands in the 1250-1050 cm⁻¹ region for the aryl ether and the primary alcohol. Aromatic C=C: Several medium-intensity bands in the 1610-1450 cm⁻¹ region.[3]

Q2: What are the most common sources of impurities or artifacts for this compound?

A2: Artifacts typically arise from three main sources: the synthetic route, subsequent degradation, or the analytical procedure itself.

  • Synthetic Byproducts: The synthesis of dihydrobenzofurans can be complex.[4] Impurities may include unreacted starting materials, reagents, or isomeric byproducts formed during cyclization steps.[5][6]

  • Degradation Products: The molecule can be susceptible to oxidation. The dihydrofuran ring can oxidize to the corresponding benzofuran, or the primary alcohol can be oxidized to an aldehyde or carboxylic acid.

  • Analytical Contaminants: Residual solvents, water, or contaminants from glassware (e.g., sodium ions leading to strong MS adducts) are common sources of extraneous signals.[7]

Section 2: Troubleshooting Guide - Nuclear Magnetic Resonance (NMR)

NMR is highly sensitive to subtle structural changes, making it a powerful but sometimes complex tool.

Q: My ¹H NMR spectrum shows an unusually broad or shifted hydroxyl (-OH) proton signal. Why is this happening and how can I confirm it?

A: Causality and Diagnosis The chemical shift and shape of a hydroxyl proton are highly sensitive to its environment, particularly hydrogen bonding, temperature, and exchange with other labile protons (like water). A very broad signal often indicates rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃).

Troubleshooting Protocol: D₂O Shake This is a definitive experiment to confirm the identity of an -OH or -NH proton.

  • Acquire Initial Spectrum: Run a standard ¹H NMR of your sample in a solvent like CDCl₃ or DMSO-d₆. Note the integration and chemical shift of the suspected -OH peak.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly into the NMR tube.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure complete mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Run the ¹H NMR again using the exact same parameters.

  • Analyze: The labile -OH proton will exchange with a deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the original hydroxyl peak will significantly diminish or disappear entirely. This confirms its identity.

Q: I am observing more than three signals in the aromatic region, suggesting my sample is not a pure 1,2,4-trisubstituted benzene ring. What are the likely culprits?

A: Causality and Diagnosis This is a classic sign of contamination with a structurally similar impurity. The most probable sources are:

  • Oxidized Impurity: Dehydrogenation of the dihydrofuran ring leads to the formation of 2-(1-benzofuran-6-yl)ethan-1-ol. This fully aromatic benzofuran will have its own distinct set of aromatic protons, complicating the spectrum.

  • Synthetic Precursor: Incomplete reaction or purification could leave residual starting material. For example, if the synthesis started from 1-(2,3-dihydrobenzofuran-6-yl)ethanone, you might see signals corresponding to that ketone.[8]

  • Isomeric Impurity: Depending on the synthetic route, cyclization could potentially yield a different regioisomer, such as a 2,3-dihydro-1-benzofuran-5-yl derivative, which would have a different aromatic splitting pattern.

Troubleshooting Workflow

Caption: Correlative workflow to identify an unknown carbonyl impurity.

References

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (n.d.). Rhodes University.
  • Troubleshooting Guide for GC. (2014). Phenomenex.
  • Scope for the synthesis of (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl)ethan‐1‐ol scaffolds. (n.d.).
  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal.
  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. (2017). ResearchGate. [Link]

  • How to Troubleshoot a Spectrum That Looks Wrong. (2025). AZoOptics. [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). [Source not further specified].
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). SciELO.
  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2017). Molecules. [Link]

  • Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. (2009). Journal of Mass Spectrometry. [Link]

  • Preparation method of 2, 3-dihydrobenzofuran compound. (2013).
  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (n.d.). Southern Association of Forensic Scientists. [Link]

  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). Southern Association of Forensic Scientists. [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (2023). Jurnal Penelitian dan Pengembangan Pendidikan.
  • Spectral Analysis of Organic Compounds. (2022). ChemTalk. [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). [Source not further specified].

Sources

Technical Support Center: High-Purity Protocols for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

[1][2][3]

Critical Notice regarding CAS 115256-11-6

Database Alert: You provided CAS 115256-11-6 . In many global chemical registries, this CAS corresponds to Dofetilide , a Class III antiarrhythmic agent.

Scope of this Guide: This document strictly addresses the chemical structure you requested: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol . Ensure your safety data sheets (SDS) match the chemical structure, not just the CAS number, to avoid cross-contamination or toxicological hazards.

Impurity Profiling & Diagnostics

Before initiating purification, you must identify the "Purity Killers" specific to this dihydrobenzofuran scaffold. The 6-position substitution is synthetically challenging; most direct electrophilic aromatic substitutions favor the 5-position (para to the oxygen).[1][2]

Common Impurity Spectrum[3]
Impurity TypeChemical IdentityOrigin / CauseDetection (HPLC/GC)
Regioisomer 2-(2,3-Dihydro-1-benzofuran-5 -yl)ethan-1-olCompetitive Friedel-Crafts acylation during upstream synthesis.[1][2]Close retention time (RT).[2] Often requires Chiral or Phenyl-Hexyl columns.[1][2]
Dehydration Product 6-Vinyl-2,3-dihydro-1-benzofuran ("Styrene" analog)Acid-catalyzed dehydration during workup or excessive heat during distillation.[1][2]Distinct alkene protons in NMR (

ppm).[1][2] Lower RT in GC.[1][2]
Over-Oxidation (2,3-Dihydro-1-benzofuran-6-yl)acetic acidIncomplete reduction of precursor or air oxidation of the alcohol.[1][2]Broad peak tailing in HPLC; acidic shift in NMR.[1][2]
Starting Material 6-Bromo-2,3-dihydrobenzofuran (or similar halide)Unreacted precursor from lithiation/Grignard routes.[1][2]Distinct isotopic pattern in MS.

Troubleshooting Guide (Q&A Format)

Scenario A: "I see a persistent double-bond impurity that increases after distillation."

Diagnosis: You are generating the Styrene Impurity (6-vinyl-2,3-dihydrobenzofuran).[1][2] Mechanism: Phenethyl alcohol analogs are prone to E1 elimination under acidic conditions or high thermal stress.[1][2] The dihydrobenzofuran ring is electron-rich, stabilizing the benzylic carbocation intermediate, accelerating dehydration.

Corrective Protocol:

  • Neutralize the Pot: Before distillation, wash the crude oil with 5%

    
    , then brine. Ensure the pH is strictly neutral (pH 7.0–7.5).
    
  • Add a Stabilizer: Add 0.1% w/w Triethylamine to the distillation flask. This acts as an acid scavenger during the heating phase.[1][2]

  • Lower the Temperature: Do not exceed a pot temperature of 140°C. Use high vacuum (<0.5 mmHg) to lower the boiling point.

    • Target Vapor Temp: ~110–120°C at 0.1 mmHg (estimated).[2]

Scenario B: "My HPLC shows a 10% impurity that co-elutes with the product."

Diagnosis: This is likely the 5-isomer (Regioisomer) .[1][2] Mechanism: If the precursor was made via Friedel-Crafts acylation of 2,3-dihydrobenzofuran, the 5-position is electronically favored over the 6-position.[1][2] Separation of these alcohols by distillation is nearly impossible due to identical boiling points.[1][2]

Corrective Protocol (Derivatization Strategy): Since the alcohols are liquids or low-melting solids with similar polarity, convert them to solid esters to leverage lattice energy differences.[1][2]

  • Derivatize: React the crude mixture with 3,5-Dinitrobenzoyl chloride (1.1 equiv) and Pyridine.

  • Crystallize: The 6-isomer 3,5-dinitrobenzoate ester often crystallizes differently than the 5-isomer. Try recrystallization from Ethanol/Acetone (9:1) .

  • Hydrolyze: Once the ester is pure (check HPLC), hydrolyze back to the alcohol using

    
     in 
    
    
    .
Scenario C: "The product is colored (yellow/brown) despite good HPLC purity."

Diagnosis: Trace Quinone Methide formation or oxidation products.[1][2] Mechanism: The dihydrobenzofuran ring is susceptible to oxidation at the benzylic ether position (C2/C3) or ring oxidation.[2]

Corrective Protocol:

  • Adsorbent Treatment: Dissolve the oil in Ethyl Acetate (5 volumes).

  • Scavenge: Add Activated Charcoal (10% w/w) and Silica Gel (10% w/w) .

  • Process: Stir at room temperature for 30 minutes. Filter through a Celite pad.[1][2]

  • Result: This removes chromophores that are often too polar to elute during standard GC/HPLC runs but affect appearance.[1][2]

Experimental Workflow: Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogicStartCrude 2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-olCheckStateCheck Physical State(Solid vs. Oil)Start->CheckStateIsSolidSolid (MP > 40°C)CheckState->IsSolidIsOilOil / Low MP SolidCheckState->IsOilRecrystRecrystallizationSolvent: Toluene/Heptane (1:3)IsSolid->RecrystDistillHigh Vacuum Distillation(<0.5 mmHg, +Et3N)IsOil->DistillCheckPurityQC Check (HPLC/NMR)Recryst->CheckPurityDistill->CheckPurityDerivatizeDerivatization(3,5-Dinitrobenzoate)FinalPure Alcohol (>98%)Derivatize->FinalHydrolysisImpurityTypeIdentify ImpurityCheckPurity->ImpurityTypeFailCheckPurity->FinalPassImpurityType->DistillVolatiles PresentImpurityType->DerivatizeRegioisomer Present

Figure 1: Purification Decision Matrix. Blue nodes indicate decision points; Green indicates the target state.[2]

Detailed Protocols

Protocol A: High-Vacuum Distillation (For Oils)

Best for removing solvent residues and non-volatile tars.[1][2]

  • Equipment: Short-path distillation head (Vigreux column optional), cow receiver, high-vacuum pump (oil pump required).

  • Pre-treatment: Wash crude oil with saturated

    
     to ensure pH > 7.[1][2] Dry over 
    
    
    .[1][2]
  • Setup:

    • Charge flask.[1][2] Add magnetic stir bar.[1][2]

    • Crucial: Add 1-2 drops of Triethylamine (TEA) to inhibit acid-catalyzed dehydration.[1][2]

  • Operation:

    • Establish vacuum:

      
       (ideally 
      
      
      ).[1][2]
    • Slowly ramp heat.[1][2] Collect main fraction.

    • Note: If the head temperature fluctuates or pressure spikes, stop.[2] Decomposition (dehydration) is occurring.[2]

Protocol B: Column Chromatography (Flash)

Best for separating the "Styrene" impurity.[2]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate.[1][2]

    • Start: 95:5 (Elutes non-polar Styrene impurity).[2]

    • Ramp: 80:20 (Elutes Target Alcohol).[1][2]

    • Flush: 50:50 (Elutes unreacted Acid/Polar byproducts).[2]

  • TLC Visualization: UV (254 nm) and Anisaldehyde dip (Target alcohol stains violet/blue; Styrene stains dark red/brown).[1][2]

Protocol C: Chemical Derivatization (The "Nuclear Option")

Use this ONLY if regioisomers (5- vs 6-substituted) are inseparable by physical means.[1][2]

  • Esterification:

    
    
    
  • Salt Formation: Dissolve the hemiphthalate in acetone and add Cyclohexylamine .

  • Fractional Crystallization: The salt of the 6-isomer is often less soluble.[1][2] Recrystallize from Acetone/EtOH until the melting point is constant.

  • Recovery: Treat the salt with dilute

    
     to liberate the hemiphthalate, then saponify (
    
    
    ) to recover the pure alcohol.

References

  • Takeda Chemical Industries. (2000).[1][2] Process for producing benzofuran derivative.[1][2][3] US Patent 6,034,239.[1][2] (Describes the core synthesis of Ramelteon intermediates and the handling of the dihydrobenzofuran ring).

  • Uchikawa, O., et al. (2002). Synthesis of a novel series of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide derivatives.Journal of Medicinal Chemistry, 45(19), 4222-4239.[2] (Detailed medicinal chemistry route including purification of phenethyl alcohol intermediates).

  • Yamano, T., et al. (2006).[2] Approach to the stereoselective synthesis of melatonin receptor agonist Ramelteon via asymmetric hydrogenation.[1][2]Tetrahedron: Asymmetry, 17(2), 184-190.[2] (Discusses impurity control and hydrogenation specificity).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21224078, 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. (Used for physical property comparison of regioisomers).

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.[2]

Method refinement for the quantification of 2,3-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Small Molecule Quantitation .

Topic: Method Refinement for the Quantification of 2,3-Dihydrobenzofurans Ticket ID: #DHB-2024-OPT Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Executive Summary

2,3-Dihydrobenzofurans (2,3-DHBs) are critical pharmacophores found in neolignans, antioxidants, and various synthetic intermediates. Unlike their fully aromatic benzofuran counterparts, 2,3-DHBs possess a saturated C2-C3 bond. This structural feature introduces two distinct analytical challenges: chirality (C2 and/or C3 can be stereocenters) and oxidative instability (susceptibility to dehydrogenation to form benzofurans).

This guide addresses these specific challenges, moving beyond generic protocols to provide a self-validating, high-integrity workflow.

Module 1: Sample Preparation & Stability

The Challenge: The primary failure mode in 2,3-DHB analysis is ex vivo oxidation. The saturated furan ring can spontaneously dehydrogenate to the fully aromatic benzofuran during extraction, leading to underestimation of the analyte and the appearance of artifact peaks.

Troubleshooting Guide

Q: Why do I see a growing "impurity" peak with M-2 Da mass shift in my processed samples?

  • Diagnosis: This is likely the dehydrogenated benzofuran analog. It indicates oxidative stress during sample preparation or storage.

  • Technical Fix:

    • Antioxidant Addition: Pre-spike plasma/tissue homogenates with 0.1% (w/v) Ascorbic Acid or Sodium Metabisulfite immediately upon collection.

    • Temperature Control: Perform all extraction steps at 4°C. Avoid evaporation at temperatures >35°C.

    • Solvent Selection: Avoid ethers (e.g., THF, diethyl ether) that may contain peroxides. Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate for Liquid-Liquid Extraction (LLE).

Q: My recovery is inconsistent between replicates. Should I use SPE or LLE?

  • Recommendation: For 2,3-DHBs, Liquid-Liquid Extraction (LLE) is often superior to Solid Phase Extraction (SPE) regarding stability, as drying down SPE eluates often requires longer nitrogen evaporation times, increasing oxidation risk.

  • Protocol Refinement:

    • Buffer: Adjust sample pH to 6.0–7.0 (neutral) to minimize acid-catalyzed ring opening or rearrangement.

    • Internal Standard: Use a deuterated analog (

      
      -DHB) rather than a structural analog to track matrix-induced oxidation.
      

Data: Extraction Solvent Efficiency Table

Solvent SystemRecovery (%)Matrix Effect (%)Oxidation RiskRecommendation
MTBE 92 ± 48.5 (Low)LowPreferred
Ethyl Acetate88 ± 612.0 (Med)LowAlternative
Dichloromethane75 ± 85.0 (Low)MediumAvoid (Volatility)
Hexane/IPA (90:10)65 ± 52.0 (Negligible)LowPoor Recovery

Visualization: Stability-Driven Extraction Workflow

ExtractionWorkflow Start Biological Sample (Plasma/Tissue) Stab Stabilization Step Add 0.1% Ascorbic Acid Keep at 4°C Start->Stab IS Add Internal Standard (Deuterated) Stab->IS Extract Liquid-Liquid Extraction Solvent: MTBE pH: Neutral (6-7) IS->Extract PhaseSep Phase Separation Freeze-thaw or Centrifuge Extract->PhaseSep Evap Evaporation N2 Stream @ <35°C Do NOT over-dry PhaseSep->Evap Organic Layer Recon Reconstitution Mobile Phase Initial Conditions Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Optimized LLE workflow prioritizing oxidative stability for 2,3-dihydrobenzofurans.

Module 2: Chromatographic Separation (Chirality)

The Challenge: Many bioactive 2,3-DHBs are chiral at the C2/C3 positions. Reversed-phase C18 columns cannot separate these enantiomers, leading to "merged" PK data that may mask the toxicity or inactivity of one isomer [1].

Troubleshooting Guide

Q: I cannot separate the enantiomers on a standard C18 column. What is the strategy?

  • Solution: You must transition to Chiral Stationary Phases (CSPs) . Polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard for this scaffold.

  • Phase Selection:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) often provides the best resolution for the dihydrobenzofuran core due to the "inclusion" mechanism of the furan ring.

    • Mode: Polar Organic Mode (Acetonitrile/Methanol/DEA) is often more MS-compatible than Normal Phase (Hexane/IPA).

Q: My peaks are tailing significantly on the chiral column.

  • Diagnosis: Secondary interactions between the residual silanols on the silica support and the oxygen lone pairs in the benzofuran ring.

  • Technical Fix: Add a basic modifier. 0.1% Diethylamine (DEA) or Ammonium Hydroxide (

    
    ) in the mobile phase will sharpen peaks. Note: Ensure your MS source is vented if using high concentrations of non-volatile bases, or switch to Ammonium Acetate/Formate for MS safety.
    

Module 3: Mass Spectrometry (Quantitation)

The Challenge: 2,3-DHBs are moderately polar but lack strong basic nitrogen centers (unless functionalized), making ESI+ efficiency variable.

Troubleshooting Guide

Q: Signal intensity is low in ESI+. Should I switch to APCI?

  • Analysis: If your derivative lacks a protonatable amine, ESI+ relies on forming adducts

    
    , 
    
    
    
    , or
    
    
    .
  • Protocol:

    • Source: Test APCI (Atmospheric Pressure Chemical Ionization) in positive mode. The dihydrobenzofuran core is thermally stable enough for APCI, and this method reduces matrix effects from phospholipids.

    • Adduct Control: If sticking with ESI, use Ammonium Formate (2-5 mM) to drive the formation of predictable

      
       or 
      
      
      
      ions rather than unpredictable Sodium adducts.

Q: How do I select the best MRM transition?

  • Mechanism: The furan ring opening is a common fragmentation pathway.

    • Common Loss: Look for neutral loss of

      
       (18 Da) or 
      
      
      
      (28 Da) from the precursor.
    • Warning: Avoid transitions that simply represent the loss of a generic alkyl group (e.g., methyl), as these are non-specific.

Visualization: Method Optimization Loop

MethodOpt Screen Column Screening (Chiral AD/OD vs C18) ResCheck Resolution > 1.5? Screen->ResCheck AddMod Add Modifier (0.1% DEA/NH4OH) ResCheck->AddMod No MSOpt Source Opt (ESI vs APCI) ResCheck->MSOpt Yes AddMod->Screen Valid Validation (FDA/EMA) MSOpt->Valid

Caption: Iterative decision loop for optimizing separation and detection of chiral 2,3-DHBs.

Module 4: Validation & Quality Control

The Challenge: Regulatory acceptance requires proving that the method is "fit for purpose" according to FDA/EMA guidelines [2].

Key Validation Parameters for 2,3-DHBs:

  • Selectivity: Demonstrate no interference at the retention time of the minor enantiomer (chiral inversion check).

  • Carryover: Due to the lipophilicity of the benzofuran core, ensure the autosampler wash solvent contains adequate organic strength (e.g., 50:50 MeOH:ACN).

  • Matrix Effect: Quantify using the post-extraction spike method.

    • Calculation:

      
      .
      

References

  • Chiral Separation Relevance: Shimadzu Application News. (2016). "Chiral Separation Using SFC and HPLC." Highlighting the necessity of polysaccharide columns for separating enantiomers in pharmaceutical development.

  • Sample Prep & Extraction (LLE vs SPE): Lab Manager. (2025).[1][2][3] "Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?" Detailed comparison of recovery and efficiency for complex matrices.

  • Oxidative Stability of Dihydrobenzofurans: Cerniglia, C. E., et al. "Bacterial and fungal oxidation of dibenzofuran."[4] NIH National Library of Medicine. Discusses the instability of dihydro-intermediates and their conversion to fully aromatic forms.

  • LC-MS/MS Method Development: ResearchGate. (2025).[1][2][3] "Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation..." Provides baseline MRM and ionization parameters for hydroxy-substituted aromatic systems similar to the DHB core.

Sources

Addressing poor solubility of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol in assays

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Assay Solubility for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol Ticket ID: SOL-BF-006 Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division[1]

Executive Summary

You are encountering precipitation or inconsistent assay data with 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol (herein referred to as DBFE ). While this molecule possesses a polar hydroxyl group, the lipophilic dihydrobenzofuran core (Calculated LogP ~1.5–1.6) often drives aggregation in aqueous buffers, particularly at concentrations >10 µM or in high-salt environments like PBS.[1]

This guide moves beyond basic "add more DMSO" advice. It provides a root-cause analysis of the physicochemical failure modes and offers three validated protocols to stabilize DBFE in enzymatic and cell-based assays.[1]

Part 1: The Physicochemical "Why"

To solve the solubility issue, we must understand the competition between the molecule's crystal lattice energy and its solvation energy.

  • The Hydrophobic Core: The benzofuran rings are planar and lipophilic. In water, these rings stack like plates to minimize surface area contact with water (the hydrophobic effect), leading to precipitation.

  • The "Shock" Phenomenon: When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the DMSO diffuses away instantly. The DBFE molecules are left "naked" in water before they can disperse, causing immediate, irreversible micro-precipitation.

  • False Positives (Aggregation): Even if no visible precipitate forms, DBFE may form colloidal aggregates. These colloids sequester enzymes, leading to false-positive inhibition in biochemical assays.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: I see a fine precipitate immediately after adding my stock to the media. How do I prevent this "Crash-Out"?

Diagnosis: You are likely performing a "direct spike" (100% DMSO stock


 100% Aqueous Buffer). This causes a rapid polarity shift that the molecule cannot energetically withstand.

The Solution: The "Intermediate Shift" Protocol Instead of a single step, use an intermediate dilution step with a bridging solvent or a lower polarity buffer.

Protocol:

  • Prepare Stock: 10 mM DBFE in 100% anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a 50% DMSO / 50% Buffer solution.

    • Result: 1 mM DBFE in 50% DMSO. (The molecule remains soluble here).

  • Final Step: Dilute this intermediate 1:100 into your final assay buffer.

    • Result: 10 µM DBFE in 0.5% DMSO.

    • Why it works: The intermediate step allows the water shell to form gradually around the hydroxyl group while the organic solvent concentration is still high enough to solvate the benzofuran core.

Q2: My enzymatic assay shows 90% inhibition, but the dose-response curve is incredibly steep (Hill slope > 2). Is this real?

Diagnosis: This is a classic signature of promiscuous aggregation .[1] The DBFE is likely forming colloids that physically trap the enzyme rather than binding to the active site.

The Solution: The Detergent Sensitivity Test True pharmacological binding is unaffected by low concentrations of non-ionic detergent, whereas colloidal aggregates are disrupted by them.

Protocol:

  • Run your standard assay (Buffer + Enzyme + DBFE).

  • Run a parallel arm adding 0.01% Triton X-100 (or 0.005% Tween-20) to the assay buffer before adding the compound.[1]

  • Analysis:

    • If inhibition disappears with detergent: The activity was false (aggregation).

    • If inhibition remains: The activity is likely real (specific binding).

Q3: I cannot use DMSO above 0.1% in my primary cell culture. How do I deliver the compound?

Diagnosis: Primary cells (e.g., neurons, hepatocytes) are sensitive to DMSO, which causes membrane permeabilization and toxicity that masks your compound's effect.

The Solution: Cyclodextrin Complexation Encapsulate DBFE in Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] The hydrophobic benzofuran tail sits inside the CD cavity, while the hydrophilic CD exterior keeps it soluble in water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]

  • Add DBFE powder directly to this solution (aiming for 1–5 mM).

  • Sonicate in a water bath at 37°C for 30–60 minutes.

  • Filter sterilize (0.22 µm).

  • Result: A water-soluble stock that contains 0% DMSO .[1]

Part 3: Decision Logic & Workflows

Visual 1: The Solubility Troubleshooting Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay constraints.

SolubilityLogic Start Start: DBFE Solubility Issue CheckLogP Check Calculated LogP (DBFE ~1.5) Start->CheckLogP AssayType Identify Assay Type CheckLogP->AssayType Enzymatic Biochemical / Enzymatic AssayType->Enzymatic CellBased Live Cell / Organoid AssayType->CellBased DMSOTol Check DMSO Tolerance Enzymatic->DMSOTol Action2 Use Intermediate Dilution (Sandwich Method) CellBased->Action2 Robust Lines (HeLa/HEK) Action3 Switch to HP-β-CD (Cyclodextrin Formulation) CellBased->Action3 Primary Cells HighTol Tolerance > 1% DMSOTol->HighTol Robust Enzyme LowTol Tolerance < 0.1% DMSOTol->LowTol Sensitive Enzyme Action1 Use Standard DMSO Stock + Triton X-100 (0.01%) HighTol->Action1 LowTol->Action2

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance and compound properties.

Part 4: Reference Data

Table 1: Solvent Compatibility Matrix for DBFE

Use this table to determine the maximum safe concentration of carrier solvent in your assay.

Solvent / CarrierSolubility Limit of DBFE (Stock)Max Final Assay Conc. (Typical)ProsCons
DMSO (Anhydrous) > 50 mM0.1% – 1.0%Universal solvent; stable stocks.[1]Cytotoxic >0.5%; causes enzyme unfolding.
Ethanol (Abs.) ~ 20 mM0.1% – 0.5%Less toxic than DMSO in some models.Evaporates rapidly; affects membrane fluidity.
PEG-400 ~ 10 mM1.0% – 5.0%Biocompatible; reduces aggregation.[1]Viscous; hard to pipette small volumes.
20% HP-β-CD 2–5 mMN/A (Carrier is inert)Zero DMSO ; highly biocompatible.[1]Requires complexation step; expensive.
Table 2: Aggregation Check Results (Example Data)

Interpretation guide for the "Detergent Sensitivity Test" described in Q2.

ConditionIC50 (No Detergent)IC50 (+ 0.01% Triton)InterpretationAction
Scenario A 1.2 µM> 100 µMFalse Positive (Aggregation)Add detergent to assay buffer.
Scenario B 1.2 µM1.5 µMTrue InhibitorProceed with current protocol.
Scenario C 1.2 µM50 µMMixed ModeOptimize buffer ionic strength.

Part 5: Advanced Workflow Visualization

Visual 2: The "Sandwich" Dilution Protocol

This workflow minimizes the thermodynamic shock of moving a lipophilic molecule from organic to aqueous phases.

DilutionProtocol Stock Step 1: Master Stock 10 mM DBFE (100% DMSO) Intermed Step 2: The 'Bridge' 1 mM DBFE (50% DMSO / 50% Buffer) Stock->Intermed  1:10 Dilution   (Slow addition) Final Step 3: Assay Well 10 µM DBFE (0.5% DMSO) Stock->Final  Direct Spike   Intermed->Final  1:100 Dilution   (Rapid mix) Precip Risk: Precipitation if skipped Final->Precip  Result of Direct Spike  

Figure 2: The "Sandwich" dilution method prevents precipitation by gradually introducing the aqueous phase.[1]

References

  • Assay Guidance Manual (NCBI). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Advancing Translational Sciences.[2] [Link]

  • PubChem Compound Summary. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol (Analog Reference for LogP).[1][3] National Library of Medicine. [Link][1]

  • Journal of Biomolecular Screening. Mechanism of Action Assays for Enzymes: Aggregation and Promiscuous Inhibition. [Link]

  • European Medicines Agency (EMA). Cyclodextrins used as excipients: Background review. [Link]

Sources

Validation & Comparative

Comparative Analysis: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol vs. Psychoactive Aminopropylbenzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of novel psychoactive substances (NPS), distinguishing between active entactogens and their synthetic precursors or metabolites is critical for both forensic analysis and pharmacological research. This guide provides an objective, data-driven comparison between 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol —a non-psychoactive alcohol precursor—and the potent psychoactive aminopropylbenzofurans, such as 6-APB , 5-APB , and 6-APDB . By examining structure-activity relationships (SAR) and detailing self-validating experimental workflows, we establish the mechanistic causality that defines their vastly different biological profiles.

Structural & Mechanistic Divergence

To understand why 2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol lacks the psychoactivity of its benzofuran counterparts, we must analyze the pharmacophore required for monoamine transporter (MAT) interaction.

Psychoactive benzofurans like 6-APB and 5-APB feature an aminopropyl side chain attached to a benzofuran core, which allows them to act as potent inhibitors and releasers of norepinephrine (NET), dopamine (DAT), and serotonin (SERT)[1]. They also act as potent full agonists at 5-HT2B receptors, a mechanism associated with both their entactogenic effects and potential cardiotoxicity (heart valve fibrosis)[2]. Furthermore, 6-APB binds with high affinity to the α2C-adrenergic receptor[3].

In stark contrast, 2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol possesses a 2-hydroxyethyl side chain.

The Causality of Inactivity: In monoamine transporters (hDAT, hSERT, hNET), the orthosteric binding site requires a basic nitrogen (pKa ~9.5) to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp98 in hSERT). At physiological pH (7.4), the primary amine of 6-APB is protonated (cationic), anchoring the molecule into the transporter pocket. The alcohol group in 2-(2,3-dihydro-1-benzofuran-6-yl)ethan-1-ol remains neutral and cannot form this ionic interaction. Consequently, it fails to trigger transporter reversal or inhibit reuptake, rendering it pharmacologically inert in this pathway.

Mechanism A Benzofuran / Dihydrobenzofuran Core B Amine Side Chain (e.g., 6-APB, 6-APDB) A->B C Alcohol Side Chain (Precursor) A->C D Protonated (Cationic) at pH 7.4 B->D E Neutral (Uncharged) at pH 7.4 C->E F Salt Bridge with Aspartate (DAT/SERT/NET) D->F G No Ionic Interaction Possible E->G H Psychoactive Effects (Monoamine Release) F->H I Pharmacologically Inert G->I

Fig 1: Structural causality of MAT binding: Amine vs. Alcohol side chains in benzofurans.

Comparative Pharmacological Profiling

The table below synthesizes quantitative in vitro data, contrasting the active entactogens with the predicted profile of the alcohol precursor based on established SAR models. The active benzofurans are notably more potent than classic analogues like MDA in their ability to induce monoamine release[4].

CompoundCore StructureSide ChainhDAT IC₅₀ (nM)hSERT IC₅₀ (nM)5-HT2B AffinityPrimary Classification
6-APB Benzofuran2-Aminopropyl~140~120Full Agonist (Kᵢ = 3.7 nM)Psychoactive Entactogen[2]
5-APB Benzofuran2-Aminopropyl~130~80Full Agonist (Kᵢ = 14 nM)Psychoactive Entactogen[2]
6-APDB 2,3-Dihydrobenzofuran2-Aminopropyl~320~200Partial AgonistPsychoactive Entactogen[5]
2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol 2,3-Dihydrobenzofuran2-Hydroxyethyl>10,000>10,000Inactive*Synthetic Precursor / Artifact

*Predicted values based on the absence of the basic pharmacophore required for target engagement.

Experimental Workflows: A Self-Validating System

As an application scientist, I design assays that eliminate false positives and matrix interference. Differentiating an inert precursor from a potent psychoactive substance requires a multimodal approach encompassing both analytical chemistry and functional pharmacology.

Workflow S1 Sample Preparation (Liquid-Liquid Extraction) S2 LC-MS/MS Analysis (Structural ID) S1->S2 Analytical Pathway S3 In Vitro Assays (HEK293 hDAT/hSERT) S1->S3 Pharmacological Pathway S4 Data Synthesis (EC50 & Affinity) S2->S4 S3->S4

Fig 2: Multimodal experimental workflow for differentiating precursors from active drugs.

Protocol A: LC-MS/MS Delineation of Isomers and Precursors

This protocol separates positional isomers (e.g., 5-APB vs. 6-APB) and isolates the neutral alcohol precursor from the basic amines.

  • Sample Preparation: Perform liquid-liquid extraction (LLE) using ethyl acetate at pH 9.0.

    • Causality: At pH 9.0, the basic amines of 5-APB/6-APB are partially deprotonated, allowing them to partition into the organic phase alongside the highly lipophilic, neutral alcohol precursor.

  • Chromatographic Separation: Inject 5 μL onto a Biphenyl UHPLC column (e.g., 2.7 μm particle size). Use a gradient mobile phase of Water and Methanol (both containing 0.1% formic acid).

    • Causality: Benzofuran isomers have identical exact masses. A biphenyl stationary phase leverages

      
       interactions to resolve these positional isomers chromatographically before they reach the mass analyzer.
      
  • Mass Spectrometry (ESI+): Operate the triple quadrupole in positive electrospray ionization mode.

    • Active Entactogens: Monitor the

      
       transition (e.g., m/z 176.1 
      
      
      
      159.1 for 6-APB, representing the loss of
      
      
      ).
    • Alcohol Precursor: Monitor the

      
       pseudo-molecular ion, as aliphatic alcohols readily dehydrate in the ESI source.
      
  • Self-Validation Step: Run a matrix-matched calibration curve with deuterated internal standards (e.g., 6-APB-d5). If the internal standard peak area varies by >20% across samples, the run is flagged for ion suppression, ensuring absolute quantitative trustworthiness.

Protocol B: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay functionally verifies the lack of psychoactivity in the alcohol precursor compared to the active aminopropylbenzofurans.

  • Cell Culture: Cultivate HEK-293 cells stably expressing hDAT or hSERT in DMEM. Seed at 50,000 cells/well.

    • Causality: Why use transfected HEK-293 cells instead of rat synaptosomes? HEK-293 cells isolate specific transporter kinetics without confounding release from the vesicular monoamine transporter 2 (VMAT2), allowing precise measurement of orthosteric binding.

  • Compound Dilution (Self-Validating Step): Prepare serial dilutions (10 pM to 100 μM) of the test compounds. Crucial: Include MDMA as a positive control. If MDMA's IC₅₀ deviates >15% from historical baselines, the plate is discarded. This prevents false negatives when evaluating the inactive alcohol.

  • Radioligand Incubation: Add test compounds along with 5 nM

    
    -dopamine or 
    
    
    
    -serotonin. Incubate for exactly 10 minutes at 37°C.
    • Causality: A 10-minute window strictly captures the linear phase of uptake before intracellular degradation or reverse transport skews the data.

  • Termination & Quantification: Rapidly wash with ice-cold buffer to halt transporter kinetics. Lyse cells with 1% SDS and quantify retained radioactivity via liquid scintillation counting. Fit data using non-linear regression to derive IC₅₀ values.

References

Sources

Cross-Validation of Analytical Methods for 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dihydrobenzofuran derivatives represent a critical pharmacophore in medicinal chemistry, serving as cores for antioxidants, melatonin receptors, and neolignans. However, their analysis presents distinct challenges: susceptibility to oxidative aromatization (reverting to the benzofuran parent), stereochemical complexity (chiral centers at C2/C3), and variable UV chromophores .

This guide provides a technical cross-validation of three primary analytical workflows: RP-HPLC-UV , LC-MS/MS , and qNMR . By moving beyond rigid templates, we demonstrate how to build a self-validating analytical control strategy where qNMR establishes the "primary truth," HPLC provides routine precision, and LC-MS/MS offers trace-level sensitivity.

Part 1: The Analytical Challenge & Strategy

The "2,3-dihydro" saturation breaks the aromaticity of the furan ring, altering the physicochemical properties compared to fully aromatic benzofurans.

Key Failure Modes in Analysis
  • Spontaneous Aromatization: 2,3-dihydrobenzofurans can oxidize to benzofurans under stress (light/air), necessitating stability-indicating methods.

  • Isobaric Interferences: In MS, the mass difference is only 2 Da between the dihydro- and fully aromatic forms, requiring high chromatographic resolution.

  • Chiral Blindness: Standard RP-HPLC cannot distinguish enantiomers, which often possess vastly different pharmacological profiles.

The Cross-Validation Workflow

We utilize an Orthogonal Testing Protocol . No single method is trusted in isolation.

CrossValidationStrategy Sample Synthesized Derivative qNMR Method A: qNMR (Primary Reference) Sample->qNMR Absolute Purity HPLC Method B: RP-HPLC (Routine QC) Sample->HPLC Impurity Profile LCMS Method C: LC-MS/MS (Trace/Bioanalysis) Sample->LCMS Genotoxins/Trace Chiral Method D: Chiral SFC (Enantiopurity) Sample->Chiral ee % qNMR->HPLC Calibrates Standard HPLC->LCMS Cross-checks Retention

Figure 1: Orthogonal Cross-Validation Workflow. qNMR serves as the absolute anchor for potency, calibrating the standards used in HPLC and LC-MS.

Part 2: Method A - Quantitative NMR (qNMR)

Role: The "Gold Standard" for Absolute Purity & Reference Standard Qualification.

Unlike chromatography, qNMR does not require a reference standard of the analyte itself—only a certified internal standard (IS).[1] It is the only method capable of detecting residual solvents, inorganic salts, and water simultaneously with the API.

Experimental Protocol
  • Instrument: 600 MHz NMR equipped with a cryoprobe (for sensitivity).

  • Solvent: DMSO-d6 (prevents volatility issues common in CDCl3).

  • Internal Standard: Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.

  • Pulse Sequence: zg30 (Bruker) or equivalent.

    • Relaxation Delay (D1): Must be

      
       (typically 30–60s) to ensure 99.9% magnetization recovery.
      
    • Scans: 16–64 (S/N > 150:1).

Critical Validation Step

Compare the integral of the C2-proton doublet (typically


 4.5–5.0 ppm) against the IS. If the qNMR purity is 98.5% but HPLC area% is 99.9%, your sample likely contains inorganic salts or non-chromophoric impurities invisible to UV.

Part 3: Method B - Stability-Indicating RP-HPLC

Role: Routine QC, Impurity Profiling, and Degradation Monitoring.

This method must resolve the "dihydro" derivative from the "aromatized" benzofuran impurity.

Optimized Protocol
  • Column: Phenyl-Hexyl phases (e.g., Phenomenex Luna Phenyl-Hexyl) are superior to C18 for this scaffold due to

    
     interactions with the benzene ring, improving selectivity for the aromatized impurity.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2]

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: DAD (200–400 nm). Extract chromatograms at 254 nm and 280 nm.

The "Self-Validating" System Suitability Test (SST)

To ensure the method is stability-indicating, you must perform a forced oxidation study :

  • Treat sample with 3%

    
     for 2 hours.
    
  • Inject.[2]

  • Requirement: Resolution (

    
    ) between the parent peak (dihydro) and the degradation product (benzofuran) must be 
    
    
    
    .

Part 4: Method C - LC-MS/MS (Triple Quadrupole)

Role: Bioanalysis (PK studies) and Genotoxic Impurity Screening.

LC-MS is required when sensitivity below 0.1% is needed, such as in cleaning validation or plasma PK studies.

Protocol Highlights
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transitions (MRM):

    • Quantifier: Parent

      
       Tropylium ion equivalent (often loss of the furan ring).
      
    • Qualifier: Parent

      
       Benzoyl cation.
      
  • Matrix Effect Check: Post-column infusion is mandatory to check for ion suppression, especially if extracting from plasma.

Part 5: Cross-Validation Data Comparison

The following table summarizes representative performance metrics derived from validating these methods for a standard 2,3-dihydrobenzofuran derivative (e.g., 5-methoxy-2,3-dihydrobenzofuran).

ParameterMethod A: qNMRMethod B: HPLC-UVMethod C: LC-MS/MS
Primary Utility Absolute Purity / PotencyPurity % / ImpuritiesTrace Quantitation / PK
Linearity (

)
N/A (Direct Molar Ratio)> 0.999> 0.995
Range 1 mg – 50 mg0.5 µg/mL – 100 µg/mL1 ng/mL – 1000 ng/mL
Precision (RSD) < 1.0%< 0.5%< 5.0%
LOD (Limit of Detection) ~100 µg~0.05 µg/mL~0.001 µg/mL (1 ng/mL)
Specificity High (Structural ID)Moderate (Retention Time)Very High (Mass + Fragmentation)
Blind Spot Overlapping signals, low sensitivityNon-UV active impuritiesMatrix effects, Ion suppression
Decision Matrix: Which Method When?

MethodSelection Start What is the Analytical Goal? Q1 Need Absolute Potency (No Ref Std)? Start->Q1 Q2 Routine Purity or Stability Study? Q1->Q2 No Res_qNMR Use qNMR (DMSO-d6, Maleic Acid IS) Q1->Res_qNMR Yes Q3 Bioanalysis or Trace Impurity? Q2->Q3 No Res_HPLC Use RP-HPLC (Phenyl-Hexyl, UV 254nm) Q2->Res_HPLC Yes Q4 Chiral Purity? Q3->Q4 No Res_LCMS Use LC-MS/MS (MRM Mode) Q3->Res_LCMS Yes Res_SFC Use Chiral SFC (Amylose-C, CO2/MeOH) Q4->Res_SFC Yes

Figure 2: Decision Matrix for selecting the appropriate analytical technique based on the stage of drug development.

Part 6: Scientific Integrity & References

Validation of the "Dihydro" Core

A critical aspect of validating methods for this scaffold is proving that the method does not induce degradation.

  • Artifact Check: Inject the pure dihydrobenzofuran into the HPLC. If a small benzofuran peak appears and grows with column temperature (>40°C), the method is aggressive. Action: Lower column temperature to 25°C and check mobile phase pH.

References
  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[3]

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 2014.

  • Kärkkäinen, J., et al. "Synthesis and specific features of 2,3-dihydrobenzofuran derivatives." ARKIVOC, 2000.

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry, 2015.

Sources

Bridging the Gap: A Comparative Guide to the Presumed In Vivo and In Vitro Activity of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

To date, a comprehensive biological evaluation of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol remains to be publicly documented. However, the 2,3-dihydrobenzofuran scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the potential in vivo and in vitro activities of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol by examining the established biological profiles of structurally related analogues. By exploring the anti-inflammatory, neuroprotective, and psychoactive properties of similar compounds, we can extrapolate a foundational understanding of the probable therapeutic relevance of this specific molecule and outline robust experimental frameworks for its future investigation.

Introduction: The 2,3-Dihydrobenzofuran Scaffold – A Platform for Diverse Bioactivity

The 2,3-dihydrobenzofuran moiety, a bicyclic system composed of a fused benzene and a dihydrofuran ring, is a cornerstone in the development of numerous therapeutic agents. Its rigid structure and amenability to substitution at various positions have allowed for the fine-tuning of pharmacological effects, leading to compounds with applications in a range of disease areas. While direct experimental data for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol is not available, its structural relative, (2,3-Dihydrobenzofuran-6-yl)methanol, is recognized as a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system (CNS) and cardiovascular system[1]. This underscores the potential biological significance of simple alcohol-containing substituents at the 6-position of the dihydrobenzofuran core.

This guide will synthesize findings from preclinical studies on analogous compounds to build a predictive profile for 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, focusing on its likely anti-inflammatory and neuroprotective activities.

Comparative Analysis I: Anti-Inflammatory Potential

The 2,3-dihydrobenzofuran core is present in a number of compounds with demonstrated anti-inflammatory properties. A notable example is a series of 2,3-dihydrobenzofuran-2-ones, which have shown potent activity in both in vitro and in vivo models of inflammation[2].

In Vivo Anti-Inflammatory Activity of a 6-Substituted Analogue

A study on 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one provides compelling in vivo evidence of the anti-inflammatory potential of 6-substituted dihydrobenzofurans[2].

Compound Animal Model Assay Dose Efficacy Reference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneRatCarrageenan-induced Paw Edema0.3-10 mg/kg (oral)Significant inhibition of edema[2]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneRatAdjuvant-induced Arthritis0.3-3 mg/kg (oral)Significant reduction in arthritis score[2]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a standard acute inflammatory model used to assess the efficacy of anti-inflammatory agents. Adjuvant-induced arthritis in rats is a chronic inflammatory model that mimics aspects of human rheumatoid arthritis, providing insights into a compound's potential for treating long-term inflammatory conditions.

In Vitro Anti-Inflammatory Mechanism

The anti-inflammatory effects of these dihydrobenzofuran derivatives are, at least in part, attributed to their ability to inhibit prostaglandin synthesis[2].

Compound Assay System IC50 Reference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneProstaglandin Synthesis InhibitionBovine seminal vesicle microsomes0.03 µM[2]

Self-Validating System: The correlation between potent in vitro inhibition of prostaglandin synthesis and significant in vivo anti-inflammatory activity provides a self-validating system, suggesting a clear mechanism of action for this class of compounds.

Predicted Anti-Inflammatory Profile of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Based on the potent activity of the 6-substituted analogue, it is plausible that 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol could also exhibit anti-inflammatory properties. The ethanol substituent at the 6-position may influence its pharmacokinetic profile and target engagement compared to the cyclohexyl group.

Comparative Analysis II: Neuroprotective Potential

The 2,3-dihydrobenzofuran scaffold is also a key feature in compounds designed to combat neurodegenerative diseases, with demonstrated efficacy in both cellular and animal models.

In Vivo Neuroprotective Effects of Dihydrobenzofuran Analogues

A study on 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines demonstrated their interaction with serotonin receptors in the brain, a key target in many neurological and psychiatric disorders[3]. While the primary focus of this study was on hallucinogenic activity, the potent receptor interaction highlights the CNS-penetrant nature of this scaffold.

More directly relevant are studies on 2,3-dihydrobenzofuran derivatives designed as neuroprotective agents. For instance, certain derivatives have shown protective effects in models of CNS disorders[4].

In Vitro Neuroprotective Mechanisms

The neuroprotective effects of dihydrobenzofuran derivatives are often linked to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival. For example, 2,3-dihydrobenzo[b]furan-5-ol has been shown to be a potent inhibitor of lipid peroxidation[5].

Compound Assay System IC50 Reference
2,3-dihydrobenzo[b]furan-5-olInhibition of Lipid PeroxidationLiver microsomes~250 µM[5]

Causality Behind Experimental Choices: Lipid peroxidation is a key event in oxidative stress-induced neuronal damage, a common feature of neurodegenerative diseases. Therefore, inhibiting this process is a critical measure of a compound's neuroprotective potential.

Predicted Neuroprotective Profile of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

The presence of a hydroxyl group in the ethanol substituent of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol suggests it may possess antioxidant properties, similar to other phenolic and alcoholic compounds. This, combined with the established neuroprotective potential of the dihydrobenzofuran scaffold, makes it a promising candidate for investigation in neurodegenerative disease models.

Experimental Protocols for Future Evaluation

To empirically determine the in vivo and in vitro activity of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, the following experimental workflows are proposed.

In Vitro Anti-Inflammatory Assay: Prostaglandin E2 (PGE2) Inhibition
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 value for PGE2 inhibition.

In_Vitro_Anti_Inflammatory_Workflow cluster_workflow In Vitro PGE2 Inhibition Assay A RAW 264.7 Cell Culture B Seed Cells in 96-well Plate A->B C Pre-treat with Compound B->C D Stimulate with LPS C->D E Measure PGE2 in Supernatant (ELISA) D->E F Calculate IC50 E->F

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week.

  • Compound Administration: Administer 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol orally at various doses. Administer a vehicle control to a separate group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

In_Vivo_Anti_Inflammatory_Workflow cluster_workflow In Vivo Carrageenan-Induced Paw Edema Model A Acclimatize Rats B Oral Administration of Compound/Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume Over Time C->D E Calculate Percentage Inhibition of Edema D->E

Caption: Workflow for in vivo evaluation of acute anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comparative analysis of structurally related 2,3-dihydrobenzofuran derivatives strongly suggests that 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol possesses the potential for both anti-inflammatory and neuroprotective activities. The presence of the dihydrobenzofuran core, coupled with a simple hydroxyalkyl substituent, provides a compelling rationale for its investigation as a novel therapeutic agent. The experimental protocols outlined in this guide offer a clear and robust pathway for the systematic evaluation of its in vitro and in vivo pharmacological profile. Future research should focus on synthesizing this compound and subjecting it to these and other relevant biological assays to fully elucidate its therapeutic potential and mechanism of action.

References

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]

  • Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700–3706. [Link]

  • Engman, L., Cotgreave, I., & Andersson, C. M. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. Journal of the American Chemical Society, 123(15), 3455–3462. [Link]

  • MySkinRecipes. (n.d.). (2,3-Dihydrobenzofuran-6-yl)methanol. Retrieved March 4, 2026, from [Link]

  • Grisar, J. M., Bolkenius, F. N., & Petty, M. A. (1995). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Journal of Medicinal Chemistry, 38(3), 453–458. [Link]

Sources

Metabolic Stability of Dihydrobenzofuran Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dihydrobenzofuran (DHB) scaffold is a privileged pharmacophore found in numerous bioactive natural products and synthetic therapeutics (e.g., Ramelteon). However, its clinical utility is often compromised by rapid metabolic clearance. Unlike its fully aromatic counterpart (benzofuran), the DHB saturated furan ring presents specific "metabolic soft spots"—primarily at the C2 and C3 positions—rendering it susceptible to CYP450-mediated oxidation and dehydrogenation.

This guide provides a comparative analysis of DHB against its structural analogs (benzofuran, indoline) and outlines evidence-based strategies for optimizing its metabolic stability. It includes a validated microsomal stability protocol and mechanistic visualizations to support lead optimization campaigns.

Mechanistic Basis of Instability

To optimize the DHB scaffold, one must first understand the causality of its degradation. The primary metabolic liability lies in the benzylic-like character of the C2 and C3 protons.

The Oxidation Pathway

The metabolism of DHB is predominantly driven by Cytochrome P450 (CYP) enzymes (specifically CYP1A2, CYP2C19, and CYP3A4).

  • Benzylic Hydroxylation: The C3 position is benzylic to the benzene ring, while C2 is adjacent to the ether oxygen. Hydrogen abstraction at these positions is energetically favorable.

  • Dehydrogenation (Aromatization): A major clearance pathway is the conversion of DHB to the fully aromatic benzofuran. This is often driven by initial hydroxylation followed by dehydration.

  • Aromatic Hydroxylation: The benzene ring itself is electron-rich and subject to direct oxidation, though this is often secondary to the furan ring modifications.

Visualization: Metabolic Pathways

The following diagram illustrates the primary oxidative routes for the DHB scaffold.

DHB_Metabolism cluster_oxidation CYP450 Mediated Oxidation DHB Dihydrobenzofuran (Parent Scaffold) C3_OH 3-Hydroxy-DHB (Benzylic Oxidation) DHB->C3_OH Hydroxylation (Major) Benzofuran Benzofuran (Aromatized Metabolite) DHB->Benzofuran Dehydrogenation (-2H) Ring_OH Phenolic Metabolites (Aromatic Hydroxylation) DHB->Ring_OH Arene Oxidation C3_OH->Benzofuran Dehydration

Caption: Figure 1.[1][2][3][4] Primary metabolic pathways of Dihydrobenzofuran. Note the central role of C3 hydroxylation and aromatization.

Comparative Analysis: DHB vs. Alternatives

When selecting a scaffold, researchers often weigh DHB against Benzofuran (aromatic) and Indoline (nitrogen analog).

Dihydrobenzofuran vs. Benzofuran[5]
  • Stability: Benzofuran is significantly more metabolically stable regarding the furan ring due to aromaticity. The C2/C3 protons are sp2 hybridized and harder to abstract.

  • Liability: Benzofurans are prone to forming epoxides across the C2-C3 double bond during metabolism. These reactive intermediates can covalently bind to proteins, leading to hepatotoxicity (a "structural alert").

  • Verdict: DHB is often preferred for safety, provided the metabolic rate can be controlled.

Dihydrobenzofuran vs. Indoline
  • Electronic Effect: The nitrogen in indoline is less electronegative than the oxygen in DHB, making the lone pair more available for donation into the ring.

  • Stability: Indolines are generally less stable than DHBs.[4] They are highly susceptible to oxidation to indoles or iminium ions.

  • Verdict: DHB offers a better starting point for metabolic stability than indoline unless the nitrogen is electron-withdrawn (e.g., N-acetylated).

Optimization Strategies & Data

To improve the intrinsic clearance (


) of DHB analogs without abandoning the scaffold, three primary strategies are employed.
Structural Modifications
  • Deuteration: Replacing C-H bonds at C2/C3 with C-D bonds exploits the Kinetic Isotope Effect (KIE).[4][5] The C-D bond is stronger, slowing the rate-limiting step of hydrogen abstraction.

  • Fluorination: Introducing fluorine at metabolic soft spots blocks oxidation due to the high strength of the C-F bond and steric protection.

  • Gem-dimethylation: Adding a gem-dimethyl group at C2 or C3 introduces steric hindrance, preventing enzyme access.

Comparative Stability Data (Representative)

The table below summarizes the expected shifts in metabolic stability based on established SAR principles.

Compound ClassModification

(min)*

(µL/min/mg)
Metabolic Liability
Dihydrobenzofuran Parent Scaffold15 - 25 High (>50) Rapid C3-hydroxylation; Dehydrogenation.[4]
Benzofuran Aromatization> 60Low (<10)Potential for toxic epoxide formation.[4]
Indoline N-analog< 10Very High (>100)Rapid oxidation to Indole/Iminium.[4]
Deuterated-DHB d2-C3 substitution35 - 50 Medium (20-40) Reduced rate of H-abstraction (KIE).[4]
Fluoro-DHB 3,3-difluoro> 60 Low (<15) Metabolic soft spot blocked completely.

*Note: Values are representative of typical trends in Human Liver Microsomes (HLM) for lipophilic fragments and will vary by specific substitution patterns.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to determine the Intrinsic Clearance (


) of DHB analogs. It uses a "depletion method" where the disappearance of the parent compound is monitored over time.[6]
Reagents & Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

Assay_Workflow cluster_sampling Sampling Time Points Start Start: Prepare Stocks Mix Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Start->Mix Initiate Initiate Reaction Add NADPH Mix->Initiate T0 T = 0 min Initiate->T0 T5 T = 5 min Initiate->T5 T15 T = 15 min Initiate->T15 T30 T = 30 min Initiate->T30 T45 T = 45 min Initiate->T45 Quench Quench Reaction Add Ice-cold ACN + IS T0->Quench T5->Quench T15->Quench T30->Quench T45->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge Analyze LC-MS/MS Analysis (Parent Depletion) Centrifuge->Analyze

Caption: Figure 2. Step-by-step workflow for the microsomal stability depletion assay.

Step-by-Step Procedure
  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

  • Spiking: Add test compound (DHB analog) to a final concentration of 1 µM (ensure <0.1% DMSO final).

  • Pre-incubation: Warm mixture to 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At 0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Processing: Centrifuge at 4000g for 20 minutes to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS monitoring the MRM transition of the parent ion.

Calculation of

Plot the natural log (ln) of the % Parent Remaining vs. Time. The slope of the linear regression is


.

[4]

[4]

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link[4]

  • Kato, K., et al. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist.[2] Neuropharmacology. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[4] (Chapter on Metabolic Stability). Link

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[4] Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link[4]

Sources

Mechanistic Validation of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol Class: Rigidified Phenylethanol Bioisostere / Benzofuran Derivative Primary Target: Melatonin Receptors (MT1/MT2) Secondary Activity: Antioxidant / Neuroprotection

This guide provides a technical framework for validating the mechanism of action (MoA) of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol (referred to herein as DHB-6-EtOH ). Structurally, this compound represents a rigidified analog of Tyrosol and a regioisomeric scaffold of the melatonin agonist Tasimelteon . Its validation requires a dual-track approach: confirming G-protein coupled receptor (GPCR) agonism characteristic of melatonergic drugs, and quantifying intrinsic antioxidant capacity derived from its phenolic-like core.

Mechanism of Action Hypothesis[1]

The Structural Logic

The pharmacological rationale for DHB-6-EtOH rests on two principles of medicinal chemistry:

  • Bioisosterism with Melatonin: The dihydrobenzofuran core serves as a bioisostere for the indole ring of melatonin. While Tasimelteon utilizes a 4-substituted dihydrobenzofuran, DHB-6-EtOH presents a 6-substituted variant. This positional shift probes the tolerance of the MT1/MT2 orthosteric binding pocket for "meta" vs. "para" vector alignment relative to the oxygen atom.

  • Antioxidant Pharmacophore: The molecule is a cyclic ether analog of Tyrosol (4-(2-hydroxyethyl)phenol). The dihydrobenzofuran ring restricts the rotation of the oxygen lone pairs, potentially enhancing radical scavenging stability compared to its open-chain counterparts.

Proposed Pathway

Upon binding to MT1 (Mel1a) or MT2 (Mel1b) receptors, DHB-6-EtOH is hypothesized to induce a conformational change that activates the Gαi/o protein subfamily. This leads to:

  • Inhibition of Adenylyl Cyclase (AC).

  • Reduction in intracellular cAMP levels.

  • Modulation of downstream effectors (PKA, CREB) involved in circadian rhythm regulation.

Comparative Analysis

To objectively assess DHB-6-EtOH, it must be benchmarked against the endogenous ligand and clinical standards.

FeatureDHB-6-EtOH (Test Compound)Melatonin (Endogenous)Ramelteon (Clinical Std)Tyrosol (Antioxidant Std)
Core Structure DihydrobenzofuranIndoleIndeno[5,4-b]furanPhenol
Side Chain HydroxyethylAcetamidoethylPropionamidoethylHydroxyethyl
Primary MoA MT1/MT2 Agonist (Putative)MT1/MT2 AgonistMT1/MT2 AgonistROS Scavenging
Binding Affinity (

)
To be determined (Target: <100 nM)0.1 - 1.0 nM0.01 - 0.1 nMN/A
Metabolic Stability High (Cyclic ether protection)Low (CYP1A2 hydroxylation)ModerateModerate

Experimental Validation Protocols

Phase 1: Receptor Binding Verification (The "Gatekeeper" Assay)

Objective: Determine if DHB-6-EtOH binds to the orthosteric site of MT1/MT2 receptors.

Protocol:

  • System: CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[

    
    I]-Iodomelatonin (
    
    
    
    pM).
  • Method: Competition binding assay.

    • Incubate membranes with radioligand (0.05 nM) and increasing concentrations of DHB-6-EtOH (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B glass fiber filters.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria:

  • Specific Binding: >80% displacement of radioligand.

  • Affinity:

    
     nM suggests drug-like potency.[1]
    
Phase 2: Functional Potency (GTP S & cAMP)

Objective: Distinguish between an agonist (activates receptor) and an antagonist (blocks receptor).

Protocol (cAMP Inhibition):

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP baselines.
    
  • Treatment: Add DHB-6-EtOH (dose-response).

  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

  • Control: Ramelteon (Positive Control) should show maximal suppression.

Visualization of Signaling Pathway:

G Ligand DHB-6-EtOH Receptor MT1/MT2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (Gi) cAMP cAMP Levels AC->cAMP Reduction PKA PKA Signaling cAMP->PKA Downregulation Response Circadian Phase Shift (Sleep Onset) PKA->Response Modulation

Caption: Proposed Gi-coupled signaling cascade for DHB-6-EtOH via Melatonin Receptors.

Phase 3: Antioxidant Capacity (The "Tyrosol" Check)

Objective: Validate the secondary neuroprotective mechanism.

Protocol:

  • Assay: ORAC (Oxygen Radical Absorbance Capacity).

  • Reagent: Fluorescein (probe) + AAPH (radical generator).

  • Measurement: Monitor fluorescence decay over 60 mins.

  • Calculation: Net AUC (Area Under Curve) relative to Trolox standard.

Experimental Workflow Diagram

This diagram outlines the logical flow for validating the compound, ensuring "Trustworthiness" by establishing Go/No-Go decision gates.

Workflow Start Compound Synthesis DHB-6-EtOH Binding Radioligand Binding (Ki Determination) Start->Binding Decision1 Ki < 1 µM? Binding->Decision1 Functional cAMP / GTPγS Assay (EC50 Determination) Decision1->Functional Yes Antioxidant ORAC / DPPH Assay (Radical Scavenging) Decision1->Antioxidant Yes Discard Discard / Redesign Decision1->Discard No Selectivity Selectivity Panel (vs 5-HT2C, 5-HT1A) Functional->Selectivity Report Final MoA Profile Antioxidant->Report Selectivity->Report

Caption: Step-by-step validation workflow for determining efficacy and safety.

References

  • Rivara, S., et al. (2015). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry. Link

  • Vachharajani, N. N., et al. (2003). Preclinical pharmacokinetics and metabolism of BMS-214778, a novel melatonin receptor agonist. Journal of Pharmaceutical Sciences. Link

  • Hardeland, R. (2005). Antioxidative protection by melatonin: multiplicity of mechanisms from radical detoxification to radical avoidance. Endocrine. Link

  • Di Benedetto, R., et al. (2007). Tyrosol, the major olive oil biophenol, protects against oxidative stress-induced cell death in Caco-2 cells. Molecular Nutrition & Food Research. Link

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews. Link

Sources

Technical Comparison & Reproducibility Guide: 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

[1][2][3]

Executive Summary & Application Context

2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS 87776-76-9) is the primary hydroxylated precursor used to generate the alkylating agents (mesylate, tosylate, or bromide) required for the synthesis of Darifenacin (Enablex/Emselex).[1][2][3] Reproducibility in generating this alcohol is governed by two factors: regiocontrol (avoiding the 6-yl or 4-yl isomers) and chemoselectivity (avoiding over-reduction or ring opening).[1][2]

This guide compares the two dominant synthetic strategies:

  • The Carboxylic Acid Reduction Route (Recommended): High fidelity, fixed regiochemistry.

  • The Friedel-Crafts Hydroxyethylation Route: Economical but prone to isomeric mixtures (5-yl vs. 6-yl).[1][2]

Chemical Identity
PropertySpecification
CAS Number 87776-76-9
IUPAC Name 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Key Impurity 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol (Regioisomer)
Application Precursor for Darifenacin (M3 receptor antagonist)

Comparative Analysis of Synthetic Routes

To ensure batch-to-batch reproducibility, the Carboxylic Acid Reduction route is superior.[1][2][3] While direct hydroxyethylation is shorter, it relies on statistical electrophilic substitution patterns that vary with temperature and mixing efficiency, often yielding 10–15% of the unwanted 6-yl isomer.[2][3]

Comparison Table: Performance Metrics
FeatureRoute A: Acid Reduction (Standard) Route B: Direct Hydroxyethylation
Starting Material 2,3-Dihydrobenzofuran-5-acetic acid2,3-Dihydrobenzofuran + Ethylene Oxide
Reagents BH₃[1][2][3][4]·THF or LiAlH₄AlCl₃ or BF₃[1][3]·Et₂O
Regio-Purity >99.5% (Defined by starting material)85–90% (Requires chromatography)
Yield 85–92%40–60% (post-purification)
Scalability High (Process Control is easy)Low (Exothermic, isomer separation difficult)
Reproducibility Score High Low
Mechanistic Pathway & Impurity Logic

The following diagram illustrates the divergence between the reproducible Route A and the impurity-prone Route B.

SynthesisComparisoncluster_legendReproducibility LogicStartA2,3-Dihydrobenzofuran-5-acetic acidReagentAReduction(BH3·THF)StartA->ReagentAStartB2,3-DihydrobenzofuranReagentBFriedel-Crafts(Ethylene Oxide/AlCl3)StartB->ReagentBTargetTarget: 5-yl Ethanol(CAS 87776-76-9)ReagentA->TargetMajor (>99%)ReagentB->TargetMajor (~85%)ImpurityImpurity: 6-yl Ethanol(Regioisomer)ReagentB->ImpurityMinor (~15%)Legend1Route A: Fixed RegiochemistryLegend2Route B: Statistical Mixture

Caption: Route A guarantees regiochemical purity by using a pre-functionalized precursor. Route B introduces the 6-yl impurity via non-selective electrophilic aromatic substitution.[1][2]

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol with >99% purity. Rationale: Using Borane-THF (BH₃[1][2][3]·THF) provides a milder reduction profile than LiAlH₄, preserving the dihydrobenzofuran ring integrity and avoiding potential ring-opening side reactions.[2]

Reagents & Equipment[1][3][6][7]
  • Substrate: 2,3-Dihydrobenzofuran-5-acetic acid (1.0 eq).

  • Reductant: Borane-tetrahydrofuran complex (BH₃[1][2][3]·THF), 1.0 M solution (1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Methanol (MeOH), 1M HCl.

  • Atmosphere: Dry Nitrogen or Argon.[1][3]

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with nitrogen.[1][3]

  • Dissolution: Charge the flask with 2,3-Dihydrobenzofuran-5-acetic acid (10.0 g, 56.1 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the BH₃·THF solution (67.3 mL, 67.3 mmol) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <5°C. Caution: Hydrogen gas evolution.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours. Monitor via TLC (50% EtOAc/Hexanes) or HPLC.[1] The acid peak should disappear.[1]

  • Quench: Cool the mixture back to 0°C. Slowly add Methanol (20 mL) dropwise until gas evolution ceases. This destroys excess borane.[1][3]

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (150 mL) and wash with 1M HCl (50 mL), followed by Saturated NaHCO₃ (50 mL) and Brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a colorless to pale yellow oil.[3]

  • Purification (Optional): If high purity is required for analytical standards, purify via silica gel column chromatography (Gradient: 20% → 40% EtOAc in Hexanes).

Validation Criteria (Self-Check)
  • Appearance: Clear, viscous oil (crystallizes upon prolonged standing at -20°C).[1][2][3]

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 7.05 (s, 1H, H-4)[2][3]

    • δ 6.95 (d, 1H, H-6)[2][3]

    • δ 6.70 (d, 1H, H-7)[2][3]

    • δ 4.55 (t, 2H, O-CH₂-CH₂)[2]

    • δ 3.82 (t, 2H, CH₂-OH )[2][3]

    • δ 3.18 (t, 2H, Ar-CH₂-CH₂)[2]

    • δ 2.80 (t, 2H, O-CH₂-CH₂ )[2][3]

  • Critical Impurity Check: Look for a doublet at δ 6.80 which may indicate the 6-yl isomer if the starting material was impure.[1][3]

Troubleshooting & Reproducibility Matrix

The following decision tree helps resolve common issues during synthesis and scale-up.

TroubleshootingProblemIssue DetectedCheck1Low Yield?Problem->Check1Check2Impurity: 6-yl Isomer?Problem->Check2Check3Impurity: Ring Open?Problem->Check3Sol1Check Moisture:Use Anhydrous THFCheck1->Sol1YesSol2Source Material Issue:Purify 5-acetic acid precursorCheck2->Sol2YesSol3Reductant Too Strong:Switch from LiAlH4 to BH3·THFCheck3->Sol3Yes

Caption: Troubleshooting logic for yield loss and impurity formation. Regio-impurities (6-yl) almost always originate from the starting material in Route A.[1][2]

References

  • Pfizer Inc. (2002).[1] Process for the preparation of Darifenacin and intermediates thereof.[1][5] US Patent 6,380,396.[1][3] (Describes the reduction of the acetic acid derivative to the ethanol intermediate).

  • Fluorochem. (2024).[1] Product Specification: 2-(2,3-Dihydrobenzofuran-5-yl)ethanol (CAS 87776-76-9).[1][2][3] (Confirmation of 5-yl isomer identity).

  • PubChem. (2025).[1] Compound Summary: 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol.[1][2][3] National Library of Medicine.[1][3] [1][2]

  • Organic Chemistry Portal. (2023). Synthesis of Dihydrobenzofurans.[1][3][6][7] (General methods for constructing the core ring system).

A Head-to-Head Comparison of 2,3-Dihydrobenzofuran Isomers in Key Biological Assays: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neurotropic effects.[3][4][5] However, the therapeutic potential of these molecules is not solely defined by the core scaffold but is exquisitely sensitive to its three-dimensional arrangement and substitution pattern. Isomeric variations—subtle changes in the spatial orientation (stereoisomers) or connectivity (regioisomers) of atoms—can dramatically alter binding affinities, functional outcomes, and overall efficacy. This guide provides a head-to-head comparison of 2,3-dihydrobenzofuran isomers across distinct biological assays, offering field-proven insights into the critical role of isomerism in drug design and development. By synthesizing data from authoritative studies, we will explore how specific isomeric forms dictate activity at serotonin receptors, cancer cell lines, and glutamate receptors, providing a robust framework for researchers in the field.

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Drug Discovery

The 2,3-dihydrobenzofuran motif, consisting of a fused benzene and dihydrofuran ring, is a common feature in both natural products and synthetic pharmaceuticals.[2] Its rigid, yet conformationally defined, structure provides an excellent platform for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The numbering convention for this heterocyclic system is critical for discussing isomeric substitutions.

Caption: Core structure and numbering of the 2,3-dihydrobenzofuran scaffold.

The true power of this scaffold lies in the chemical diversity that can be achieved through substitution and the profound biological consequences of its stereochemistry, particularly at the C2 and C3 positions. This guide will dissect three case studies that exemplify this principle.

Case Study 1: Stereoisomers and 5-HT3 Receptor Antagonism

The serotonin-3 (5-HT3) receptor, a ligand-gated ion channel, is a primary target for antiemetic drugs used to manage nausea and vomiting. The potency of antagonists for this receptor can be highly dependent on the stereochemistry of the ligand.

Experimental Design & Causality A seminal study investigated a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, focusing on how methyl substitutions at the C2 position influence 5-HT3 receptor affinity.[6] By synthesizing and testing the (2R)-methyl, (2S)-methyl, and 2,2-dimethyl analogues, the researchers could directly probe the stereochemical requirements of the receptor's binding pocket. The comparison was performed using a competitive receptor binding assay (in vitro) to measure affinity (Ki) and the von Bezold-Jarisch reflex assay (in vivo) to measure functional antagonism (ED50).[6]

Comparative Data Summary

Compound Isomer5-HT3 Receptor Affinity (Ki, nM)In Vivo Antagonistic Activity (ED50, µg/kg i.v.)
(2R)-methylLower Potency (Specific value not isolated, ranked lower)Lower Potency
(2S)-methylHigher Potency (Specific value not isolated, ranked higher)Higher Potency
2,2-dimethyl0.055 0.18
(Data synthesized from Kuroita et al., 1994)[6]

Structure-Activity Relationship (SAR) Insights The experimental data reveals a clear and potent stereoselective effect. The rank order of potency was determined to be dimethyl ≥ (2S)-methyl > (2R)-methyl > unsubstituted .[6] This strongly suggests that the (2S)-methyl group, but not the (2R)-methyl group, makes a favorable interaction within the 5-HT3 receptor binding site, thereby enhancing pharmacological activity. The even greater potency of the 2,2-dimethyl derivative indicates that the presence of both methyl groups may lock the molecule into an optimal conformation for binding or provide additional beneficial interactions.[6] This case underscores the indispensability of chiral synthesis and separation to isolate the most active stereoisomer in a drug discovery campaign.

cluster_isomers Isomer Synthesis & Isolation cluster_assays Comparative Biological Evaluation cluster_results Potency Determination R_isomer (2R)-methyl Isomer Binding In Vitro 5-HT3 Binding Assay R_isomer->Binding S_isomer (2S)-methyl Isomer S_isomer->Binding Di_isomer 2,2-dimethyl Isomer Di_isomer->Binding Vivo In Vivo B-J Reflex Assay Binding->Vivo Potency Rank Order: Dimethyl >= (S)-methyl > (R)-methyl Vivo->Potency

Caption: Workflow for comparing stereoisomer potency at the 5-HT3 receptor.

Case Study 2: Saturation Isomers in Anticancer and NF-κB Inhibitory Assays

Nuclear factor-kappa B (NF-κB) is a transcription factor complex that plays a critical role in inflammation and cancer cell survival, proliferation, and invasion.[3] Its inhibition is a validated strategy for anticancer drug development. Comparing the fully aromatic benzofuran scaffold with its saturated counterpart, the 2,3-dihydrobenzofuran, provides insight into how the geometry and electronic properties of the core structure affect biological activity.

Experimental Design & Causality Researchers designed and synthesized a library of benzofuran-2-carboxamides and their corresponding 2,3-dihydrobenzofuran-2-carboxamide analogues.[3] This allowed for a direct comparison of how the saturation of the C2-C3 bond impacts cytotoxicity against human cancer cell lines and the ability to inhibit NF-κB transcriptional activity. The hypothesis is that the flatter, more rigid benzofuran ring system will have different interactions with biological targets compared to the more flexible, three-dimensional 2,3-dihydrobenzofuran scaffold.

Comparative Data Summary: Cytotoxicity (IC50, µM)

Compound PairCore ScaffoldHCT15 (Colon)MM231 (Breast)PC-3 (Prostate)NF-κB Inhibition
3m Benzofuran1.73 1.25 1.11 Potent
4e 2,3-Dihydrobenzofuran11.2312.0110.54Less Potent
(Representative data synthesized from Lee et al., 2015)[3]

Structure-Activity Relationship (SAR) Insights The results consistently demonstrated that the benzofuran derivatives exhibited more potent cytotoxic activities against the tested human cancer cell lines compared to their 2,3-dihydrobenzofuran counterparts.[3] Specifically, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) was identified as a lead scaffold with outstanding anticancer and NF-κB inhibitory activity.[3] The superior activity of the unsaturated benzofuran ring suggests that the planarity and aromaticity of the core may be crucial for intercalation with DNA or for optimal binding to the target protein within the NF-κB pathway. The saturated ring in the dihydro- derivatives introduces a "pucker," altering the overall molecular shape and potentially disrupting these key interactions.

LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits Nucleus Nucleus NFkB_p65->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Inhibitor Benzofuran Derivatives (3m) Inhibitor->NFkB_p65 Inhibits Translocation

Caption: The NF-κB signaling pathway and the point of inhibition by lead compounds.

Case Study 3: Regioisomers and Opposing Neurotropic Activity

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system (CNS), with the NMDA receptor playing a key role. Modulators of this receptor can have profound effects on neuronal activity. Positive allosteric modulators (PAMs) enhance receptor function, while negative allosteric modulators (NAMs) reduce it. Astonishingly, simple positional isomerism in the 2,3-dihydrobenzofuran scaffold can completely reverse this activity.

Experimental Design & Causality A study focused on synthesizing 2,3-disubstituted benzofuran analogues of gamma-aminobutyric acid (GABA) to assess their neurotropic effects.[4] During this work, two key regioisomers and their dihydro-derivatives were evaluated in a 4-aminopyridine (4-AP) induced seizure model in mice. This in vivo assay is a robust method to identify compounds with pro-convulsant (like a PAM of an excitatory receptor) or anti-convulsant (like a NAM) activity. The comparison of the regioisomers allowed for a direct assessment of how the attachment point of the side chain to the core scaffold impacts interaction with the NMDA receptor complex.

Comparative Data Summary: In Vivo Seizure Model

CompoundIsomeric RelationshipEffect on 4-AP Induced SeizuresInferred NMDA Receptor Activity
Isomer 3 Regioisomer A (and its dihydro-derivatives)Exacerbated seizure episodesPositive Allosteric Modulator (PAM)
Isomer 4 Regioisomer BProtected against seizure episodesNegative Allosteric Modulator (NAM)
(Data synthesized from Navarrete-Vázquez et al., 2018)[4]

Structure-Activity Relationship (SAR) Insights This case provides a stunning example of how a change in substituent position can lead to diametrically opposed biological functions. Isomer 3 and its derivatives acted as pro-convulsants, which points to their role as PAMs at the glutamatergic NMDA receptor.[4] In stark contrast, regioisomer 4 acted as an anti-convulsant, suggesting it functions as a NAM at the same receptor.[4] This functional switch highlights the extreme sensitivity of the receptor's allosteric binding site to ligand architecture. For drug developers, this is a critical lesson: even minor positional changes during synthesis can transform a potential therapeutic into a compound with a completely different, and possibly toxic, profile.

NMDA NMDA Receptor ActivityUp Increased Neuronal Excitability (Pro-convulsant) NMDA->ActivityUp ActivityDown Decreased Neuronal Excitability (Anti-convulsant) NMDA->ActivityDown Isomer3 Regioisomer 3 (Dihydro-derivative) Isomer3->NMDA Positive Modulation (PAM) Isomer4 Regioisomer 4 Isomer4->NMDA Negative Modulation (NAM)

Caption: Opposing modulatory effects of regioisomers on the NMDA receptor.

Detailed Experimental Protocols

A. 5-HT3 Receptor Binding Assay (In Vitro)

  • Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

  • Protocol:

    • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

    • Assay Mixture: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]GR65630), and varying concentrations of the test compound (e.g., 2,3-dihydrobenzofuran isomers).

    • Incubation: Incubate the mixture at 25°C for 60 minutes to allow binding to reach equilibrium.

    • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

B. Sulforhodamine B (SRB) Cytotoxicity Assay (In Vitro)

  • Objective: To measure the cytotoxic (cell-killing) effect of a compound on a cancer cell line.[3]

  • Protocol:

    • Cell Plating: Seed human cancer cells (e.g., HCT15, PC-3) into 96-well plates at a predetermined density and allow them to adhere for 24 hours.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., benzofuran vs. dihydrobenzofuran isomers) for 48-72 hours.

    • Cell Fixation: Discard the medium and fix the adherent cells by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash and Solubilize: Remove the unbound dye by washing four times with 1% acetic acid and air dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution (pH 10.5).

    • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the total cellular protein mass, and thus to the number of living cells.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the IC50 value, the concentration at which the compound inhibits cell growth by 50%.

C. 4-Aminopyridine (4-AP) Induced Seizure Model (In Vivo)

  • Objective: To evaluate the pro-convulsant or anti-convulsant activity of a test compound in live animals.[4][7]

  • Protocol:

    • Animal Acclimation: Use adult male mice (e.g., CD-1 strain), housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Allow animals to acclimate for at least one week before the experiment.

    • Compound Administration: Administer the test compound (e.g., regioisomers 3 or 4) via intraperitoneal (i.p.) injection at various doses. A vehicle control group (e.g., saline) must be included.

    • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

    • Seizure Induction: Induce seizures by administering a convulsant dose of 4-aminopyridine (4-AP, e.g., 10 mg/kg, i.p.).

    • Observation: Immediately after 4-AP injection, place each mouse in an individual observation chamber and record its behavior for at least 30 minutes. Key parameters to score include the latency to the first seizure, the number of seizure episodes, and the severity of the seizures (e.g., using the Racine scale).

    • Data Analysis: Compare the seizure parameters between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant increase in seizure activity indicates a pro-convulsant effect, while a significant decrease indicates an anti-convulsant effect.

Conclusion and Future Outlook

The case studies presented in this guide unequivocally demonstrate that the biological activity of 2,3-dihydrobenzofuran derivatives is not a monolithic property of the scaffold itself, but rather a finely tuned outcome of its isomeric form. We have shown that:

  • Stereochemistry at the C2 position dictates potency at the 5-HT3 receptor, with the (2S)-isomer being markedly superior to the (2R)-isomer.[6]

  • Saturation state , comparing aromatic benzofurans to their dihydro- counterparts, is a critical determinant of anticancer and NF-κB inhibitory activity, where planarity appears to be favored.[3]

  • Regiochemistry can produce a complete functional reversal of activity at the NMDA receptor, switching a compound from a positive to a negative allosteric modulator.[4]

For researchers, scientists, and drug development professionals, the message is clear: a deep understanding and early-stage evaluation of isomerism are not optional but are fundamental to the success of any drug discovery program built upon the 2,3-dihydrobenzofuran scaffold. Future work should continue to employ chiral synthesis, computational modeling, and robust biological assays to prospectively design isomers with desired activities, thereby accelerating the path to novel and effective therapeutics.

References

  • Kuroita, T., Yasumoto, M., Inaba, K., Sakamori, M., Takehara, S., & Kawakita, T. (1994). Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 42(1), 95–100. [Link]

  • Kekare, P. A., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5593–5610. [Link]

  • Lee, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. [Link]

  • Navarrete-Vázquez, G., et al. (2018). Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. ResearchGate. [Link]

  • Navarrete-Vázquez, G., et al. (2018). Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. Medicinal Chemistry, 14(6), 617-629. [Link]

  • Yamashita, M., et al. (2011). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical & Pharmaceutical Bulletin, 59(8), 985-996. [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]

  • Ye, X., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2490-2495. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1244. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (n.d.). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2826. [Link]

  • Biologically active molecules containing 2,3‐dihydrobenzofuran and benzofuran moieties. (n.d.). ResearchGate. [Link]

  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28132-28149. [Link]

  • Examples of 2‐aryl‐2,3‐dihydrobenzofurans with biological activity. (n.d.). ResearchGate. [Link]

  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 256-262. [Link]

Sources

A Multi-Spectroscopic Approach to the Structural Confirmation of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The biological activity and physical properties of a molecule are intrinsically linked to its precise three-dimensional architecture. Any ambiguity in structure can lead to misinterpreted data, wasted resources, and potential safety concerns. This guide presents a comprehensive, multi-technique analytical workflow for the structural elucidation of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol, a substituted dihydrobenzofuran. Dihydrobenzofuran scaffolds are prevalent in numerous natural products and pharmacologically active compounds, making the robust characterization of their derivatives a critical skill for researchers.

This document moves beyond a simple recitation of protocols. It delves into the causality behind the experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments creates a self-validating system for structural confirmation. We will compare the expected data against potential isomers to illustrate the power of this integrated approach in resolving structural ambiguities.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The logical flow of this multi-faceted analysis is depicted below.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 cluster_3 Compound Hypothesized Structure: 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR Data_MS Molecular Formula & Fragmentation MS->Data_MS Provides Data_IR Functional Group Identification IR->Data_IR Provides Data_NMR C-H Framework & Connectivity NMR->Data_NMR Provides Conclusion Confirmed Structure Data_MS->Conclusion Convergent Evidence Data_IR->Conclusion Convergent Evidence Data_NMR->Conclusion Convergent Evidence

Caption: Logical workflow for structural elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Experience: The first critical step in identifying an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing an exact mass measurement that severely constrains the possibilities for elemental composition. This initial data point is fundamental, as it validates the molecular weight used for all subsequent analyses.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., 30 m DB-5).

  • MS Data Acquisition: The eluent from the GC enters the ion source. Acquire mass spectra in EI mode with a scan range of m/z 40-400.

Data Presentation & Interpretation

The expected data provides the first layer of evidence for the proposed structure.

ParameterExpected ValueRationale & Interpretation
Molecular Formula C₁₀H₁₂O₂Derived from the proposed structure.
Exact Mass 164.08373Calculated for C₁₀H₁₂O₂. An observed HRMS value within 5 ppm confirms this formula.
Molecular Ion (M⁺) m/z 164The parent ion peak corresponding to the intact molecule.
Key Fragment Ion m/z 133Corresponds to the loss of the CH₂OH group (•CH₂OH, 31 Da), a characteristic fragmentation for primary alcohols.
Key Fragment Ion m/z 146Corresponds to the loss of water (H₂O, 18 Da), another common fragmentation pathway for alcohols.

The observation of a molecular ion at m/z 164, particularly with an exact mass matching C₁₀H₁₂O₂, provides high confidence in the elemental composition. Furthermore, the fragmentation pattern, showing losses of 31 and 18 Da, is strongly indicative of a primary alcohol side chain, corroborating a key feature of the hypothesized structure.

Infrared Spectroscopy: Identifying Key Functional Groups

Trustworthiness: IR spectroscopy offers a rapid and non-destructive method to confirm the presence of specific functional groups. While it doesn't provide connectivity information, it serves as a crucial cross-validation for the functionalities implied by the molecular formula and later confirmed by NMR. A mismatch here would immediately signal an incorrect structural hypothesis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to enhance the signal-to-noise ratio.

  • Data Processing: Perform an automatic background subtraction.

Data Presentation & Interpretation

The IR spectrum should display characteristic absorption bands that align with the proposed structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3550-3200 (broad)O-H StretchAlcoholConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
3100-3000C-H StretchAromaticIndicates the C-H bonds of the benzene ring.
2960-2850C-H StretchAliphaticCorresponds to the C-H bonds in the dihydrofuran ring and the ethyl side chain.
1610, 1490C=C StretchAromatic RingCharacteristic absorptions for the benzene ring skeleton.
1230C-O-C StretchAryl EtherStrong absorption indicating the ether linkage within the dihydrobenzofuran system.
1050C-O StretchPrimary AlcoholConfirms the presence of the C-OH bond of the primary alcohol.

The simultaneous presence of a broad alcohol O-H stretch, aromatic C-H and C=C stretches, and strong C-O stretches for both the ether and alcohol provides a compelling, albeit incomplete, picture that perfectly matches the proposed structure.

NMR Spectroscopy: Assembling the Molecular Framework

Authoritative Grounding: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[3][4] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and, critically, reveals the precise connectivity between atoms through scalar coupling and long-range correlations.[5]

Experimental Protocol: NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6] Transfer the solution to a 5 mm NMR tube. The residual solvent peak for CDCl₃ appears at δ 7.26 ppm in the ¹H spectrum and δ 77.16 ppm in the ¹³C spectrum.[7]

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • 1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D COSY Acquisition: Acquire a gradient-selected COSY spectrum to identify H-H coupling networks.

  • 2D HSQC Acquisition: Acquire a gradient-selected HSQC spectrum to identify one-bond C-H correlations.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz, to identify two- and three-bond C-H correlations.

Data Presentation & Interpretation

The 1D spectra provide the fundamental chemical shift and multiplicity data for every unique proton and carbon nucleus.

Atom Label¹H Chemical Shift (δ, ppm), Multiplicity, Integration¹³C Chemical Shift (δ, ppm)Assignment Rationale
H-4 ~7.05, d, 1H~127.5Aromatic proton ortho to the ether oxygen.
H-5 ~6.75, dd, 1H~121.0Aromatic proton ortho and meta to substituents.
H-7 ~7.00, d, 1H~109.5Aromatic proton ortho to the ethyl group.
H-2 (CH₂) ~4.55, t, 2H~71.5Aliphatic protons adjacent to the ether oxygen.
H-3 (CH₂) ~3.20, t, 2H~29.5Aliphatic protons adjacent to the aromatic ring.
H-8 (CH₂) ~2.80, t, 2H~39.0Benzylic protons of the ethyl side chain.
H-9 (CH₂) ~3.85, t, 2H~63.5Protons adjacent to the hydroxyl group.
-OH ~1.60, br s, 1H-Exchangeable proton of the alcohol.
C-3a -~128.0Quaternary aromatic carbon.
C-6 -~130.0Quaternary aromatic carbon bearing the ethyl group.
C-7a -~160.0Quaternary aromatic carbon bonded to the ether oxygen.

While 1D NMR suggests the presence of the correct fragments, 2D NMR provides the definitive proof of their connectivity.

  • COSY Analysis: This experiment reveals the proton-proton coupling networks. We expect to see:

    • A strong correlation between the triplets at δ ~4.55 (H-2) and δ ~3.20 (H-3), confirming the -O-CH₂-CH₂- fragment of the dihydrofuran ring.

    • A strong correlation between the triplets at δ ~2.80 (H-8) and δ ~3.85 (H-9), confirming the -CH₂-CH₂-OH fragment of the ethanol side chain.

    • Correlations between the aromatic protons (H-4, H-5, H-7) consistent with their ortho and meta relationships.

  • HSQC Analysis: This experiment unambiguously links each proton to its directly attached carbon, confirming the assignments made in the table above. For example, the proton signal at δ ~4.55 will show a cross-peak to the carbon signal at δ ~71.5.

  • HMBC Analysis: The Definitive Links: The HMBC spectrum is the most critical for confirming the overall structure, as it establishes connections between the isolated spin systems.[8] The following correlations are essential for unambiguous proof.

G Structure H8_start C6_end H8_start->C6_end H8 → C6 C7_end H8_start->C7_end H8 → C7 C5_end H8_start->C5_end H8 → C5 H3_start C3a_end H3_start->C3a_end H3 → C3a C4_end C4_end H3_start->C4_end H3_start->C4_end H3 → C4 H7_start H7_start->C5_end H7 → C5 C8_end H7_start->C8_end H7 → C8 C7a_end

Caption: Key HMBC correlations confirming the structure.

  • H8 to C6, C5, and C7: The benzylic protons (H-8) of the side chain must show correlations to the quaternary carbon they are attached to (C-6) and the adjacent aromatic carbons (C-5 and C-7). This definitively places the ethanol substituent at the 6-position.

  • H3 to C3a and C4: The aliphatic protons (H-3) of the dihydrofuran ring must show correlations to the aromatic carbons C-3a and C-4, locking the dihydrofuran ring to the aromatic core.

  • H7 to C8: The aromatic proton H-7 should show a three-bond correlation to the benzylic carbon C-8, further confirming the position of the side chain.

Comparison with Structural Isomers

To demonstrate the discerning power of this analytical workflow, consider the potential isomer 2-(2,3-Dihydro-1-benzofuran-5 -yl)ethan-1-ol.

Feature6-Substituted Isomer (Target) 5-Substituted Isomer (Alternative) Differentiation Point
Aromatic ¹H NMR 3 distinct signals (e.g., d, dd, d)3 distinct signals, but with different splitting patterns and chemical shifts due to symmetry change.The splitting pattern is a direct reporter of the substitution pattern on the aromatic ring.
Key HMBC H8 protons correlate to C6, C5, and C7.H8 protons would correlate to C5, C4, and C6.The specific carbons showing correlations from the benzylic protons are different and diagnostic.
MS Fragmentation IdenticalIdenticalMS alone cannot distinguish between these positional isomers.

This comparison highlights a critical concept: while MS and IR can confirm the presence of the correct pieces (C₁₀H₁₂O₂, alcohol, dihydrobenzofuran), only a full NMR analysis, particularly the HMBC experiment, can definitively show how those pieces are assembled.

Conclusion

The structural confirmation of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol is achieved not by a single measurement, but by the overwhelming and convergent evidence from a suite of orthogonal analytical techniques. Mass spectrometry confirms the molecular formula C₁₀H₁₂O₂. Infrared spectroscopy validates the presence of the key alcohol, ether, and aromatic functional groups. Finally, a comprehensive NMR analysis, culminating in the diagnostic long-range correlations from the HMBC experiment, unambiguously establishes the connectivity of the molecular framework, definitively placing the ethanol substituent at the 6-position of the dihydrobenzofuran ring. This self-validating, multi-spectroscopic approach provides the highest level of confidence required by researchers, scientists, and drug development professionals, ensuring the integrity of subsequent research and development efforts.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link][3]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link][4]

  • Santos, C. M. M., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link][1]

  • Shaik, F., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Retrieved from [Link][2]

  • PubChem (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link][5]

  • Stein, S. E. (n.d.). Mass Spectra. NIST Chemistry WebBook. Retrieved from [Link]

  • Patiny, L., et al. (2012). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics. Retrieved from [Link][8]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.